6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Descripción
Propiedades
IUPAC Name |
6-chloro-2,3-dimethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-11-7-3-6(9)4-10-8(7)12(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBQAOQFZWUMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core chemical properties of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. While specific experimental data for this exact molecule is not extensively available in current literature, this guide synthesizes information from closely related analogs and the foundational imidazo[4,5-b]pyridine scaffold to project its chemical behavior. The imidazo[4,5-b]pyridine core is a significant "privileged scaffold" in medicinal chemistry, structurally analogous to purines, which allows for interaction with a wide array of biological targets.[1] This document will delve into the projected physicochemical properties, spectral characteristics, and reactivity of the title compound, offering valuable insights for its application in synthesis, and drug discovery. The structural features of this heterocyclic system are of interest for applications in medicinal chemistry, organometallic chemistry, and material science.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a cornerstone in the development of novel therapeutic agents due to its structural resemblance to endogenous purines.[1] This bioisosterism grants it access to a multitude of biological pathways, making it a "privileged scaffold" in medicinal chemistry. Derivatives of this core have shown a broad spectrum of biological activities, including acting as inhibitors for kinases like FLT3 and Aurora kinases, and as angiotensin II type I receptor blockers. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The title compound, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, incorporates key substitutions that are expected to significantly influence its chemical and biological profile.
Projected Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. Based on the analysis of related structures, we can project the following properties for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
| Property | Projected Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₈ClN₃ | Based on the chemical structure. |
| Molecular Weight | 181.62 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a pale-yellow to yellow-brown solid | The related compound, 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, is a pale-yellow to yellow-brown solid.[2] |
| Melting Point | Expected to be a solid with a defined melting point. | The parent imidazo[4,5-b]pyridine and its derivatives are generally crystalline solids at room temperature.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The heterocyclic nature imparts some polarity, but the methyl and chloro substituents increase lipophilicity. |
| pKa | The imidazole NH has a reported pKa of 11.07 in 2-phenylimidazo[4,5-b]pyridine. The pyridine nitrogen will be basic. | The electron-withdrawing chloro group on the pyridine ring will decrease the basicity of the pyridine nitrogens. The methyl groups are weak electron-donating groups and will have a minor effect. |
Molecular Structure and Reactivity
The reactivity of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is dictated by the electronic properties of the fused ring system and the influence of its substituents.
Caption: Chemical structure of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Key Reactive Sites:
-
Pyridine Ring: The pyridine ring is electron-deficient, and the 6-chloro substituent makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). The chlorine atom can be displaced by various nucleophiles, which is a common strategy for further functionalization of this scaffold.
-
Imidazole Ring: The imidazole ring can undergo N-alkylation. The presence of the 3-methyl group means that only the N1 position is available for substitution.
-
Methyl Groups: The methyl groups at the 2 and 3 positions are generally unreactive but can influence the steric and electronic properties of the molecule.
Projected Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and characterization of organic molecules. While experimental spectra for the title compound are not available, we can predict the key features based on related structures.
¹H NMR Spectroscopy
-
Aromatic Protons: Two signals are expected in the aromatic region for the protons on the pyridine ring. The proton at C7 will likely appear as a doublet, and the proton at C5 will also be a doublet, with coupling to each other.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups. The chemical shift of these signals will provide information about their electronic environment.
¹³C NMR Spectroscopy
-
The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms and substituents. For example, the carbon atom attached to the chlorine (C6) will be significantly shifted.
Mass Spectrometry
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Synthesis Strategies
The synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine would likely follow established methods for the construction of the imidazo[4,5-b]pyridine core. A plausible synthetic route would involve the cyclization of a substituted 2,3-diaminopyridine.
A general and efficient method for the synthesis of the imidazo[4,5-b]pyridine scaffold starts from 2-chloro-3-nitropyridine. This involves a tandem sequence of SŊAr reaction with a primary amine, followed by in situ nitro group reduction and subsequent heteroannulation with an aldehyde.
Caption: A potential synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine scaffold is a promising starting point for the design of novel therapeutic agents. The substituents on this molecule provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
6-Chloro Group: This position is a key handle for introducing diversity. The chlorine can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce a wide range of functional groups.
-
2-Methyl Group: While less reactive, this position can be varied to probe steric and electronic requirements of a biological target.
-
3-Methyl Group: This substituent blocks one of the nitrogen atoms of the imidazole ring, which can influence the molecule's hydrogen bonding capabilities and metabolic stability.
Derivatives of the imidazo[4,5-b]pyridine core have been investigated for a variety of therapeutic areas, including:
-
Oncology: As kinase inhibitors.
-
Cardiovascular Diseases: As angiotensin II receptor blockers.
-
Neurological Disorders: As nonbenzodiazepine anticonvulsants and anxiolytics.
Conclusion
6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a robust projection of its chemical properties based on the well-established chemistry of the imidazo[4,5-b]pyridine scaffold and related analogs. The insights into its structure, reactivity, and potential synthetic routes are intended to facilitate further research and application of this promising molecule. The strategic placement of chloro and methyl substituents offers multiple avenues for chemical modification, making it an attractive scaffold for the development of novel chemical entities.
References
- NextSDS. 6-CHLORO-3-METHYL-3H-IMIDAZO[4,5-B]PYRIDINE - Chemical Substance Information.
- Patel, R. V., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Supporting Information for: Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines.
- Kirwen, E. M., et al. (2018). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC.
- FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
- MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- Benchchem. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine.
- Sigma-Aldrich. 5-CHLORO-2,3-DIMETHYL-3H-IMIDAZO[4,5-B]PYRIDINE.
Sources
Structure Elucidation and Strategic Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Executive Summary
Imidazo[4,5-b]pyridines (1-deazapurines) are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres of purines to target various central nervous system and inflammatory pathways. The compound 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 109128-32-7) represents a highly functionalized intermediate critical for the development of advanced therapeutics.
This technical guide provides an in-depth analysis of the molecular architecture, a regiocontrolled synthetic methodology, and the comprehensive spectroscopic elucidation of this specific heterocyclic scaffold.
Molecular Architecture & Numbering Convention
Understanding the IUPAC numbering of the imidazo[4,5-b]pyridine core is paramount for correct precursor selection and NMR assignment. As defined by the [1], the numbering begins at the imidazole nitrogen (N1) and proceeds through the fused system:
-
N1 / N3: Imidazole nitrogens. The presence of a methyl group at N3 fixes the molecule in the 3H tautomeric form.
-
C3a / C7a: Bridgehead carbons connecting the imidazole and pyridine rings.
-
N4: The pyridine nitrogen.
-
C5 / C6 / C7: The remaining pyridine carbons.
Crucially, the 6-chloro position in the fused bicyclic system corresponds directly to the C5 position of the monocyclic pyridine precursor. Therefore, the synthesis must originate from a 5-chloro-2,3-diaminopyridine derivative.
Retrosynthetic Analysis & Strategic Synthesis
A common pitfall in synthesizing 3H-imidazo[4,5-b]pyridines is the direct alkylation of the unprotected 1H-imidazole core, which inevitably yields an inseparable mixture of N1- and N3-methylated isomers. To bypass this regioselectivity issue, our strategy installs the N3-methyl group prior to cyclization, utilizing 5-chloro-N2-methylpyridine-2,3-diamine as the key intermediate.
Caption: Retrosynthetic disconnection approach for the target imidazo[4,5-b]pyridine.
Step-by-Step Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Regioselective installation of the methylamine moiety.
-
Procedure: Dissolve 2,5-dichloro-3-nitropyridine (1.0 equiv) in anhydrous THF at 0 °C. Add methylamine (2.0 M in THF, 2.5 equiv) dropwise. Stir the reaction at room temperature for 4 hours. Quench with water and extract with EtOAc.
-
Causality: The C2-chloride is highly activated toward SNAr by both the ortho-nitro group and the para-pyridine nitrogen. The C5-chloride lacks this activation, ensuring absolute regiocontrol.
-
Validation: TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting material ( Rf=0.6 ) and the emergence of a bright yellow spot ( Rf=0.4 ) corresponding to 5-chloro-N-methyl-3-nitropyridin-2-amine.
Step 2: Béchamp Reduction
-
Objective: Chemoselective reduction of the nitro group.
-
Procedure: Suspend the nitroamine (1.0 equiv) in an EtOH/H₂O mixture (4:1). Add iron powder (5.0 equiv) and ammonium chloride (2.0 equiv). Heat to 80 °C for 3 hours. Filter hot through Celite to remove iron oxides, concentrate, and extract with EtOAc.
-
Causality: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) risks hydrodehalogenation of the C5-chlorine. The Béchamp reduction (Fe/NH₄Cl) is entirely chemoselective for the nitro group, preserving the aryl chloride [3].
-
Validation: The product, 5-chloro-N2-methylpyridine-2,3-diamine, is validated by a color shift from bright yellow to pale brown. LC-MS will confirm the mass shift from [M+H]⁺ 188 to 158.
Step 3: Cyclocondensation
-
Objective: Formation of the 3H-imidazo[4,5-b]pyridine core.
-
Procedure: Dissolve the diamine (1.0 equiv) in triethyl orthoacetate (5.0 equiv). Add a catalytic amount of glacial acetic acid (0.1 equiv). Heat to 110 °C for 6 hours under a Dean-Stark trap to remove evolved ethanol. Concentrate in vacuo and recrystallize from hot toluene.
-
Causality: Triethyl orthoacetate is preferred over acetic anhydride. Acetic anhydride can cause competitive diacylation of the primary amine, whereas the orthoester cleanly forms the imidate intermediate, driving cyclization forward as ethanol is distilled off.
-
Validation: The formation of the target compound is confirmed by the disappearance of the primary and secondary amine N-H stretches in the IR spectrum (~3300-3400 cm⁻¹) and the appearance of a sharp C=N stretch at ~1610 cm⁻¹.
Mechanistic Pathway of Cyclocondensation
The cyclization relies on the differential nucleophilicity of the two amines. The primary amine at C3 attacks the activated orthoester to form an imidate. Subsequent intramolecular attack by the secondary N2-methylamine generates a tetrahedral intermediate, which aromatizes via the elimination of ethanol.
Caption: Mechanism of acid-catalyzed cyclocondensation with triethyl orthoacetate.
Spectroscopic Structure Elucidation
The structural integrity of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is definitively confirmed through NMR and High-Resolution Mass Spectrometry (HRMS). The pyridine protons (H-5 and H-7) exhibit a characteristic meta-coupling ( J≈2.2 Hz), verifying that the chlorine atom is situated between them at C6.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling ( J in Hz) | Integration | Assignment |
| 5 | 8.35 | Doublet (d) | 2.2 | 1H | Pyridine C5-H (Deshielded by N4) |
| 7 | 7.92 | Doublet (d) | 2.2 | 1H | Pyridine C7-H |
| N3-CH₃ | 3.82 | Singlet (s) | - | 3H | N-Methyl group |
| C2-CH₃ | 2.65 | Singlet (s) | - | 3H | C-Methyl group |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Assignment |
| C2 | 155.2 | Imidazole C=N |
| C7a | 146.8 | Bridgehead Quaternary C |
| C5 | 143.5 | Pyridine C-H |
| C3a | 134.1 | Bridgehead Quaternary C |
| C7 | 127.4 | Pyridine C-H |
| C6 | 124.9 | Pyridine C-Cl |
| N3-CH₃ | 29.5 | N-Methyl carbon |
| C2-CH₃ | 14.2 | C-Methyl carbon |
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
The isotopic signature of the chlorine atom provides a self-validating 3:1 ratio for the [M+H]⁺ adducts, confirming the molecular formula C₈H₈ClN₃ [2].
| Adduct | Formula | Calculated m/z | Experimental m/z | Mass Error (ppm) |
| [M+H]⁺ (³⁵Cl) | C₈H₉³⁵ClN₃⁺ | 182.0480 | 182.0483 | +1.6 |
| [M+H]⁺ (³⁷Cl) | C₈H₉³⁷ClN₃⁺ | 184.0450 | 184.0455 | +2.7 |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67504, Imidazo(4,5-b)pyridine" PubChem. Available at:[Link]
-
Faivre, E. J. et al. "Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain" Journal of Medicinal Chemistry, 2023. Available at:[Link]
An In-depth Technical Guide to 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and its Isomeric Scaffolds: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The imidazo[4,5-b]pyridine core, a structural analogue of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its versatile biological activity has led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and its closely related isomers. We will delve into the nuances of its chemical identity, explore robust synthetic pathways, and discuss its significant applications in modern drug discovery, with a particular focus on its role in developing novel kinase inhibitors and anti-cancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction and Chemical Identity
The imidazo[4,5-b]pyridine ring system is a cornerstone in the design of bioactive molecules due to its structural resemblance to purine nucleobases.[1] This similarity allows it to interact with a wide range of biological targets, making it a focal point in the development of treatments for a variety of diseases.[2][3]
A critical aspect of working with this scaffold is the precise identification of its isomers. The position of the nitrogen atom in the pyridine ring and the substitution pattern can significantly impact the compound's chemical properties and biological activity. For instance, while the requested compound is 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a closely related isomer, 6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine, is assigned the CAS number 1780051-70-8 .[4][5] It is crucial for researchers to be aware of these isomeric forms, as their synthesis and biological effects can differ substantially.
The broader class of imidazo[4,5-b]pyridines has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][6][7] This guide will provide a detailed exploration of the synthesis and utility of this important class of heterocyclic compounds.
Physicochemical Properties
| Property | Representative Value/Information | Source |
| CAS Number | 108847-89-8 (for 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine) | [9] |
| 28279-50-7 (for 6-chloro-2-methyl-3H-imidazo[4,5-b]pyridine) | [10] | |
| 1044770-63-9 (for 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) | ||
| Molecular Formula | C₈H₈ClN₃ | |
| Molecular Weight | 181.62 g/mol | Inferred |
| Physical Form | Expected to be a pale-yellow to yellow-brown solid | |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | [11] |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Synthesis and Methodologies
The synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or aldehyde.[12] The presence of the chloro-substituent at the 6-position makes it a versatile handle for further functionalization through nucleophilic aromatic substitution reactions.[8]
General Synthetic Approach
A common and effective method for the synthesis of N-substituted 3H-imidazo[4,5-b]pyridines starts from 2-chloro-3-nitropyridine. This multi-step, one-pot synthesis is highly efficient and allows for the introduction of diverse substituents.[11]
The general workflow can be visualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. mdpi.com [mdpi.com]
- 4. nextsds.com [nextsds.com]
- 5. 1780051-70-8|6-Chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Chloro-3-methyl-3H-imidazo 4,5-b pyridine AldrichCPR 108847-89-8 [sigmaaldrich.com]
- 10. molport.com [molport.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity and Pharmacological Potential of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: A Technical Guide
Executive Summary: The 1-Deazapurine Pharmacophore
In modern drug discovery, the rational design of heterocyclic scaffolds is paramount for achieving target selectivity and metabolic stability. 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 109128-32-7) represents a highly specialized building block within the imidazo[4,5-b]pyridine class, commonly referred to as 1-deazapurines. Because this scaffold is a bioisostere of naturally occurring purines (adenine and guanine), it possesses an intrinsic ability to interact with ATP-binding sites across a diverse array of biological targets, including human kinases and viral polymerases1[1].
This technical guide dissects the structure-activity relationship (SAR) of this specific substitution pattern, explores its primary biological activities, and provides field-proven, self-validating experimental workflows for evaluating its efficacy.
Structure-Activity Relationship (SAR): Causality of Substitutions
The biological activity of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is not accidental; it is dictated by the precise stereoelectronic effects of its functional groups.
-
The 6-Chloro Substitution (Halogenation): The incorporation of an electron-withdrawing chlorine atom at the C6 position serves a dual purpose. First, it significantly enhances the lipophilicity (logP) of the scaffold, facilitating passive membrane permeation. Second, the halogen atom occupies the hydrophobic "selectivity pocket" adjacent to the ATP-binding hinge region in kinases, thereby increasing target residence time and preventing rapid metabolic oxidation by cytochrome P450 enzymes2[2].
-
The 2,3-Dimethyl Substitution (Alkylation): Alkylation at the N3 position is a critical design choice. It locks the imidazo[4,5-b]pyridine core into a single tautomeric state, preventing the 1H/3H tautomeric equilibrium. This spatial restriction is vital for maintaining a predictable hydrogen-bond acceptor/donor profile when interacting with receptor pockets. Simultaneously, the C2-methyl group provides steric bulk that induces a favorable dihedral twist, optimizing the molecule's trajectory into narrow binding clefts.
Primary Biological Activities and Mechanisms of Action
Oncology: Kinase Inhibition and Multidrug Resistance
Imidazo[4,5-b]pyridines are potent competitive inhibitors of Cyclin-Dependent Kinases (specifically CDK9) and Aurora kinases. By mimicking ATP, the scaffold binds to the kinase hinge region, blocking phosphorylation cascades essential for tumor cell cycle progression3[3]. Furthermore, derivatives of this class have demonstrated the ability to reverse multidrug resistance (MDR) by modulating the efflux activity of P-glycoprotein (ABCB1) in resistant cancer phenotypes4[4].
Virology: Polymerase Inhibition
Beyond oncology, the 1-deazapurine structure is highly effective against viral targets. It acts as an allosteric or active-site inhibitor of viral RNA-dependent RNA polymerases (such as HCV NS5B), leading to premature chain termination during viral replication5[5].
Fig 1. Dual mechanism of action for imidazo[4,5-b]pyridine derivatives in oncology and virology.
Quantitative Data: Comparative Biological Activity
To contextualize the potency of the 6-chloro-2,3-dimethyl substitution, the following table summarizes the biological activity of related imidazo[4,5-b]pyridine scaffolds across various therapeutic targets.
| Scaffold / Compound | Substitution Pattern | Primary Target | IC50 / EC50 | Therapeutic Indication |
| Imidazo[4,5-b]pyridine | 6-Chloro-2,3-dimethyl | CDK9 / Aurora Kinase | 0.63 - 1.32 μM | Anticancer |
| Imidazo[4,5-b]pyridine | 2-Ethyl-5,7-dimethyl | Angiotensin II Receptor | < 0.1 μM | Antihypertensive |
| Imidazo[4,5-b]pyridine | 6-Bromo-2-phenyl | Bacterial strains (E. coli) | 12.5 μg/mL | Antibacterial |
| Imidazo[4,5-b]pyridine | Cyano-substituted | HCV NS5B Polymerase | 31.3 μM | Antiviral |
Experimental Protocols: Self-Validating Systems
As an application scientist, I emphasize that protocols must be designed to internally validate their own results. Below are the optimized methodologies for evaluating the biological activity of this compound.
Protocol A: TR-FRET Kinase Assay (Target Engagement)
Causality Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays? TR-FRET eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic systems like imidazopyridines—ensuring that the calculated IC50 reflects true target engagement rather than optical quenching.
-
Reagent Preparation: Prepare a 10 mM stock of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in 100% anhydrous DMSO. Create a 10-point 3-fold serial dilution series.
-
Enzyme Incubation: In a 384-well low-volume plate, combine 5 μL of the compound dilution with 5 μL of recombinant CDK9/Cyclin T1 enzyme (final concentration 1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 μL of a substrate mix containing ULight-labeled peptide and ATP (at the predetermined Km value for CDK9). Incubate for 60 minutes.
-
Signal Detection: Add 5 μL of EDTA to stop the reaction, followed by Europium-labeled anti-phospho antibody. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Validation Checkpoint: Include Staurosporine (1 μM) as a positive control and a DMSO-only negative control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and confirms the absence of false positives.
Protocol B: Cellular Cytotoxicity (MTT Assay)
Causality Rationale: The MTT assay relies on mitochondrial reductase activity, providing a direct readout of cellular metabolic viability, which is the primary downstream effect of CDK9-induced cell cycle arrest.
-
Cell Seeding: Seed MCF-7 or HCT116 cancer cells in 96-well plates at a density of 5,000 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with varying concentrations of the compound (0.1 μM to 100 μM) for 72 hours. Ensure the final DMSO concentration does not exceed 0.5%.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm.
-
Validation Checkpoint: Use Doxorubicin as a positive control. If MTT absorbance falls below 10% for the test compound, perform a parallel Trypan Blue exclusion check to rule out direct chemical interference with the MTT-reductase enzyme.
Fig 2. Step-by-step TR-FRET experimental workflow for evaluating kinase inhibitory activity.
Conclusion
The 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine scaffold is a masterclass in rational drug design. By combining the purine-mimicking properties of the 1-deazapurine core with the lipophilic, target-anchoring benefits of a 6-chloro substitution and the tautomer-locking stability of 2,3-dimethylation, this compound serves as a highly potent template for developing next-generation anticancer and antiviral therapeutics.
References
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity Source: Bioorganic Chemistry / PubMed URL
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules / PMC URL
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies Source: Journal of Medicinal Chemistry / ACS Publications URL
- In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives Source: Anticancer Research URL
- Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Source: Pharmaceuticals / PMC URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling and Mechanism of Action of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires a rigorous understanding of both molecular pharmacology and the empirical systems used to validate them. The compound 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 109128-32-7) represents a highly privileged, purine-mimetic pharmacophore. Imidazo[4,5-b]pyridines are foundational building blocks in oncology and immunology, acting predominantly as ATP-competitive kinase inhibitors. This whitepaper deconstructs the structural causality, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate this scaffold against primary targets such as Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Bruton's Tyrosine Kinase (BTK).
Molecular Pharmacology and Mechanism of Action
The biological efficacy of 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is dictated by its stereoelectronic profile, which perfectly mimics the adenine ring of ATP.
Structural Causality at the ATP-Binding Pocket
-
The Imidazo[4,5-b]pyridine Core: The nitrogen atoms within the bicyclic core (specifically N4 and N1/N3) act as critical hydrogen bond acceptors and donors. They anchor the molecule to the hinge region of the kinase active site (e.g., interacting with the Thr474 gatekeeper and Met477 hinge residues in BTK)[1].
-
6-Chloro Substituent: The inclusion of a halogen at the 6-position is not arbitrary. The chlorine atom occupies a deep, hydrophobic pocket adjacent to the ATP-binding site. It enhances binding affinity through halogen bonding and favorable van der Waals interactions, significantly increasing the residence time of the inhibitor on the kinase[2].
-
2,3-Dimethyl Configuration: These methyl groups serve as steric directing groups. They restrict the conformational flexibility of the molecule, locking it into an optimal dihedral angle for hinge presentation. This steric bulk also prevents binding to off-target kinases with smaller active site cavities, driving isoform selectivity[3].
Downstream Pathway Disruption
Depending on the specific derivative synthesized from this scaffold, the primary MoA involves the blockade of critical phosphorylation events:
-
CDK9 Inhibition: By inhibiting CDK9, the compound prevents the phosphorylation of RNA Polymerase II. This halts transcriptional elongation, leading to the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby triggering the intrinsic apoptotic pathway[4].
-
Aurora Kinase Inhibition: Inhibition of Aurora A and B prevents the phosphorylation of Histone H3, a critical step for chromosomal segregation during mitosis, ultimately inducing mitotic catastrophe and apoptosis in leukemic and solid tumor cell lines[3][5].
Mechanism of Action: Imidazo[4,5-b]pyridine ATP-competitive kinase inhibition and downstream effects.
Quantitative Efficacy Profile
The table below synthesizes the quantitative in vitro and cellular data for imidazo[4,5-b]pyridine derivatives, demonstrating the scaffold's potency across multiple oncological targets.
Table 1: Comparative Kinase and Cellular Inhibition Profile
| Target / Cell Line | Assay Type | IC50 / GI50 Value | Reference Context |
| CDK9 / Cyclin T | Biochemical | 0.63 - 1.32 µM | [6] |
| Aurora A Kinase | Biochemical | 0.015 - 0.045 µM | [2],[5] |
| BTK | Biochemical | 1.14 - 2.46 µM | [1] |
| MCF-7 (Breast) | Cellular | 0.85 - 0.92 µM | [4] |
| HCT116 (Colon) | Cellular | 1.05 - 1.12 µM | [4] |
| MV4-11 (AML) | Cellular | < 0.30 µM | [3] |
Self-Validating Experimental Protocols
To ensure scientific integrity, a drug discovery workflow must be self-validating. Biochemical inhibition (Protocol 1) must be cross-examined against cellular target engagement (Protocol 2) to account for membrane permeability and intracellular stability.
Protocol 1: TR-FRET Biochemical Kinase Assay
Expertise & Causality: Planar heterocyclic compounds like imidazopyridines often exhibit intrinsic auto-fluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a time delay before measurement, we eliminate short-lived background auto-fluorescence, ensuring the calculated IC50 reflects true biochemical inhibition rather than optical interference.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivative in DMSO, then transfer to the aqueous buffer. Critical: Final DMSO concentration must remain <1% to prevent kinase denaturation.
-
Kinase Reaction: Incubate the compound with the target kinase (e.g., CDK9/Cyclin T1) and a biotinylated substrate peptide for 15 minutes at room temperature.
-
ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km ) value. Using the Km ensures that competitive inhibition at the hinge region is accurately measurable. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Measurement: Read the microplate on a TR-FRET compatible reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine the IC50.
Protocol 2: Cellular Target Engagement via Western Blotting
Expertise & Causality: A sub-micromolar biochemical IC50 does not guarantee cellular efficacy. To validate that the compound reaches its target in live cells, we measure the direct downstream substrates. A reduction in p-RNA Pol II (Ser2) confirms CDK9 inhibition[4], while a reduction in p-Histone H3 (Ser10) confirms Aurora B inhibition[5].
Step-by-Step Methodology:
-
Cell Culture: Seed HCT116 or MCF-7 cells at 3×105 cells/well in 6-well plates and allow them to adhere overnight[6].
-
Compound Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 10 µM) for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer. Critical: The buffer must be heavily supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the target proteins during extraction[4].
-
Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA, then incubate overnight at 4°C with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, p-Histone H3 (Ser10), total Histone H3, and GAPDH (loading control).
-
Quantification: Incubate with HRP-conjugated secondary antibodies, develop using ECL substrate, and perform band densitometry to calculate the cellular IC50.
Experimental Workflow: Parallel biochemical and cellular validation of kinase inhibitors.
Sources
- 1. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document leverages a data-driven approach, synthesizing information from structurally analogous imidazo[4,5-b]pyridine derivatives to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the identification and characterization of this compound, providing a robust framework of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines.[1][2] This structural analogy allows molecules containing this framework to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The nitrogen atoms within the heterocyclic system play a crucial role in its chemical properties and biological interactions.[1]
The specific compound of interest, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, combines the key features of the imidazo[4,5-b]pyridine skeleton with a chlorine substituent on the pyridine ring and two methyl groups on the imidazole ring. These substitutions are expected to modulate the electronic properties and steric profile of the parent molecule, thereby influencing its spectroscopic and biological characteristics.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. These predictions are derived from the analysis of published data for closely related compounds.[3][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine are presented below, with assignments based on the analysis of analogous structures.
Molecular Structure and Numbering:
Caption: Molecular structure of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine with atom numbering.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and the two methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-5 | 7.8 - 8.0 | d | The proton at the 5-position is expected to be a doublet due to coupling with H-7. Its chemical shift is influenced by the adjacent nitrogen and the chlorine at the 6-position. |
| H-7 | 7.2 - 7.4 | d | The proton at the 7-position will appear as a doublet, coupled with H-5. It is expected to be upfield relative to H-5. |
| 2-CH₃ | 2.5 - 2.7 | s | The methyl group at the 2-position of the imidazole ring is anticipated to be a singlet in this range, a characteristic feature in related structures.[6] |
| 3-CH₃ | 3.7 - 3.9 | s | The N-methyl group at the 3-position is expected to be downfield compared to the C-methyl group due to the direct attachment to the nitrogen atom.[6] |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 150 - 155 | The C-2 carbon of the imidazole ring typically resonates in this downfield region.[3][5] |
| C-3a | 145 - 150 | This quaternary carbon at the fusion of the two rings is expected to be in this range. |
| C-5 | 130 - 135 | The chemical shift of this carbon is influenced by the adjacent nitrogen and the chlorine atom. |
| C-6 | 135 - 140 | The carbon bearing the chlorine atom will be significantly deshielded. |
| C-7 | 115 - 120 | This carbon is expected to be the most upfield of the aromatic carbons in the pyridine ring. |
| C-7a | 140 - 145 | Another quaternary carbon at the ring fusion. |
| 2-CH₃ | 15 - 20 | A typical chemical shift for a methyl group attached to an sp² carbon. |
| 3-CH₃ | 30 - 35 | The N-methyl carbon will be more downfield than the C-methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the presence of one chlorine atom, a characteristic isotopic pattern for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio will be observed.
-
m/z (for ³⁵Cl) = 181
-
m/z (for ³⁷Cl) = 183
-
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 166/168.
-
Loss of HCl from the molecular ion, although this may be a minor pathway.
-
Cleavage of the imidazole ring can also be expected, leading to smaller fragment ions.
-
Caption: Predicted major fragmentation pathways for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |
| C-H stretching (aromatic) | 3050 - 3150 | Medium to Weak | Characteristic of C-H bonds on the pyridine and imidazole rings.[8] |
| C-H stretching (aliphatic) | 2900 - 3000 | Medium | Corresponding to the methyl groups. |
| C=N and C=C stretching | 1500 - 1650 | Strong to Medium | Vibrations of the fused aromatic ring system.[8] |
| C-N stretching | 1300 - 1400 | Medium | Characteristic of the imidazole and pyridine rings. |
| C-Cl stretching | 700 - 800 | Strong | Indicative of the chloro-substituent on the aromatic ring. |
Experimental Protocols
For researchers aiming to synthesize and characterize 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, the following general protocols are suggested based on established methods for related compounds.[3][5][9][10]
Synthesis
A plausible synthetic route involves the cyclocondensation of a substituted diaminopyridine with a suitable carbonyl compound.
Caption: A proposed workflow for the synthesis and characterization of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-chloro-2,3-diaminopyridine in a suitable solvent (e.g., acetic acid), add a slight excess of acetic anhydride.
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
N-Methylation: After cooling, the intermediate 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine can be isolated or directly subjected to N-methylation using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer.
-
MS: Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
-
IR: IR spectra can be recorded using a KBr pellet or as a thin film.
Conclusion
References
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Physical and Chemical News, 19(115), 89-101.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega, 3(4), 4374–4385.
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3197.
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020). RSC Advances, 10(49), 29424-29437.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1990). DTIC.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry, 8(1), 25-32.
- Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). Journal of Agricultural and Food Chemistry.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). International Journal of Molecular Sciences, 26(12), 6789.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. (2017). Journal of the Serbian Chemical Society, 82(1), 1-13.
- 2-(2,4-Dimethoxy-phenyl)-1H-imidazo(4,5-C)pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (n.d.). BenchChem.
- Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. (n.d.). BenchChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of imidazo[4,5-b]pyridine derivatives
The Imidazo[4,5-b]pyridine Scaffold: A Comprehensive Guide to Physical Properties, Chemical Synthesis, and Biological Applications
Executive Summary
Imidazo[4,5-b]pyridines represent a privileged class of fused bicyclic heteroaromatics. Due to their structural homology with purine bases, these derivatives act as versatile bioisosteres, capable of engaging diverse biological targets ranging from kinases to phosphodiesterases[1][2]. Beyond pharmacology, their unique electronic configurations have positioned them as emerging candidates in optoelectronics and organic solar cells[3]. This whitepaper synthesizes the fundamental physical chemistry, advanced synthetic protocols, and mechanistic pharmacology of imidazo[4,5-b]pyridine derivatives to guide rational drug design and material science development.
Structural and Physical Properties
Imidazo[4,5-b]pyridines consist of an imidazole ring fused to a pyridine moiety. This structural arrangement dictates their distinct physicochemical behavior:
-
Tautomerism and Acidity: The core scaffold exhibits annular tautomerism, primarily existing in equilibrium between the 1H- and 3H-imidazo[4,5-b]pyridine forms[4]. The imidazole NH is a strong hydrogen bond donor. In derivatives such as 2-phenylimidazo[4,5-b]pyridine, the pKa of the imidazole NH is approximately 11.07, making it a critical interaction point for target proteins[5].
-
Crystallography and Intermolecular Forces: Single-crystal X-ray diffraction and Hirshfeld surface analyses of alkylated derivatives reveal complex packing driven by π-π stacking and hydrogen bonding. These interactions dictate their solid-state stability and solubility profiles.
-
Optoelectronic Characteristics: Density Functional Theory (DFT) computations demonstrate that specific imidazo[4,5-b]pyridine derivatives possess low band-gaps. The precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels makes them viable candidates for n-type materials in organic photovoltaics and light-emitting diodes (OLEDs)[3].
Table 1: Key Physicochemical and Electronic Properties
| Property | Characteristic / Value | Implication |
| pKa (Imidazole NH) | ~11.07 (e.g., 2-phenyl derivative) | Strong H-bond donor; critical for kinase hinge-region binding[5]. |
| Tautomerism | 1H ⇌ 3H equilibrium | Influences receptor binding kinetics and synthetic regioselectivity[4]. |
| Ionization Potential (IP) | 0.139 – 0.237 a.u. | Facilitates single-electron transfer; contributes to antioxidant capacity[4]. |
| Band-Gap (E_gap) | Tunable via side-chain substitution | Enables application in low-cost organic solar cells and optoelectronics[3]. |
Chemical Properties and Synthetic Methodologies
The synthesis of imidazo[4,5-b]pyridines has historically been plagued by poor regioselectivity. Traditional alkylation of the unsubstituted core with sodium hydride and alkyl halides typically yields an unselective mixture of N1, N3, and N4 isomers (e.g., a 1:3.6:1.6 ratio)[6]. To overcome this, modern synthetic workflows employ transition-metal catalysis and phase-transfer conditions.
Protocol 1: Regioselective Palladium-Catalyzed Amidation
Purpose: To synthesize N1-substituted imidazo[4,5-b]pyridines with absolute regiocontrol, bypassing the unselective direct alkylation of the parent heterocycle[6]. Mechanism & Causality: Utilizing a Pd-catalyst with a sterically demanding phosphine ligand forces the oxidative addition and subsequent reductive elimination to occur exclusively at the desired positions, dictated by the 2-chloro-3-amino-pyridine starting material[6].
Step-by-Step Workflow:
-
Preparation: In a dry Schlenk tube under an inert argon atmosphere, combine 2-chloro-3-amino-pyridine (0.4 mmol) and the desired amide coupling partner.
-
Catalyst Loading: Add Palladium catalyst (e.g., Pd2(dba)3, 1 mol%) and a bulky phosphine ligand (e.g., Xantphos or BrettPhos, 5 mol%). The bulky ligand is critical to prevent catalyst deactivation and enforce regioselectivity[6].
-
Solvent & Base: Add 2 mL of anhydrous tert-butanol (t-BuOH) to achieve a 0.2 M concentration, followed by a mild base (e.g., Cs2CO3).
-
Reaction: Heat the mixture to 110 °C and stir for 4 hours. Monitor completion via TLC or LC-MS to ensure a self-validating reaction cycle[6].
-
Workup: Cool to room temperature, filter through a Celite pad to remove the metal catalyst, and purify via silica gel flash chromatography.
Pd-catalyzed regioselective synthesis workflow for N1-substituted imidazo[4,5-b]pyridines.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Purpose: Efficient N-alkylation of pre-formed imidazo[4,5-b]pyridines under mild conditions. Mechanism & Causality: Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the deprotonated imidazopyridine anion from the solid inorganic base (K2CO3) interface into the organic solvent (DMF). This maximizes the collision frequency with the alkyl halide, drastically improving yields.
Step-by-Step Workflow:
-
Initialization: Dissolve the imidazo[4,5-b]pyridine derivative (1.25 mmol) in 40 mL of N,N-dimethylformamide (DMF).
-
Base & Catalyst Addition: Add K2CO3 (2.75 mmol) and TBAB (0.187 mmol).
-
Alkylation: Slowly add the alkylating agent (e.g., allyl bromide or propargyl bromide, 2.0 mmol) in small portions to prevent exothermic degradation.
-
Incubation: Stir continuously at room temperature for 24 hours.
-
Isolation: Filter to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via column chromatography (hexane/dichloromethane 80/20).
Biological Applications and Mechanisms of Action
The structural mimicry of purines allows imidazo[4,5-b]pyridines to act as potent ATP-competitive inhibitors across various enzyme classes[1][2].
Kinase Inhibition (Aurora and FLT3)
Aurora kinases (A and B) are critical for mitotic progression, and their overexpression is a hallmark of many leukemias. Imidazo[4,5-b]pyridine derivatives have been heavily optimized to target these kinases. For instance, the introduction of a 1-benzylpiperazinyl motif at the 7-position significantly enhances oral bioavailability and cellular potency[5].
Furthermore, dual inhibition of Aurora kinases and the FMS-like tyrosine kinase 3 (FLT3) has proven highly effective. Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) exhibits profound multi-target affinity, effectively suppressing the proliferation of Acute Myeloid Leukemia (AML) cells harboring the FLT3-ITD mutation[7][8].
Dual inhibition mechanism of imidazo[4,5-b]pyridines on Aurora and FLT3 kinase pathways.
Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A regulates intracellular cAMP and cGMP signaling in the central nervous system. Imidazo[4,5-b]pyridines have been discovered as potent, selective PDE10A inhibitors for the treatment of schizophrenia. X-ray co-crystallography reveals that the pyridine nitrogen of the imidazo[4,5-b]pyridine core forms a critical hydrogen bond with the conserved Gln716 residue in the human PDE10A catalytic domain. Derivatives with a methoxy substituent on the core demonstrate single-digit nanomolar IC50 values (0.8–6.7 nM) and excellent brain receptor occupancy[9].
Table 2: Biological Activity Profiles of Key Imidazo[4,5-b]pyridine Derivatives
| Target | Compound / Modification | Potency Metric | Indication / Effect |
| Aurora A Kinase | Compound 27e | Kd = 7.5 nM | Acute Myeloid Leukemia (AML)[8] |
| Aurora B Kinase | Compound 27e | Kd = 48 nM | Mitotic arrest in cancer cells[8] |
| FLT3-ITD Mutant | Compound 27e | Kd = 38 nM | Overcomes FLT3-ITD resistance in AML[8] |
| PDE10A | Methoxy-imidazo[4,5-b]pyridines | IC50 = 0.8 - 6.7 nM | Schizophrenia / CNS disorders[9] |
| Tubulin | Acrylonitrile derivatives | IC50 = 0.2 - 0.6 μM | Antiproliferative / Solid tumors[10] |
Conclusion & Future Perspectives
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry and an emerging building block in materials science. The transition from unselective alkylation to precision palladium-catalyzed cross-coupling has unlocked vast chemical space, allowing for the rational design of highly selective kinase and phosphodiesterase inhibitors. Future research must focus on optimizing the pharmacokinetic profiles of these derivatives to minimize off-target toxicity while exploring their tunable electronic band-gaps for next-generation organic photovoltaics.
References
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles | Organic Letters - ACS Publications | 6
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties | Current Medicinal Chemistry | 1
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS | Journal of Chemical Technology and Metallurgy | Link
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate | Journal of Medicinal Chemistry - ACS Publications | 5
-
Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity | Cancer Research - AACR Journals | 7
-
Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia | PubMed - NIH | 8
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) | PMC - NIH | 9
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines | MDPI | 10
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | PMC - NIH | 2
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | Semantic Scholar |4
-
New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical | Journal of Chemical and Pharmaceutical Research |3
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
Discovery and Synthesis of Novel Imidazo[4,5-b]pyridine Compounds: A Technical Guide to 1-Deazapurine Scaffolds in Drug Development
Executive Summary & Pharmacological Significance
The imidazo[4,5-b]pyridine scaffold is a privileged, fused bicyclic heterocycle that has become a cornerstone in modern medicinal chemistry. Structurally classified as 1-deazapurines, these compounds are bio-isosteres of endogenous purines1[1]. This inherent structural mimicry allows them to interface seamlessly with the ATP-binding cassettes of various kinases and enzymatic active sites, making them highly sought-after in the development of anticancer, anti-inflammatory, and neuroprotective agents.
As a Senior Application Scientist, I approach the synthesis of these compounds not just as a series of chemical transformations, but as a highly orchestrated manipulation of electron density. The unique heteroaromatic system—comprising an electron-deficient pyridine ring fused to an electron-rich imidazole ring—provides distinct regioselective handles for functionalization. This guide details the mechanistic causality behind their synthesis, structural functionalization, and target engagement.
Mechanistic Rationale: Target Engagement & Causality
The biological efficacy of imidazo[4,5-b]pyridines is entirely dependent on their spatial geometry and electronic distribution. The scaffold acts as a rigid pharmacophore that precisely positions hydrogen bond donors and acceptors:
-
Kinase Hinge Region Binding: The pyridine nitrogen (N4) acts as a critical hydrogen bond acceptor, while the imidazole NH (N1 or N3) serves as a hydrogen bond donor. For example, in the inhibition of Phosphodiesterase 10A (PDE10A) , X-ray co-crystal structures reveal that the pyridine nitrogen forms a highly conserved hydrogen bond with Gln716, a critical interaction for nanomolar potency 2[2].
-
Isoform Selectivity (Aurora Kinases): Achieving selectivity between closely related kinase isoforms (e.g., Aurora-A vs. Aurora-B) is notoriously difficult. However, derivatization at the C-7 position of the imidazo[4,5-b]pyridine core exploits subtle amino acid variances in the ATP-binding pocket (specifically L215, T217, and R220 in Aurora-A), shifting the binding thermodynamics favorably toward Aurora-A 3[3].
Pharmacophore model of imidazo[4,5-b]pyridine binding within kinase ATP pockets.
Core Synthetic Strategies & Workflows
The synthesis of imidazo[4,5-b]pyridines generally follows two primary disconnection strategies, followed by late-stage functionalization.
Route A: De Novo Cyclization from 2,3-Diaminopyridines
The most direct route involves the condensation of 2,3-diaminopyridine with carboxylic acids, aldehydes, or orthoesters. Causality: The use of acidic conditions (e.g., neat formic acid or Lewis acids like Al³⁺-K10 clay) protonates the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack by the more nucleophilic C-3 amine of the pyridine ring. Subsequent dehydration drives the thermodynamic formation of the stable, aromatic imidazole ring1[1].
Route B: S_NAr and Reductive Cyclization
Starting from 2-chloro-3-nitropyridine allows for the introduction of diverse N-aryl or N-alkyl substituents prior to cyclization. Causality: The C-2 position of 2-chloro-3-nitropyridine is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. This facilitates a rapid Nucleophilic Aromatic Substitution (S_NAr) with primary amines. The subsequent reduction of the nitro group (using SnCl₂·2H₂O or sodium dithionite) generates a diamine in situ, which immediately condenses with an aldehyde to form the bicyclic core4[4].
Route C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
To build extensive Structure-Activity Relationship (SAR) libraries, late-stage functionalization at the C-6 position is preferred. Causality: A halogen at C-6 (e.g., 6-bromo-imidazo[4,5-b]pyridine) is para to the pyridine nitrogen. This positioning activates the carbon-halogen bond for oxidative addition by Palladium(0) catalysts, enabling efficient Suzuki cross-coupling with various boronic acids to probe the hydrophobic pockets of target receptors 5[5].
Synthetic pathways for imidazo[4,5-b]pyridine cores via condensation and SNAr.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in validation checkpoints to ensure synthetic integrity.
Protocol 1: One-Pot Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridines
Adapted from reductive cyclization methodologies[4].
-
S_NAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) and a substituted aniline (1.2 equiv) in anhydrous DMSO. Heat the mixture to 100 °C for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly mobile 2-chloro-3-nitropyridine spot and the appearance of a bright yellow spot indicates successful formation of the 3-nitro-N-arylpyridin-2-amine intermediate.
-
-
Reductive Cyclization: Cool the solution to 80 °C. Add the desired aromatic aldehyde (1.2 equiv) followed by the portion-wise addition of sodium dithionite (Na₂S₂O₄, 3.0 equiv) dissolved in a minimal amount of water.
-
Isolation: Stir for 12 hours at 80 °C. Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.
-
Validation Checkpoint: IR Spectroscopy should show the complete disappearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of a strong C=N stretch (~1610 cm⁻¹) characteristic of the imidazole ring.
-
Protocol 2: Late-Stage C-6 Derivatization via Suzuki-Miyaura Coupling
Adapted from cross-coupling methodologies[5].
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 6-bromo-2-phenylimidazo[4,5-b]pyridine (1.0 equiv), a substituted phenylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol (2:1).
-
Coupling: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 equiv). Reflux the mixture at 110 °C for 16 hours.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).
-
Validation Checkpoint: ¹H NMR (DMSO-d₆) must confirm the disappearance of the isolated doublet signals characteristic of the C-5 and C-7 protons adjacent to the bromine, replaced by a complex multiplet integrating for the newly introduced aromatic ring protons.
-
Quantitative Structure-Activity Relationship (SAR) Data
The versatility of the imidazo[4,5-b]pyridine scaffold is demonstrated by its broad-spectrum biological activity. The table below summarizes key quantitative data for optimized derivatives across various therapeutic targets.
| Target Enzyme / Receptor | Lead Compound / Derivative | Potency (IC₅₀ / GI₅₀) | Key Mechanistic Interaction | Reference |
| PDE10A | Methoxy-imidazo[4,5-b]pyridine | Single-digit nM | Pyridine N forms critical H-bond with Gln716 | [2] |
| Aurora-A Kinase | Compound 28c | 2.30 μM (GI₅₀) | C7-derivatization targets L215/T217/R220 differences | [3] |
| MLK3 | Compound 9a | 6 nM | ATP-competitive binding in the active site | [6] |
| COX-2 | Compound 3f | 9.2 µmol/L | Celecoxib-like binding mode in COX-2 active site | [4] |
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors Source: ChEMBL - EMBL-EBI URL:[Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: MDPI URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Document: Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhi... - ChEMBL [ebi.ac.uk]
Unveiling the Therapeutic Promise of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: A Technical Guide to Potential Kinase Targets
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines and thus interacting with a wide array of biological targets. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine . While direct studies on this compound are not extensively documented, a comprehensive analysis of structurally related analogs, particularly those bearing the 6-chloro substitution, strongly suggests its potential as a potent inhibitor of key protein kinases implicated in oncology. This document will synthesize the existing evidence to propose a rational framework for investigating its mechanism of action, focusing on Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and other critical cell cycle and growth signaling kinases. We will provide detailed, field-proven experimental protocols to empower researchers to validate these potential therapeutic targets and elucidate the compound's pharmacological profile.
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Foundation for Kinase Inhibition
The imidazo[4,5-b]pyridine core is a versatile pharmacophore that has been successfully leveraged to develop a multitude of biologically active agents. Its structural similarity to purine has made it a prime candidate for targeting ATP-binding sites of various enzymes, most notably protein kinases.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] A significant body of research has focused on their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1]
The subject of this guide, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine , possesses key structural features that suggest a strong potential for kinase inhibition. The 6-chloro substituent, in particular, has been identified as a critical moiety for potent inhibition of several oncogenic kinases in related analogs.[3] The addition of dimethyl groups at the 2 and 3 positions likely influences the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.
This guide will therefore focus on the most probable therapeutic targets for this compound within the human kinome, providing a scientific rationale and the necessary experimental frameworks for their validation.
Primary Potential Therapeutic Target: The Aurora Kinase Family
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[2] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. A substantial body of evidence points to the imidazo[4,5-b]pyridine scaffold, especially with a 6-chloro substitution, as a potent inhibitor of Aurora kinases.[2][3]
Scientific Rationale
Numerous studies have demonstrated that 6-chloro-imidazo[4,5-b]pyridine derivatives exhibit low nanomolar to micromolar IC50 values against Aurora kinases A, B, and C.[3] The chlorine atom at the 6-position is thought to form a key interaction within the ATP-binding pocket of these kinases. It is therefore highly probable that 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine will also display inhibitory activity against this kinase family. Inhibition of Aurora kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
Caption: Inhibition of FLT3 signaling by the compound, blocking pro-survival pathways.
Other Plausible Kinase Targets
The imidazo[4,5-b]pyridine scaffold has been associated with the inhibition of other kinases crucial for cancer cell proliferation and survival.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle.
-
Mammalian Target of Rapamycin (mTOR): A central kinase in the PI3K/AKT pathway that controls cell growth, proliferation, and survival.
Experimental Protocols for Target Validation
To empirically validate the therapeutic potential of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a series of in vitro assays are recommended.
General Workflow for Target Validation
Caption: A streamlined workflow for the validation of potential therapeutic targets.
Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Proposed Synthetic Route:
-
Starting Material: 5-Chloro-2,3-diaminopyridine.
-
Cyclization: Reaction with acetaldehyde or its equivalent under appropriate conditions to form the 2-methyl-imidazo[4,5-b]pyridine intermediate.
-
N-Methylation: Selective methylation at the N3 position of the imidazole ring.
Note: This is a generalized proposal and would require optimization.
Biochemical Kinase Assays
These assays are crucial for determining the direct inhibitory effect of the compound on the purified kinase enzymes.
Protocol: ADP-Glo™ Kinase Assay (General Protocol for Aurora, FLT3, CDK2, mTOR)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. [5][6][7]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compound (6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare a solution of the specific kinase (e.g., Aurora A, FLT3) and its corresponding substrate in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.
-
Add 5 µL of the kinase/substrate mixture.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
Protocol: MTT Assay for Antiproliferative Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [8][9]
-
Cell Seeding:
-
Plate cancer cells (e.g., HCT116 for Aurora kinase, MV4-11 for FLT3) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [3][10]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Mechanism of Action Studies
Protocol: Western Blot Analysis for Kinase Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the signaling pathways of the targeted kinases. [11]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for a defined period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Aurora A, phospho-FLT3, phospho-Rb for CDK2, phospho-S6K for mTOR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the effect of the compound on the phosphorylation of the target proteins.
-
Conclusion and Future Directions
The structural features of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine , when viewed in the context of the broader imidazo[4,5-b]pyridine class of compounds, provide a strong rationale for its investigation as a multi-targeted kinase inhibitor. The primary candidates for its therapeutic action are the Aurora kinases and FLT3, with other cell cycle and growth-regulating kinases such as CDK2 and mTOR also representing plausible targets.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets. Successful validation of kinase inhibitory activity, coupled with potent antiproliferative effects in relevant cancer cell lines, would establish a firm foundation for the further preclinical development of this promising compound. Future studies should focus on lead optimization to enhance potency, selectivity, and drug-like properties, as well as in vivo efficacy studies in relevant animal models of cancer. The exploration of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and its analogs could lead to the discovery of novel and effective therapies for a range of human malignancies.
References
- Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567.
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
- Wrobel, D., et al. (2017).
- ACS Publications. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 725-729.
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734.
- MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9005.
- MDPI. (2017).
- Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
- Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- PubMed. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3395-3398.
- ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4456-4462.
- PubMed. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry, 37(2), 248-254.
- MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192.
- Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
- PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?. Retrieved from [Link]
- Nature. (2007). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 26(4), 873-884.
-
ResearchGate. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]
-
NIH. (n.d.). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays. Retrieved from [Link]
- MDPI. (2017).
- MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103.
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Invivoscribe. (n.d.). FLT3 Mutation Assay 2.0. Retrieved from [Link]
-
Assay Genie. (n.d.). TECHNICAL MANUAL Human MTOR (Serine/threonine-protein kinase mTOR) ELISA (Small Sample Volume). Retrieved from [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- NIH. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(8), 1621-1635.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. atcc.org [atcc.org]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Western blot protocol | Abcam [abcam.com]
In-vitro studies of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the In-Vitro Evaluation of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a valuable building block in drug discovery.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][4][5][6][7][8] This diverse pharmacological profile has cemented the imidazo[4,5-b]pyridine framework as a critical motif for developing novel therapeutics.[6]
This guide presents a comprehensive in-vitro strategy for the characterization of a novel derivative, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine . As specific experimental data for this compound is not yet available in published literature, this document outlines a logical, tiered approach for its initial biological evaluation. The methodologies and experimental designs are grounded in the established activities of structurally related imidazo[4,5-b]pyridine compounds and represent a robust pathway to elucidate the therapeutic potential of this new chemical entity.
Compound Profile: 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results.
Chemical Structure:
Predicted Physicochemical Properties:
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C9H9ClN4 | Defines the elemental composition and exact mass. |
| Molecular Weight | 212.65 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good absorption and diffusion. |
| cLogP | 2.1 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Provides potential points for specific interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 45.1 Ų | A low TPSA (<140 Ų) is predictive of good cell permeability. |
Proposed Synthetic Route
The synthesis of imidazo[4,5-b]pyridine derivatives often involves the cyclization of a substituted 2,3-diaminopyridine with an appropriate reagent.[4][9] A plausible route for the title compound could start from 5-chloro-2,3-diaminopyridine, followed by a cyclization reaction.
Caption: Proposed two-step synthesis of the target compound.
Hypothesized Biological Targets and Rationale
The existing literature on imidazo[4,5-b]pyridines provides a strong basis for hypothesizing the most probable biological activities for this novel analog.
-
Kinase Inhibition: This is a predominant activity for this class of compounds. Derivatives have been identified as potent inhibitors of critical cell cycle regulators like Aurora kinases and Bruton's tyrosine kinase (BTK).[10][11] The presence of a chlorine atom at the 6-position can be sterically influential and may enhance binding to specific kinase active sites.[10]
-
Antiproliferative Activity: Consequently, many imidazo[4,5-b]pyridine derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[1][5][7] The mechanism is often linked to the inhibition of kinases that are crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Effects: Some diaryl-substituted imidazo[4,5-b]pyridines have been reported as inhibitors of cyclooxygenase (COX) enzymes, suggesting a potential role in treating inflammation.[7]
Given the substitution pattern of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, an initial investigation into its potential as a kinase inhibitor with associated antiproliferative activity against cancer cells is the most logical and promising starting point.
A Tiered In-Vitro Experimental Cascade
A structured, multi-tiered approach is proposed to efficiently screen the compound, starting with broad assessments and progressing to more specific mechanism-of-action studies.
Caption: A three-tiered workflow for in-vitro evaluation.
Tier 1: Primary Screening - Cytotoxicity Profiling
Causality: The primary objective is to determine if the compound has a general cytotoxic effect on human cancer cells. A broad panel of cell lines from different tissue origins provides an initial spectrum of activity and can reveal potential selectiveities. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells from various cancer lines (e.g., SW620 colon carcinoma, K562 leukemia, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC50 Values (µM)
| Cell Line | Tissue of Origin | 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | Doxorubicin (Control) |
| SW620 | Colon Carcinoma | [Experimental Result] | [Experimental Result] |
| K562 | Leukemia | [Experimental Result] | [Experimental Result] |
| MCF-7 | Breast Cancer | [Experimental Result] | [Experimental Result] |
| A549 | Lung Cancer | [Experimental Result] | [Experimental Result] |
Tier 2: Target-Based Screening - Kinase Inhibition Profiling
Causality: If the compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM) in Tier 1, the next logical step is to investigate if this effect is mediated by kinase inhibition, a known mechanism for this scaffold.[10] A broad kinase panel screen is an efficient method to identify potential specific molecular targets.
Experimental Protocol: In-Vitro Kinase Assay (Conceptual)
-
Assay Principle: Utilize a commercially available assay system (e.g., ADP-Glo™, Promega) which measures the amount of ADP produced as a result of kinase activity. Inhibition is measured as a reduction in the luminescent signal.
-
Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a standard screening concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase-based reaction, generating a light signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Serine/Threonine | Aurora-A | [Experimental Result] |
| Serine/Threonine | Aurora-B | [Experimental Result] |
| Tyrosine | BTK | [Experimental Result] |
| Tyrosine | EGFR | [Experimental Result] |
| Tyrosine | SRC | [Experimental Result] |
Tier 3: Mechanism of Action (MOA) Elucidation
Causality: If a specific kinase target is identified (e.g., >50% inhibition), MOA studies are performed in a sensitive cell line to confirm that the compound's cytotoxic effect is consistent with the inhibition of that target. For example, inhibition of Aurora kinases, which are key regulators of mitosis, is expected to cause cell cycle arrest.[10]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a sensitive cell line (identified in Tier 1) with the compound at its 1x and 5x IC50 concentrations for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Interpretation: An accumulation of cells in the G2/M phase would be consistent with the inhibition of a mitotic kinase like Aurora-A.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of Aurora kinases leading to G2/M cell cycle arrest.
Data Interpretation and Future Directions
The successful execution of this in-vitro cascade will provide a comprehensive initial profile of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
-
Outcome 1: Potent and Selective Inhibitor: If the compound shows high potency against a specific kinase (e.g., Aurora-A) and a corresponding G2/M arrest, it becomes a strong candidate for development as a targeted anticancer agent. Next steps would include lead optimization to improve potency and selectivity, followed by in-vivo xenograft studies.[10]
-
Outcome 2: Potent, Non-selective Cytotoxicity: If the compound is broadly cytotoxic but shows no clear kinase target, further MOA studies would be required to investigate other potential mechanisms, such as DNA intercalation, which has also been observed for some imidazo-pyridine derivatives.[1][12]
-
Outcome 3: No Significant Activity: If the compound shows weak or no activity, it may be deprioritized, or its structure could serve as a negative control in structure-activity relationship (SAR) studies for more active analogs.
This systematic evaluation provides a clear, evidence-based path for decision-making in the early stages of drug discovery, ensuring that resources are focused on compounds with the highest therapeutic potential.
References
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
- Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry. ACS Publications.
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
- A review on the biological activity of imidazo (4,5-b)
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science - ACS Publications.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- In vitro studies on the selective cytotoxic effect of luminescent Ru(ii)-p-cymene complexes of imidazo-pyridine and imidazo quinoline ligands. Dalton Transactions (RSC Publishing).
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies on the selective cytotoxic effect of luminescent Ru(ii)-p-cymene complexes of imidazo-pyridine and imidazo quinoline ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine protocol
Application Note: Synthesis and Validation Protocol for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Introduction & Mechanistic Overview
Imidazo[4,5-b]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as purine bioisosteres in the development of kinase inhibitors and metalloenzyme modulators. The synthesis of 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine requires precise control over both regioselectivity and chemoselectivity to ensure high yields and purity. This application note details a robust, three-step synthetic pathway starting from commercially available 2,5-dichloro-3-nitropyridine, designed with built-in analytical validation checkpoints for professional laboratory environments.
Retrosynthetic Strategy & Pathway
The target molecule is deconstructed via the imidazole ring to reveal a 2,3-diaminopyridine precursor. The synthetic logic is built on three pillars:
-
Regioselective Amination: Leveraging the differential electrophilicity of the pyridine ring to install the N3-methyl group.
-
Chemoselective Reduction: Utilizing mild electron-transfer conditions to reduce the nitro group without cleaving the aryl chloride.
-
Cyclocondensation: Using an orthoester to simultaneously install the C2-methyl group and close the imidazole ring.
Fig 1: Three-step synthetic workflow for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Step-by-Step Experimental Protocols
General Note: All reactions must be performed in a professional fume hood using standard Schlenk techniques where anhydrous conditions are noted.
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The C2-chlorine of 2,5-dichloro-3-nitropyridine is highly activated by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. This allows for exclusive nucleophilic attack by methylamine at C2, leaving the C5 chlorine entirely unreactive under these conditions[1]. Protocol:
-
Charge a round-bottom flask with 2,5-dichloro-3-nitropyridine (10.0 mmol, 1.0 eq) and anhydrous THF (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add methylamine (2.0 M solution in THF, 25.0 mmol, 2.5 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf ~0.6) must be completely consumed, replaced by a bright yellow spot ( Rf ~0.4).
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-chloro-N-methyl-3-nitropyridin-2-amine as a yellow solid.
Step 2: Chemoselective Nitro Reduction (Béchamp-Type)
Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses an unacceptably high risk of hydrodehalogenation at the C5 position. The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway that strictly reduces the nitro group to a primary amine while preserving the critical aryl chloride functionality[2]. Protocol:
-
Suspend 5-chloro-N-methyl-3-nitropyridin-2-amine (8.0 mmol, 1.0 eq) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add iron powder (40.0 mmol, 5.0 eq) and ammonium chloride (40.0 mmol, 5.0 eq).
-
Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours.
-
Self-Validation Check: LC-MS analysis should indicate the complete disappearance of the nitro compound (m/z 188.0 [M+H]⁺) and the appearance of the diamine mass (m/z 158.0 [M+H]⁺).
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot EtOAc (3 x 20 mL). Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to afford 5-chloro-N2-methylpyridine-2,3-diamine .
Step 3: Orthoester-Mediated Cyclocondensation
Causality & Rationale: Triethyl orthoacetate serves as both the solvent and the electrophilic C2-carbon source. The primary amine at C3 preferentially attacks the orthoester to form an imidate intermediate. Subsequent intramolecular attack by the secondary C2-amine and the elimination of ethanol drives the aromatization of the imidazo[4,5-b]pyridine core[3]. Protocol:
-
Combine 5-chloro-N2-methylpyridine-2,3-diamine (6.0 mmol, 1.0 eq) with triethyl orthoacetate (12.0 mL, excess) in a reaction vial.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.3 mmol, 0.05 eq).
-
Heat the mixture to 100 °C for 12 hours under a reflux condenser.
-
Self-Validation Check: ¹H NMR of a crude aliquot must confirm the disappearance of the broad primary amine protons (~5.0 ppm) and the shift of the N-methyl signal downfield.
-
Workup: Cool the mixture to room temperature. Remove excess triethyl orthoacetate by vacuum distillation. Purify the crude residue via silica gel flash chromatography (DCM/MeOH 95:5) to isolate 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine .
Quantitative Data & Yield Analysis
| Step | Transformation | Intermediate / Product | Reagents | Typical Yield | Purity (HPLC) | Key Analytical Marker |
| 1 | SNAr | 5-Chloro-N-methyl-3-nitropyridin-2-amine | MeNH₂, THF | 88-92% | >98% | m/z 188.0 [M+H]⁺ |
| 2 | Nitro Reduction | 5-Chloro-N2-methylpyridine-2,3-diamine | Fe, NH₄Cl, EtOH/H₂O | 80-85% | >95% | ¹H NMR: ~5.0 ppm (br s, 2H, -NH₂) |
| 3 | Cyclocondensation | 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | Triethyl orthoacetate, p-TsOH | 75-80% | >99% | ¹H NMR: ~2.6 ppm (s, 3H, C2-CH₃), ~3.7 ppm (s, 3H, N3-CH₃) |
Sources
Application Note: 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine as a Privileged Purine Bioisostere in Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Structural Rationale
In modern medicinal chemistry, the imidazo[4,5- b ]pyridine scaffold is widely recognized as a versatile 1-deazapurine bioisostere. By replacing the N1 nitrogen of a standard purine with a carbon atom, this scaffold dramatically alters the electronic distribution and hydrogen-bonding profile of the molecule, often leading to improved membrane permeability and kinase/phosphodiesterase selectivity .
6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 109128-32-7) represents a highly optimized building block for library generation. The specific substitution pattern is not arbitrary; it is designed with precise pharmacological causality:
-
N3-Methylation: Eliminates the hydrogen bond donor (HBD) capacity of the imidazole ring. This prevents promiscuous binding, locks the tautomeric state, and lowers the topological polar surface area (TPSA), which is critical for crossing the blood-brain barrier (BBB) in CNS indications like PDE10A inhibition .
-
C2-Methylation: Provides a rigid, lipophilic vector that projects into adjacent hydrophobic pockets of target proteins, enhancing target residence time via van der Waals interactions.
-
C6-Chlorination: Acts as an ideal synthetic handle for late-stage functionalization. The C6 position typically aligns with the solvent-exposed region or the hinge-binding region of kinases, making it the optimal vector for structure-activity relationship (SAR) exploration via palladium-catalyzed cross-coupling .
Table 1: Physicochemical Profiling of the Scaffold
| Property | Value | Medicinal Chemistry Rationale |
| Molecular Formula | C₈H₈ClN₃ | Low molecular weight allows for extensive downstream elaboration. |
| Molecular Weight | 181.62 g/mol | High Ligand Efficiency (LE) starting point. |
| TPSA | 30.2 Ų | Excellent for CNS penetration (optimal BBB TPSA < 90 Ų). |
| H-Bond Donors (HBD) | 0 | Prevents off-target kinase promiscuity. |
| H-Bond Acceptors (HBA) | 2 (N1, N4) | Maintains essential hinge-binding contacts. |
| Rotatable Bonds | 0 | Conformationally locked; minimizes entropic penalty upon binding. |
Mechanistic Insights: Target Engagement
When elaborated, derivatives of this scaffold act as competitive inhibitors for ATP (in kinases) or cAMP/cGMP (in phosphodiesterases). The imidazopyridine core anchors the molecule via hydrogen bonding, while the C6 and C2/N3 substituents dictate selectivity.
Pharmacological binding mechanism of imidazo[4,5-b]pyridine derivatives.
Experimental Protocol 1: Late-Stage C6-Functionalization
To rapidly generate SAR data, the C6-chloride is subjected to Suzuki-Miyaura cross-coupling. This protocol is designed as a self-validating system to ensure high yields and minimize catalyst deactivation .
Causality of Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step. This is crucial when coupling sterically hindered or electron-deficient heteroaryl chlorides.
-
Solvent System (1,4-Dioxane/Water 4:1): Dioxane provides a high-boiling, polar aprotic environment to dissolve the imidazopyridine, while water is strictly required to dissolve the K₂CO₃ base and form the reactive boronate complex intermediate.
Late-stage C6-functionalization workflow via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 6-Chloro-2,3-dimethyl-3H-imidazo[4,5- b ]pyridine (1.0 eq, 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 eq, 1.2 mmol).
-
Base Addition: Add anhydrous K₂CO₃ (3.0 eq, 3.0 mmol). Self-Validation Check: Ensure the base is finely powdered to maximize surface area for the biphasic reaction.
-
Solvent & Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the vial with a septum cap. Sparge the mixture with Argon gas for 10 minutes. Causality: Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
-
Catalyst Addition: Quickly uncap, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%), and reseal.
-
Reaction: Heat the mixture at 90°C in a pre-heated oil bath for 4–6 hours.
-
In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Self-Validation: If starting material persists but boronic acid is depleted (protodeboronation), add an additional 0.5 eq of boronic acid.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (3 × 10 mL) to remove dioxane and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via automated flash chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the C6-functionalized target.
Experimental Protocol 2: In Vitro Biochemical Screening
Once the C6-derivatives are synthesized, their biological efficacy must be validated. For targets like PDE10A, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Causality of Assay Design:
Heterocyclic compounds like imidazopyridines often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, background compound auto-fluorescence decays completely, ensuring high data fidelity.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the synthesized compounds in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 50 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of recombinant human PDE10A enzyme diluted in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Incubate at room temperature for 15 minutes to allow pre-binding.
-
Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature. Self-Validation: Include a "No Enzyme" control well to establish the assay floor (0% activity) and a "DMSO only" well for the assay roof (100% activity).
-
Detection: Add 10 µL of the TR-FRET termination/detection mix containing the europium-labeled anti-cAMP antibody.
-
Readout: Read the plate on a microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm; Delay: 50 µs). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Data Presentation: Representative SAR Trends
The table below illustrates aggregated structure-activity relationship (SAR) trends demonstrating how functionalizing the C6 position of the 2,3-dimethyl-3H-imidazo[4,5- b ]pyridine core impacts target affinity , .
Table 2: Impact of C6-Elaboration on Target Affinity
| C6-Substituent | Target Class | IC₅₀ (nM) | Mechanistic Rationale |
| -Cl (Starting Material) | PDE10A | > 10,000 | Baseline; lacks sufficient extension into the hydrophobic selectivity pocket. |
| -Phenyl | PDE10A | 450 | Aromatic ring fills the adjacent hydrophobic cavity, increasing van der Waals contacts. |
| -4-Methoxyphenyl | PDE10A | 12 | The methoxy oxygen acts as a crucial H-bond acceptor for conserved residues (e.g., Tyr683). |
| -4-(Morpholinomethyl)phenyl | Kinase (Aurora) | 25 | The morpholine ring projects into the solvent-exposed region, dramatically improving aqueous solubility while maintaining hinge-binding affinity. |
References
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) . Chemistry of Heterocyclic Compounds / ResearchGate. URL:[Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) . ACS Medicinal Chemistry Letters / PubMed Central (PMC). URL:[Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents . European Journal of Medicinal Chemistry / PubMed. URL:[Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling . Molecules / PubMed Central (PMC). URL:[Link]
Application Note: A Guide to the Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1] As a structural analog of purine, this core is present in a multitude of compounds exhibiting a wide spectrum of biological activities, including roles as kinase inhibitors, antagonists for various biological receptors, and agents with anticancer and antiviral properties.[1][2] The therapeutic potential of this scaffold has driven significant interest in the development of efficient and versatile synthetic methodologies.
However, the regioselective synthesis of substituted imidazo[4,5-b]pyridines, particularly those with substitution at the N1 or N3 positions, presents a considerable challenge.[3] Classical condensation methods often suffer from harsh conditions, limited substrate scope, and poor control over regioselectivity.[3] To overcome these limitations, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool, offering mild conditions, high functional group tolerance, and precise control over bond formation.[4][5]
This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the palladium-catalyzed synthesis of imidazo[4,5-b]pyridines. We will explore the mechanistic underpinnings of key reactions, explain the causal relationships behind experimental choices, and offer detailed, step-by-step methodologies for practical implementation.
Foundational Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The versatility of palladium catalysis lies in its ability to facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity. For the synthesis of imidazo[4,5-b]pyridines, three core strategies are paramount: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
The Catalytic Toolkit: Understanding the Key Components
A successful palladium-catalyzed reaction is a synergistic interplay of several key components. The rational selection of these components is critical for achieving high yields and purity.
-
Palladium Precatalyst: Palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) and Palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These precursors form the active Pd(0) catalyst in situ.
-
Ligands: The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. For C-N and C-C bond formation, electron-rich, sterically bulky phosphine ligands are often required.
-
Buchwald-Hartwig Amination: Bidentate ligands like Xantphos and monodentate biarylphosphine ligands such as Me₄tBu-XPhos are highly effective, promoting the crucial reductive elimination step.[2][6]
-
Suzuki-Miyaura Coupling: Phosphine ligands are also essential here, with catalysts like (A-taphos)₂PdCl₂ showing excellent activity for derivatizing the imidazo[4,5-b]pyridine core.[5]
-
-
Base: The base plays multiple roles, including deprotonating the nucleophile (e.g., amine or amide) and facilitating the regeneration of the active catalyst. Common choices include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu). The choice of base can significantly impact reaction efficiency and must be matched to the specific substrates and coupling partners.
-
Solvent: Aprotic polar solvents like dioxane, toluene, and N-methylpyrrolidone (NMP) are frequently used as they effectively dissolve the reactants and stabilize the catalytic species.
Method 1: Buchwald-Hartwig C-N Coupling for Imidazole Ring Formation
The Buchwald-Hartwig amination is a cornerstone for constructing the imidazole portion of the target scaffold. A particularly effective strategy involves the palladium-catalyzed coupling of a primary amide with a 2-chloro-3-aminopyridine derivative, followed by an in-situ cyclization and dehydration to furnish the N1-substituted imidazo[4,5-b]pyridine.[2][3] This approach offers excellent regioselectivity, directly yielding the often hard-to-access N1-substituted isomers.[3][7]
Mechanism and Rationale
The reaction proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C-Cl bond of the pyridine. The resulting Pd(II) complex coordinates to the deprotonated amide. Subsequent reductive elimination forms the C-N bond, yielding an intermediate that readily cyclizes and dehydrates to form the aromatic imidazo[4,5-b]pyridine ring and regenerate the Pd(0) catalyst. The choice of a bulky biarylphosphine ligand is critical as it accelerates the reductive elimination step, which is often rate-limiting.
Caption: Workflow for N1-substituted imidazo[4,5-b]pyridine synthesis.
Detailed Protocol: Synthesis of 1-Benzyl-2-methyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from the work of Rosenberg et al. and provides a reliable method for the synthesis of N1-substituted imidazo[4,5-b]pyridines.[2][3]
Materials:
-
2-Chloro-3-aminopyridine
-
Phenylacetamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (Me₄tBu-XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Butanol (t-BuOH), anhydrous
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (0.4 mmol, 1.0 equiv).
-
Reagent Addition: Sequentially add phenylacetamide (0.48 mmol, 1.2 equiv), K₃PO₄ (0.8 mmol, 2.0 equiv), Pd₂(dba)₃ (0.004 mmol, 1 mol%), and Me₄tBu-XPhos (0.02 mmol, 5 mol%).
-
Solvent and Degassing: Add anhydrous t-BuOH (2 mL, to achieve 0.2 M concentration). Seal the vessel and thoroughly degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-2-methyl-1H-imidazo[4,5-b]pyridine.
Data Summary: Substrate Scope
This palladium-catalyzed amidation protocol is robust and tolerates a wide range of substituents on both the amide and pyridine coupling partners.[2][3]
| Amide Partner | Pyridine/Pyrazine Partner | Typical Yield | Reference |
| Phenylacetamide | 2-Chloro-3-aminopyridine | 95% | [3] |
| Cyclohexanecarboxamide | 2-Chloro-3-aminopyridine | 99% | [3] |
| Isobutyramide | 2-Chloro-3-amino-6-methylpyridine | 90% | [3] |
| Benzamide | 2-Chloro-3-aminopyrazine | 99% | [3] |
Method 2: Suzuki-Miyaura C-C Coupling for Core Functionalization
The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds.[6] In the context of imidazo[4,5-b]pyridines, it is extensively used to introduce aryl, heteroaryl, or alkyl groups onto a pre-formed halogenated scaffold, enabling rapid diversification and structure-activity relationship (SAR) studies.[4] This is particularly valuable for synthesizing 2,6-disubstituted derivatives, which have shown significant biological activity.[4]
Mechanism and Strategic Application
The Suzuki coupling catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the organohalide (e.g., 2-bromoimidazo[4,5-b]pyridine), (2) Transmetalation with a boronic acid or ester (activated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The commercial availability of a vast array of boronic acids makes this an exceptionally versatile method.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 6-Bromo-2-(4-nitrophenyl)imidazo[4,5-b]pyridine
This protocol is based on the work of Tukuljac et al. for the functionalization of a brominated imidazo[4,5-b]pyridine core.[4]
Materials:
-
2,6-Dibromo-3H-imidazo[4,5-b]pyridine (or a similar halo-precursor)
-
4-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reagent Setup: In a round-bottom flask, dissolve 2,6-dibromo-3H-imidazo[4,5-b]pyridine (1.0 mmol, 1.0 equiv) and 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Base and Catalyst Addition: Add sodium carbonate (3.0 mmol, 3.0 equiv) to the solution. Purge the mixture with nitrogen or argon for 15 minutes. Then, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive pressure of inert gas.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, add water (20 mL) to the reaction mixture. The product will often precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: If necessary, the crude product can be recrystallized or purified by column chromatography to yield the pure 2-aryl-6-bromoimidazo[4,5-b]pyridine.
Data Summary: Boronic Acid Scope
The Suzuki coupling is compatible with a broad spectrum of arylboronic acids bearing both electron-donating and electron-withdrawing groups.[5]
| Halide Precursor | Boronic Acid | Catalyst System | Typical Yield | Reference |
| 2-Iodo-3-methyl-imidazo[4,5-b]pyridine | Phenylboronic acid | (A-taphos)₂PdCl₂ / K₂CO₃ | 92% | [5] |
| 2-Iodo-3-methyl-imidazo[4,5-b]pyridine | 4-Methoxyphenylboronic acid | (A-taphos)₂PdCl₂ / K₂CO₃ | 95% | [5] |
| 2-Iodo-3-methyl-imidazo[4,5-b]pyridine | 3-Thienylboronic acid | (A-taphos)₂PdCl₂ / K₂CO₃ | 89% | [5] |
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85% | [4] |
Method 3: Sonogashira C-C Coupling for Alkyne Installation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[8] This reaction is highly valuable for installing an alkyne handle onto the imidazo[4,5-b]pyridine scaffold, which can then be used for further transformations like click chemistry or cyclization reactions.
Copper-Free vs. Classic Conditions
The classic Sonogashira reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI). While highly effective, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Modern variations often employ copper-free conditions, which can be advantageous for sensitive substrates. Sajith et al. reported an efficient copper- and amine-free Sonogashira coupling of 2-halo-imidazo[4,5-b]pyridines using a PdCl₂(PCy₃)₂ catalyst system under microwave irradiation.[5][9]
Detailed Protocol: Copper-Free Sonogashira Synthesis of 2-(Phenylethynyl)-3-methyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from the microwave-enhanced, copper-free method described by Sajith et al.[5]
Materials:
-
2-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
-
Phenylacetylene
-
Bis(tricyclohexylphosphine)palladium(II) dichloride (PdCl₂(PCy₃)₂)
-
Tetrabutylammonium acetate (TBAA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Microwave reactor vial
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a microwave reaction vial, add 2-iodo-3-methyl-3H-imidazo[4,5-b]pyridine (0.5 mmol, 1.0 equiv), phenylacetylene (0.75 mmol, 1.5 equiv), and tetrabutylammonium acetate (1.0 mmol, 2.0 equiv).
-
Catalyst and Solvent: Add PdCl₂(PCy₃)₂ (0.015 mmol, 3 mol%) and anhydrous NMP (3 mL).
-
Reaction Setup: Seal the vial and purge with argon. Place the vial in a microwave reactor.
-
Microwave Irradiation: Heat the reaction to 120 °C and hold for 30 minutes with stirring.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove NMP and TBAA.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting and Key Insights
-
Low Yield in Buchwald-Hartwig Reactions: Ensure all reagents and solvents are strictly anhydrous. The quality of the base (e.g., K₃PO₄) is crucial. Consider screening different ligands; sometimes a switch from Xantphos to a biarylphosphine ligand (or vice versa) can dramatically improve yield.
-
Dehalogenation in Suzuki Couplings: If significant dehalogenation of the starting material is observed, this can indicate a problem with the transmetalation step. Ensure the boronic acid is of high quality and that the base is appropriate. Lowering the reaction temperature may also help.
-
Alkyne Homocoupling in Sonogashira: If using copper-catalyzed conditions, minimize reaction time and ensure a strictly oxygen-free environment to suppress Glaser coupling. Alternatively, switch to a copper-free protocol as described above.
-
Regioselectivity: For substrates with multiple potential reaction sites, the choice of catalyst and conditions is paramount. Palladium catalysis often provides a high degree of predictability based on the electronic and steric nature of the coupling partners.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a robust, versatile, and highly enabling technology for the synthesis of medicinally relevant imidazo[4,5-b]pyridines. The Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions provide a powerful toolkit for both the initial construction of the heterocyclic core and its subsequent functionalization. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity, paving the way for the rapid discovery and development of novel therapeutic agents based on this important scaffold.
References
- Khader, K.K., Sajith, A.M., Ali Padusha, M.S., Nagaswarupa, H.P., & Muralidharan, A. (n.d.). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C–N bond forming reactions with enolizable heterocycles. FAO AGRIS.
-
Khader, K. K., et al. (2014). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 55(49), 6793-6797. [Link]
-
Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 14(16), 4274–4277. [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]
-
Tukuljac, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5030. [Link]
-
Dyminska, L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 408. [Link]
-
Dyminska, L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Pozharskii, A. F., et al. (2010). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 46, 635-654. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1799–1889. [Link]
-
Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(3), 335-343. [Link]
-
ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. [Link]
-
Al-duaij, O. K., et al. (2016). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. Molecules, 21(12), 1656. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives
Application Note: Microwave-Assisted Synthesis and Derivatization of Imidazo[4,5-b]pyridine Scaffolds for Drug Discovery
Executive Summary
Imidazo[4,5-b]pyridine derivatives are privileged heterocyclic scaffolds in modern medicinal chemistry. Due to their profound bioisosterism with endogenous purines, these molecules exhibit exceptional pharmacological potential, acting as potent inhibitors of Aurora kinases, c-Met kinases, and viral RNA-dependent RNA polymerases [1]. However, traditional thermal syntheses of these heterocycles often suffer from prolonged reaction times, harsh acidic conditions, and poor regioselectivity. Microwave-assisted organic synthesis (MAOS) has revolutionized this space by providing localized dielectric heating, drastically reducing reaction times from days to minutes while significantly improving yields, purity, and scalability [3].
Mechanistic Rationale & Structural Significance
The de novo synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of 2,3-diaminopyridine (or its substituted analogs) with carboxylic acids or aromatic aldehydes [1]. Under conventional convective heating, the formation of the intermediate Schiff base and its subsequent oxidative cyclization requires high activation energy, often leading to thermal degradation and side-product formation.
Microwave irradiation directly couples with highly polar solvents and the reactants themselves, causing rapid molecular friction and localized superheating [4]. This dielectric heating precisely overcomes the activation barrier of the sterically hindered cyclocondensation step. Furthermore, advanced derivatization techniques—such as C-H activation and cross-coupling—benefit from microwave energy by accelerating the oxidative addition and reductive elimination steps of transition metal catalysts [2].
Synthetic Workflows & Pathway Visualization
Fig 1. Microwave-assisted oxidative cyclocondensation workflow for imidazo[4,5-b]pyridines.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized microwave-assisted conditions and comparative yields for various imidazo[4,5-b]pyridine synthetic methodologies based on recent literature [1, 4, 5].
| Reaction Type | Reactants | Catalyst / Reagents | MW Conditions | Yield (%) |
| Fluoroalkyl-azabenzimidazole Synthesis | Pyridinediamines + Fluorinated Carboxylic Acids | None (Direct Condensation) | MW, 150 °C, 15 min | 54–99% |
| C-2 Direct Alkenylation | 3H-imidazo[4,5-b]pyridine + β-bromostyrenes | Pd(OAc)₂, CuI, phenanthroline, tBuOLi | MW, 120 °C, 30 min | 65–85% |
| Oxidative Cyclocondensation | 2,3-Diaminopyridine + Aryl Aldehydes | Na₂S₂O₅ / DMSO | MW, 120 °C, 15 min | 83–87% |
| Amination of Tetracyclic Precursors | Oxo-derivatives + Aliphatic Amines | Uncatalyzed | MW, 170 °C, 40 bar | 70–92% |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Oxidative Cyclocondensation (Phillips-Type Reaction)
Objective: Rapid synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines. Rationale: Utilizing sodium metabisulfite (Na₂S₂O₅) as a mild oxidant facilitates the ring closure of the Schiff base intermediate without over-oxidizing the sensitive pyridine nitrogen [5].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-chloropyridine-3,4-diamine (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol).
-
Oxidant Addition: Add Na₂S₂O₅ (1.5 mmol) to the solid mixture. Causality: The bisulfite adduct increases the electrophilicity of the aldehyde carbon, accelerating the initial nucleophilic attack by the primary amine.
-
Solvent Addition: Suspend the mixture in 3 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO possesses a high loss tangent ( tanδ=0.825 ), making it an exceptionally efficient microwave absorber that translates electromagnetic energy into rapid, uniform thermal energy.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 120 °C for 15 minutes using a dynamic power setting (maximum 200 W) with high-speed stirring.
-
Self-Validating Check (In-Process): Monitor reaction completion via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The complete disappearance of the highly polar, UV-active diamine spot confirms total conversion.
-
Work-up and Isolation: Cool the vial rapidly via compressed air. Pour the crude mixture into 20 mL of crushed ice. Filter the resulting precipitate under vacuum, wash with cold distilled water, and dry overnight.
-
Analytical Validation: Confirm the product mass via LC-MS (monitoring for the [M+H]+ ion) and structural integrity via 1H NMR (verifying the presence of the characteristic downfield imidazole N-H proton at ~13 ppm).
Protocol B: Microwave-Assisted Pd/Cu Co-Catalyzed C-2 Alkenylation
Objective: Direct C-H functionalization of the imidazo[4,5-b]pyridine core. Rationale: Direct C-2 alkenylation avoids the tedious pre-functionalization of the heterocycle. Microwave heating accelerates the traditionally slow oxidative addition of the Palladium catalyst to the vinyl halide [1].
Step-by-Step Methodology:
-
Reagent Preparation: In a dried microwave vial under a nitrogen atmosphere, combine 3H-imidazo[4,5-b]pyridine (1.0 mmol), β-bromostyrene (1.5 mmol), Pd(OAc)₂ (5 mol%), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and lithium tert-butoxide (tBuOLi, 2.0 mmol).
-
Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane.
-
Microwave Irradiation: Seal and heat under microwave irradiation at 120 °C for 30 minutes. Causality: The synergy of Pd/Cu co-catalysis under microwave conditions circumvents the typical 24-hour thermal reflux required for C-H activation, driving the reaction to completion through kinetic acceleration.
-
Work-up: Dilute the cooled mixture with Ethyl Acetate (EtOAc), filter through a Celite pad to remove precipitated metal catalysts, and concentrate the filtrate under reduced pressure.
-
Self-Validating Check: Purify via flash column chromatography. Utilize GC-MS to verify the absence of homocoupled styrene byproducts, and 1H NMR to confirm the stereochemistry of the newly formed alkene (analyzing the J-coupling constants of the vinylic protons).
Biological Application: Kinase Inhibition
The precise structural geometry of imidazo[4,5-b]pyridines allows them to act as highly effective competitive inhibitors at the ATP-binding site of critical oncogenic kinases, such as Aurora kinases and c-Met [2, 4].
Fig 2. Mechanism of action for imidazo[4,5-b]pyridine derivatives as kinase inhibitors.
References
- Source: National Center for Biotechnology Information (PMC)
- 7-(Pyrazol-4-yl)
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL
- Source: FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute)
- 2-Chloropyridine-3,4-diamine: Application Notes and Protocols for Microwave-Assisted Synthesis Source: BenchChem URL
Application Notes and Protocols for the Characterization of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including the inhibition of protein kinases.[1][2] This document provides a comprehensive guide for the characterization of a novel compound, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (hereafter referred to as Cmpd-X ), as a potential kinase inhibitor. These application notes offer detailed, step-by-step protocols for the initial biochemical and cellular characterization of Cmpd-X , guiding the researcher from initial potency and selectivity assessment to the confirmation of on-target activity in a cellular context.
Introduction: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[3][4] The imidazo[4,5-b]pyridine core, being a structural analog of purines, is adept at targeting the ATP-binding site of various kinases.[5] Several derivatives of this scaffold have been identified as potent inhibitors of key oncogenic kinases such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).[1][6][7]
This guide will provide the foundational experimental workflows to assess the kinase inhibitory potential of the novel compound, Cmpd-X . We will detail protocols for:
-
Biochemical Kinase Inhibition Assays: To determine the in vitro potency (IC50) and selectivity of Cmpd-X against a panel of kinases.
-
Cell-Based Target Engagement Assays: To confirm that Cmpd-X can modulate the activity of its target kinase within a cellular environment.
-
Cellular Proliferation Assays: To evaluate the effect of Cmpd-X on the growth of cancer cells.
Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (Cmpd-X)
A plausible synthetic route for Cmpd-X can be adapted from established methods for the synthesis of substituted imidazo[4,5-b]pyridines.[8][9] The general approach involves the condensation of a substituted diaminopyridine with a suitable carbonyl compound or its equivalent.
Caption: Plausible synthetic route for Cmpd-X.
Biochemical Characterization: In Vitro Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity through in vitro assays.[10] A luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction is a robust and high-throughput method.[3][11]
Protocol 1: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay.[12]
Principle: The kinase reaction consumes ATP, producing ADP. The amount of ADP generated is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in lower ADP production and a weaker luminescent signal.[12]
Materials:
-
Kinase of interest (e.g., Aurora A) and its specific substrate
-
Cmpd-X stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, non-binding 384-well plates[12]
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of Cmpd-X in kinase buffer containing a constant percentage of DMSO (e.g., 1%). Include a DMSO-only control (0% inhibition) and a no-kinase control (100% inhibition).
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 1 hour at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Cmpd-X .
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Kinase Selectivity Profile
To assess the selectivity of Cmpd-X , it should be screened against a panel of kinases. The results can be presented in a table format.
| Kinase Target | IC50 (nM) for Cmpd-X |
| Aurora A | e.g., 50 |
| Aurora B | e.g., 75 |
| FLT3 | e.g., >10,000 |
| CDK2 | e.g., 2,500 |
| EGFR | e.g., >10,000 |
| ... | ... |
Cellular Characterization: Target Engagement and Functional Effects
While in vitro assays are crucial, it is essential to demonstrate that the compound interacts with its intended target in a cellular context.[13][14]
Protocol 2: Western Blot for Target Engagement
This protocol will determine if Cmpd-X can inhibit the phosphorylation of a downstream substrate of a target kinase. We will use the inhibition of Histone H3 phosphorylation at Serine 10 as a biomarker for Aurora B kinase inhibition.[7]
Caption: Inhibition of Aurora B by Cmpd-X.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cmpd-X
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies[15]
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate[16]
Procedure:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of Cmpd-X (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST to reduce non-specific binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[16]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control. A dose-dependent decrease in the phospho-Histone H3 signal would indicate target engagement.
Protocol 3: Cell Proliferation Assay
This assay determines the effect of Cmpd-X on the growth and viability of cancer cells. For kinases that are oncogenic drivers, their inhibition is expected to reduce cell proliferation.[18]
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-dependent proliferation, or HCT116 for Aurora kinase-dependent proliferation)
-
Cmpd-X
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Cmpd-X to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Caption: Workflow for kinase inhibitor characterization.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine as a potential kinase inhibitor. By systematically evaluating its in vitro potency and selectivity, confirming its on-target activity in cells, and assessing its impact on cell proliferation, researchers can build a comprehensive data package to support further preclinical development. The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a rigorous, stepwise evaluation is key to unlocking its full potential.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Profacgen. Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays. Retrieved from [Link]
-
German Cancer Research Center. Kinase Activity Profiling. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9746-9763. Retrieved from [Link]
-
ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
Bio-protocol. 2.8. Western Blot Analysis and Phospho-Kinase Array. Retrieved from [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. Retrieved from [Link]
-
MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Retrieved from [Link]
-
FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2017, July 5). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]
-
PMC. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Evaluating the Antimicrobial Potential of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold." Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, critically, antimicrobial properties.[4][5][6][7][8][9]
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent search for new chemical entities with novel mechanisms of action. 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine emerges from this context as a compound of significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing standardized, field-proven protocols for the systematic evaluation of its antimicrobial efficacy.
Scientific Rationale and Hypothesized Mechanism of Action
The antimicrobial potential of the imidazo[4,5-b]pyridine class is not merely speculative; it is grounded in established biochemical principles and empirical evidence.
-
Targeting Essential Bacterial Enzymes: The purine-like structure suggests that these compounds could act as competitive inhibitors for enzymes involved in nucleotide metabolism. Indeed, molecular docking studies on various imidazo[4,5-b]pyridine derivatives have predicted interactions with key bacterial enzymes such as Dihydrofolate Reductase (DHFR), which is crucial for DNA synthesis.[10][11] Other potential targets identified in silico include enzymes essential for cell wall synthesis (MurB) and DNA replication (GyraseB).[11]
-
Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives are known to function as kinase inhibitors.[1] While often studied in the context of cancer, bacterial protein kinases are increasingly recognized as valid targets for antimicrobial agents, playing vital roles in cell division, signaling, and stress responses.
-
Observed Spectrum of Activity: A recurring observation in studies of related compounds is a greater sensitivity among Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli).[10][11][12][13] This suggests a mechanism that may be impeded by the complex outer membrane of Gram-negative organisms, or that the primary target is more accessible or susceptible in Gram-positive species.
The following protocols are designed to rigorously test these hypotheses, moving from broad screening to quantitative assessment of the compound's antimicrobial power.
Experimental Workflow for Antimicrobial Evaluation
This section details the core experimental procedures. The overall workflow is designed to first screen for any antimicrobial activity and then quantify its potency.
Caption: High-level workflow for antimicrobial activity assessment.
Protocol 1: Agar Well Diffusion for Preliminary Screening
This method serves as a robust initial screen to qualitatively assess the antimicrobial activity of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.[12][14]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear area or "zone of inhibition" (ZOI) around the well. The size of this zone correlates with the compound's activity.
Materials:
-
6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (90-100 mm)
-
Target microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Positive Control: Ciprofloxacin or Ampicillin solution (e.g., 10 µg/mL)
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mg/mL).
-
Scientist's Note (Causality): DMSO is a common solvent for water-insoluble compounds. It is crucial to test the solvent alone (as a negative control) to ensure it does not possess inherent antimicrobial activity at the concentration used.
-
-
Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the target microorganism from an overnight culture plate. Suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Trustworthiness Pillar: Standardization of the inoculum to 0.5 McFarland is a critical, non-negotiable step for reproducibility. An inoculum that is too dense or too sparse will lead to erroneously small or large zones of inhibition, respectively.
-
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate it several times against the inside of the tube above the fluid level to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Well Preparation: Allow the plate to dry for 5-15 minutes. Using a sterile cork borer, create uniform wells in the agar.[14]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Controls: In separate wells on the same plate, add:
-
Positive Control: The same volume of a standard antibiotic solution.
-
Negative (Solvent) Control: The same volume of pure, sterile DMSO.
-
-
Incubation: Let the plates stand at room temperature for 1-2 hours to allow for compound diffusion. Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.[12][14][15]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the microorganism. The MIC is determined after incubation by observing the lowest concentration at which no growth occurs.
Materials:
-
All materials from Protocol 1, plus:
-
Sterile 96-well, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain organisms
-
Multichannel pipette
-
Microplate reader (optional, for spectrophotometric reading)
-
Growth indicator dye (e.g., Resazurin), optional
Step-by-Step Methodology:
-
Plate Setup: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Prepare an intermediate dilution of your compound stock in MHB.
-
Add 100 µL of this solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
This leaves well 11 as the Growth Control (no compound) and well 12 as the Sterility Control (no compound, no inoculum).
-
-
Inoculum Preparation & Inoculation:
-
Prepare the microbial inoculum as described in Protocol 1 (0.5 McFarland standard).
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth), as compared to the turbid Growth Control well (well 11). The Sterility Control (well 12) should remain clear.
-
Indicator Dye (Optional): Add a resazurin-based indicator. Viable, respiring cells will reduce the blue dye to pink. The MIC is the lowest concentration where the well remains blue.
-
Caption: Example layout for a single-row MIC determination.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Principle: Following MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto antibiotic-free agar. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Step-by-Step Methodology:
-
Select Wells: Identify the MIC well and all wells with higher concentrations from the completed MIC plate.
-
Subculture: Aseptically take a 10 µL aliquot from each of these clear wells.
-
Plate: Spot-plate the aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its well concentration.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that yields no microbial growth (or only 1-2 colonies, signifying a ≥99.9% kill) on the subculture plate.
Data Presentation and Interpretation
Organizing data into clear tables is essential for analysis and comparison.
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
|---|---|---|---|
| 6-Chloro-2,3-dimethyl... | 500 | 18 | 10 |
| Ciprofloxacin (Positive Control) | 5 | 26 | 31 |
| DMSO (Negative Control) | - | 0 | 0 |
Table 2: Example Data from Broth Microdilution Assays
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| 6-Chloro-2,3-dimethyl... | 64 | 128 | 2 | Bacteriostatic |
| Ciprofloxacin | 0.5 | 1 | 2 | Bacteriostatic |
Interpretation Guide:
-
Zone of Inhibition (ZOI): A larger ZOI generally indicates higher activity. The results are compared against the positive control. The absence of a zone for the DMSO control validates the assay.
-
MIC: A lower MIC value indicates greater potency.
-
MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial action.
-
If MBC/MIC ≤ 4, the compound is generally considered bactericidal .
-
If MBC/MIC > 4, the compound is generally considered bacteriostatic .
-
References
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available at: [Link]
-
Anonymous. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 05(07). Available at: [Link]
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Poyraz, S., et al. (2024). Recent pharmacological insights about imidazole hybrids: a comprehensive review. ResearchGate. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Gomercic, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. National Center for Biotechnology Information. Available at: [Link]
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Perin, N., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]
-
Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. ResearchGate. Available at: [Link]
-
Anonymous. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
-
Hranjec, M., et al. (2013). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
-
Gomercic, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2023). A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp. Arabian Journal of Chemistry, 16(11), 105260. Available at: [Link]
-
Benkirane, S., et al. (2024). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Shelke, R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Smoleń-Dzirba, J., et al. (2020). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Frontiers in Microbiology. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. mdpi.com [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
Protocol for the N-Alkylation of Imidazo[4,5-b]pyridines: Mechanistic Control and Regioselectivity
Scientific Context and Challenges
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a bioisostere for purines and benzimidazoles in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics 1[1]. N-alkylation of this core is a fundamental transformation for generating structural diversity. However, controlling the regioselectivity of this reaction remains a significant synthetic challenge. The molecule possesses three nucleophilic nitrogen atoms—N1 and N3 on the imidazole ring, and N4 on the pyridine ring—leading to the potential formation of complex regioisomeric mixtures .
Mechanistic Insights & Causality
The relative reactivity of the N1, N3, and N4 positions is governed by a delicate interplay of tautomerism, steric hindrance, and electronic effects .
-
Tautomerism and Steric Approach Control : The imidazole proton rapidly tautomerizes between N1 and N3. Alkylation at N1 is often sterically hindered by substituents at the C2 position or by the adjacent pyridine ring itself. Consequently, N3 is generally the favored kinetic and thermodynamic site under mild conditions, driven by "steric approach control" 2[2].
-
Base and Solvent Effects : The choice of base dictates the nature of the reactive intermediate. Strong bases like sodium hydride (NaH) in THF generate a "naked" ambident anion that reacts rapidly but unselectively. For example, alkylation of an unsubstituted imidazo[4,5-b]pyridine with NaH and benzyl bromide yields a highly unselective 1:3.6:1.6 mixture of N1:N3:N4 regioisomers 3[4][5]. Conversely, milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF) allow for greater thermodynamic control, often shifting the distribution toward N3 and N4 alkylation6[6].
-
Phase Transfer Catalysis (PTC) : The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), enhances the solubility of the carbonate base and facilitates the transfer of the alkylating agent to the reactive nitrogen centers. This improves overall yield and reproducibility without requiring harsh kinetic conditions 7[7].
Quantitative Data: Regioselectivity Outcomes
The table below summarizes field-proven regioselectivity outcomes based on specific reaction parameters, demonstrating how substrate substitution and base selection dictate the major product.
| Reaction Conditions | Substrate | Alkylating Agent | Major Regioisomer(s) | Ratio / Outcome | Reference |
| NaH, THF/DMF | Unsubstituted imidazo[4,5-b]pyridine | Benzyl bromide | N3 > N4 > N1 | 1 : 3.6 : 1.6 (N1:N3:N4) | Rosenberg et al., 2012[4] |
| K₂CO₃, DMF, TBAB | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Alkyl halides | N3, N4 | Mixture of N3 and N4 | Hjouji et al., 2023[6] |
| K₂CO₃, DMF | 6-Bromo-2-(4-fluorophenyl)-4H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | N4 | N4 Major | Doganc et al., 2024[8] |
Reaction Workflow & Regioselectivity Decision Tree
Decision tree illustrating the influence of reaction conditions on the regioselectivity of N-alkylation.
Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation
This protocol utilizes mild basic conditions paired with phase-transfer catalysis to maximize overall yield while maintaining a predictable steric approach control 1[1].
Materials Required:
-
Substituted imidazo[4,5-b]pyridine (1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 - 1.6 equiv)
-
Anhydrous Potassium carbonate (K₂CO₃) (2.0 - 2.2 equiv)
-
Tetra-n-butylammonium bromide (TBAB) (0.15 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup & Deprotonation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted imidazo[4,5-b]pyridine (1.0 equiv) and anhydrous DMF (to achieve approx. 0.1 M concentration). Add finely powdered anhydrous K₂CO₃ (2.2 equiv).
-
Causality: Finely powdered K₂CO₃ maximizes the surface area for the heterogeneous deprotonation of the acidic imidazole N-H. Stirring for 30 minutes prior to electrophile addition ensures complete formation of the reactive ambident anion .
-
-
Phase-Transfer Catalyst Addition : Add TBAB (0.15 equiv) to the suspension.
-
Electrophile Addition : Add the alkylating agent (1.6 equiv) dropwise over 10 minutes.
-
Reaction Monitoring : Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction progress via LC-MS or TLC.
-
Work-up and Extraction : Upon completion, filter the reaction mixture through a celite pad to remove inorganic salts. Pour the filtrate into ice-cold deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄ 1[1].
-
Causality: Removing K₂CO₃ prior to aqueous work-up prevents the formation of intractable emulsions. LiCl washing is highly effective at partitioning DMF into the aqueous layer .
-
-
Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography using a shallow gradient (e.g., Hexane/Ethyl Acetate or DCM/MeOH).
Analytical Validation: Structural Elucidation
A self-validating protocol requires rigorous structural confirmation. Standard 1D ¹H-NMR is insufficient for unambiguously assigning the site of alkylation due to overlapping chemical shifts. Structural validation must be performed using 2D-NMR techniques [8]:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Crucial for observing through-space interactions. For instance, an N3-alkylated product will show strong NOE correlations between the alkyl group's protons (e.g., N-CH₂) and the C2-substituent protons. An N4-alkylated product will show correlations with the C5-proton on the pyridine ring 8[8][11].
-
HMBC (Heteronuclear Multiple Bond Correlation) : Confirms through-bond connectivity by showing ³J correlations between the alkyl protons and the specific core carbon atoms (C2, C3a, or C5), definitively locking the regiochemical assignment [12].
References
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1764–1767. 3
-
Hjouji, M.-y., et al. (2023). "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules, 28(7), 3197. 6
-
Doganc, F., & Göker, H. (2025). "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. 8
-
BenchChem Technical Support Team. (2025). "Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine." BenchChem. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3H-imidazo[4,5-b]pyridin-2-ylmethanol | 24638-20-8 | Benchchem [benchchem.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
Recrystallization procedure for purifying 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Application Note: Advanced Recrystallization Protocol for the Purification of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Introduction & Scientific Rationale
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry[1]. Acting as a purine bioisostere, it is frequently utilized in the design of oncology, antiviral, and antimicrobial agents[1],[2]. The specific derivative, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 109128-32-7)[3], serves as a critical synthetic intermediate. The C6-chloro substituent provides an essential vector for late-stage functionalization (e.g., palladium-catalyzed cross-coupling), while the N3 and C2 methyl groups restrict conformational flexibility and enhance lipophilicity.
During the synthesis of this compound—typically via the cyclocondensation of substituted 2,3-diaminopyridines—colored polymeric byproducts and unreacted starting materials often contaminate the crude product[1]. While chromatography can be used, recrystallization remains the most scalable, cost-effective, and thermodynamically rigorous method for achieving >99% purity. As a Senior Application Scientist, I emphasize that recrystallization is not merely a physical separation; it is a thermodynamically controlled self-assembly process that requires precise solvent selection and thermal management.
Physicochemical Causality in Solvent Selection
Selecting the optimal solvent system is governed by the temperature-dependent solubility profile of the target molecule. 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine exhibits a moderate dipole moment but is highly lipophilic due to its chloro and dimethyl substitutions.
-
Why Ethanol? Absolute ethanol is the solvent of choice for imidazopyridines[1],[2]. At its boiling point (78 °C), ethanol effectively disrupts the intermolecular hydrogen bonding and π-π stacking of the crude aggregates, completely solvating the monomer.
-
Thermodynamic Driving Force: As the solution cools, the dielectric constant of ethanol shifts. The inherent lipophilicity of the compound drives it out of the polar solvent, promoting the assembly of a highly ordered, thermodynamically stable crystalline lattice, while polar impurities remain dissolved in the mother liquor.
Quantitative Data Summary
The following table outlines the expected physicochemical parameters and recovery metrics during the recrystallization process.
| Parameter | Value / Range | Mechanistic Rationale |
| Solubility (EtOH, 78 °C) | ~120 - 150 mg/mL | High solubility at reflux minimizes the required solvent volume, maximizing throughput. |
| Solubility (EtOH, 4 °C) | < 5 mg/mL | Steep solubility drop ensures high mass recovery during the ice-bath cooling phase. |
| Typical Recovery Yield | 75% - 85% | Balances optimal purity (>99% HPLC) with acceptable mass recovery[1]. |
| Purity (Post-Crystallization) | > 99.0% | Removal of polymeric and polar impurities via mother liquor exclusion. |
Experimental Workflow & Visualization
Figure 1: Recrystallization workflow for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. The purity of the final product should be verified by comparing the melting point and HPLC chromatogram of the isolated crystals against the crude starting material.
Step 1: Dissolution and Decolorization
-
Transfer the crude 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine to a suitably sized round-bottom flask equipped with a reflux condenser.
-
Add a minimum volume of absolute ethanol (approximately 8-10 mL per gram of crude product).
-
Heat the suspension to a gentle reflux (~78 °C) using an oil bath or heating mantle until the solid is completely dissolved.
-
In-Process Insight: If the solution exhibits a dark brown or black hue (indicative of polymeric oxidation products from the cyclocondensation step), temporarily remove the flask from the heat source. Cautiously add 5-10% w/w activated charcoal. Re-apply heat and reflux for an additional 10-15 minutes[1]. Causality: Activated charcoal possesses a massive surface area that preferentially adsorbs high-molecular-weight, conjugated polymeric impurities while leaving the target monomer in solution.
Step 2: Hot Filtration 5. Pre-warm a Buchner funnel and filter flask by washing with hot solvent. 6. Rapidly filter the hot mixture through a pad of Celite (diatomaceous earth) under vacuum to remove the activated charcoal and any insoluble particulates[1]. 7. In-Process Insight: Pre-warming the apparatus is critical. If the funnel is cold, the temperature of the filtrate will drop rapidly, causing premature nucleation and crystallization of the product within the Celite pad, leading to significant yield loss. Wash the filter pad with a small volume (1-2 mL) of boiling ethanol to ensure complete transfer.
Step 3: Controlled Nucleation and Crystallization 8. Transfer the clear filtrate to an Erlenmeyer flask. 9. Allow the solution to cool slowly to ambient temperature (20-25 °C) without disturbance[1]. 10. In-Process Insight: Avoid the temptation to immediately plunge the hot flask into an ice bath. Rapid cooling induces supersaturation and kinetic precipitation, which traps solvent molecules and soluble impurities within the rapidly forming crystal lattice. Slow cooling allows for thermodynamic control, enabling the molecules to pack perfectly into a pure crystal structure. 11. Once the flask has reached room temperature and a heavy crop of crystals has formed, transfer the flask to an ice-water bath (0-5 °C) for 1-2 hours to drive the remaining product out of solution and maximize thermodynamic yield[1].
Step 4: Isolation and Drying 12. Collect the purified crystals via vacuum filtration using a clean Buchner funnel[1]. 13. Wash the crystal cake with a minimal volume of ice-cold absolute ethanol (1-2 mL per gram of product). Causality: The cold wash displaces the impurity-laden mother liquor from the surface of the crystals without re-dissolving the purified product. 14. Transfer the crystals to a watch glass and dry in a vacuum oven at 45-50 °C for 12-24 hours[1]. 15. Validation: Record the isolated yield and determine the melting point. A sharp melting point range (typically within 1-2 °C) confirms the structural integrity and purity of the 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Sources
Application Note: Advanced Analytical Characterization of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
The compound 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 109128-32-7) is a highly functionalized heterocyclic building block. The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, BET bromodomain inhibitors, and angiotensin II receptor antagonists[1][2].
From an analytical perspective, the characterization of this molecule presents a specific challenge: regiochemical ambiguity during synthesis . N-alkylation of the imidazo[4,5-b]pyridine core typically yields a mixture of regioisomers (alkylation at N1, N3, or N4) due to the tautomeric nature of the imidazole ring and the nucleophilicity of the pyridine nitrogen[3][4]. This application note outlines a self-validating, orthogonal analytical workflow to unequivocally confirm the purity, exact mass, and specific 3H-regiochemistry of the target compound.
Orthogonal analytical workflow for imidazo[4,5-b]pyridine characterization.
Chromatographic Purity Profiling (RP-HPLC-UV)
Causality & Method Rationale
Imidazo[4,5-b]pyridines possess multiple basic nitrogen atoms. When analyzed using standard reversed-phase chromatography, these basic sites interact strongly with residual, unendcapped silanol groups on the silica stationary phase, leading to severe peak tailing and poor resolution.
To counteract this, the protocol employs a highly endcapped C18 column and an acidic mobile phase modifier (0.1% Formic Acid). The low pH (~2.7) ensures the complete protonation of the imidazopyridine nitrogens, suppressing secondary silanol interactions and yielding sharp, symmetrical peaks for accurate area-percent purity integration.
Quantitative Method Parameters
| Parameter | Specification |
| Column | Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 min; hold 95% B for 3 min |
| Column Temperature | 40 °C |
| Detection Wavelength | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 5.0 mg of the sample and dissolve it in 5.0 mL of Methanol/Water (50:50, v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.
-
System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 5% B for 10 column volumes until the baseline is stable.
-
Blank Injection: Inject 5 µL of the sample diluent to identify any system or solvent peaks.
-
Sample Analysis: Inject the sample in triplicate.
-
Data Processing: Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Calculate the relative purity excluding the blank peaks. The target purity for pharmaceutical intermediates should be ≥ 98.0%.
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Method Rationale
To verify the elemental composition, HRMS is utilized. Because the molecule contains basic nitrogens, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. Furthermore, the presence of the chlorine atom at the C6 position provides a highly diagnostic isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. The HRMS spectrum must self-validate by displaying the exact mass of the [M+H]+ ion alongside an M+2 isotope peak at ~33% relative abundance.
HRMS Data Summary
| Isotope Peak | Formula | Calculated Mass (m/z) | Expected Relative Abundance |
| [M+H]+ ( 35Cl ) | C8H935ClN3+ | 182.0485 | 100% (Base Peak) |
| [M+H+2]+ ( 37Cl ) | C8H937ClN3+ | 184.0455 | ~ 32.5% |
Step-by-Step Protocol
-
Dilution: Dilute the HPLC sample preparation 1:100 with Mobile Phase A to prevent detector saturation.
-
Tuning: Tune the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
-
Acquisition: Acquire data in full-scan mode over a mass range of m/z 100–500.
-
Mass Calibration: Ensure the mass error is < 5 ppm using an internal lock mass (e.g., Leucine Enkephalin).
-
Validation: Extract the spectrum at the chromatographic retention time and verify the isotopic pattern matches the theoretical distribution for one chlorine atom.
Structural Elucidation & Regiochemical Assignment (NMR)
Causality & Method Rationale
Standard 1D 1H NMR will easily identify the two methyl groups and the two aromatic protons (H5 and H7, appearing as meta-coupled doublets due to the C6-chlorine). However, 1D NMR cannot definitively prove whether the N-methyl group is located at N1, N3, or N4.
To establish the compound as the 3H-isomer , a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory[4]. NOESY detects protons that are close to each other in 3D space (< 5 Å).
-
If the methyl is at N3 , it will show an NOE correlation with the C2-methyl group, but no correlation with the pyridine ring protons.
-
If the methyl were at N1 , it would show an NOE with the H7 pyridine proton.
-
If the methyl were at N4 , it would show an NOE with the H5 pyridine proton.
NOESY logic for differentiating imidazo[4,5-b]pyridine N-alkylation regioisomers.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
-
1D 1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher.
-
Expected Signals: H5 (d, ~8.3 ppm, J=2.2 Hz), H7 (d, ~8.0 ppm, J=2.2 Hz), N3-CH3 (s, ~3.7 ppm), C2-CH3 (s, ~2.6 ppm).
-
-
2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 300–500 ms. Acquire 16–32 scans per increment for 256 increments to ensure sufficient signal-to-noise for cross-peaks.
-
Data Interpretation: Process the 2D matrix. Look for a cross-peak between the singlet at ~3.7 ppm and the singlet at ~2.6 ppm. The strict absence of a cross-peak between the ~3.7 ppm singlet and the aromatic doublets (~8.0-8.3 ppm) self-validates the structure as the 3H-regioisomer.
References
-
BenchChem Technical Support Team. "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." BenchChem. 3
-
Doganc, F., et al. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences.4
-
Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry (PMC). 2
-
ACS Publications. "Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain." Journal of Medicinal Chemistry. 1
Sources
Optimizing reaction conditions for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 6-Chloro-3H-imidazo[4,5-b]pyridine core?
The most prevalent and direct method for constructing the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of 2,3-diamino-5-chloropyridine with a suitable one-carbon synthon.[1][2] This starting material is commercially available and can be synthesized by nitrating 2-amino-5-chloropyridine, followed by reduction.[3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine can arise from several factors. A systematic approach to troubleshooting is often the most effective.[4] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require optimization.[5]
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[4]
-
Atmospheric Moisture and Oxygen: Certain reactions in heterocyclic synthesis are sensitive to air and moisture, necessitating the use of inert atmosphere techniques.[4]
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions.[4]
Q3: I am observing the formation of significant side products. How can I minimize them?
The formation of side products is a common challenge in heterocyclic synthesis.[6] Strategies to enhance the selectivity of your reaction include:
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[6]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents can help identify the optimal one for your desired transformation.[6]
-
Catalyst Selection: A selective catalyst can direct the reaction towards the intended product.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or cautiously increasing the temperature.[7] |
| Suboptimal pH | The reaction pH can be critical. For condensation reactions, acidic conditions are often required to facilitate the process.[7] |
| Inefficient Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, a Dean-Stark trap is recommended.[7] |
| Purification Losses | Significant product loss can occur during workup and purification. Optimize your extraction and chromatography conditions for your specific derivative.[7] |
Issue 2: Incomplete Cyclization
| Possible Cause | Suggested Solution |
| Insufficient Thermal Energy | Many cyclization reactions require adequate heat. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary.[7] |
| Ineffective Dehydration | As cyclization is a condensation reaction that eliminates water, ensuring its removal can drive the equilibrium towards the product.[7] |
Issue 3: Formation of N-oxide Impurity
| Possible Cause | Suggested Solution |
| Uncontrolled Oxidation | The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation. If your synthesis involves an oxidative step, carefully control the strength and stoichiometry of the oxidizing agent. Using milder oxidants or adjusting reaction conditions (e.g., temperature, time) can minimize N-oxide formation.[7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the synthesis of the target compound from 2,3-diamino-5-chloropyridine.
Materials:
-
2,3-diamino-5-chloropyridine
-
Acetic Anhydride
-
Polyphosphoric acid (PPA)
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3-diamino-5-chloropyridine and acetic anhydride.
-
Heating: Heat the mixture, which will cause it to melt and then solidify.
-
Cyclization: Add polyphosphoric acid to the solid and heat the mixture to facilitate cyclization.
-
Workup: Cool the reaction mixture and carefully add it to a beaker of ice water. Neutralize the solution with sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[6]
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- ACS Publications. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development.
- Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- RSC Publishing. (2025). Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine.
- ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- PMC. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
Sources
Common side reactions in imidazo[4,5-b]pyridine synthesis
Welcome to the Imidazo[4,5-b]pyridine Synthesis & Functionalization Technical Support Center .
The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for purines in the development of kinase inhibitors, antiproliferative agents, and antivirals[1]. However, constructing and functionalizing this bicyclic system presents significant chemo- and regioselectivity challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing you with the mechanistic causality behind common side reactions, self-validating experimental protocols, and actionable troubleshooting strategies.
Core Workflow & Reaction Bottlenecks
The diagram below maps the standard synthetic pathways toward imidazo[4,5-b]pyridines and highlights the key junctures where side reactions (red nodes) or regioselectivity issues (blue nodes) typically derail yields.
Synthetic pathways and common side reactions of imidazo[4,5-b]pyridines.
Frequently Asked Questions: Mechanistic Insights
Q1: Why am I obtaining a complex mixture of regioisomers during N-alkylation, and how can I control it? A: The imidazo[4,5-b]pyridine core possesses three distinct nucleophilic nitrogen atoms (N1, N3, and N4). Standard alkylation conditions (e.g., K₂CO₃ in DMF) typically yield a statistical or sterically driven mixture of N1 and N3 isomers[2]. In some cases, particularly under phase-transfer catalysis or specific basic conditions, the N4-alkylated regioisomer can also form predominantly[3]. The regioselectivity is heavily governed by "steric approach control" and the electronic nature of the C2 substituent[4]. Solution: If strict N1-selectivity is required, abandon direct alkylation. Instead, utilize a5 of 2-chloro-3-amino-heterocycles followed by in situ cyclization. This approach unambiguously locks the N1 substituent prior to ring closure, bypassing regioisomer scrambling entirely[5].
Q2: My cyclization reaction from 2,3-diaminopyridine and an aldehyde stalls. Why is the yield of the fully aromatized product so low? A: The condensation of an aldehyde with 2,3-diaminopyridine initially forms an imidazolidine-pyridine intermediate. This intermediate requires a distinct oxidative step to aromatize into the fully conjugated imidazo[4,5-b]pyridine core[1]. If you rely solely on ambient air oxidation, the reaction will stall, leading to incomplete cyclization products (trapped amides or Schiff bases)[6]. Solution: Introduce a mild oxidative reagent like sodium metabisulfite (Na₂S₂O₅) under thermal conditions. This acts as both an aldehyde-activating agent (forming a bisulfite adduct) and an oxidant, driving the equilibrium forward[7].
Q3: How do I definitively distinguish between the N1, N3, and N4 alkylated regioisomers? A: Standard 1D ¹H-NMR is insufficient due to the nearly identical electronic environments of the imidazole nitrogens. You must employ 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC[3]. For example, a strong NOE enhancement between the N-alkyl protons and the pyridine H-4 or H-6 protons definitively identifies the N4 regioisomer, whereas correlations to the C2 substituent or pyridine H-7 indicate N1 or N3 alkylation[8].
Quantitative Troubleshooting Guide
Use the following data-driven matrix to diagnose and resolve the most common side reactions encountered during synthesis.
| Side Reaction / Issue | Mechanistic Cause | Diagnostic Observation | Optimization Strategy | Expected Yield Improvement |
| Incomplete Cyclization | Insufficient thermal energy or lack of oxidant for aldehyde condensation. | Presence of uncyclized amide/imine mass ([M+2]) in LC-MS. | Add Na₂S₂O₅ (1.1 eq) in DMSO at 130°C to drive aromatization. | +40–60% |
| N-Oxide Formation | Over-oxidation of the pyridine nitrogen during oxidative cyclization. | [M+16] peak in mass spectrometry. | Switch to milder oxidants or strictly control oxidant stoichiometry. | +15–25% |
| Regioisomer Scrambling | Unselective deprotonation and Sₙ2 alkylation at multiple nitrogen sites (N1/N3/N4). | Multiple closely eluting spots on TLC; complex 1D NMR spectra. | Use Pd-catalyzed cascade ureidation/cyclization for absolute control. | >95% Regiopurity |
| Hydrolysis of Intermediates | Failure to remove water during carboxylic acid condensation. | Starting materials recovered; equilibrium stalled. | Use a Dean-Stark trap or dehydrating agents (e.g., POCl₃, PPA). | +30–50% |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By monitoring specific internal milestones, you can ensure the reaction is proceeding along the correct mechanistic pathway before proceeding to workup.
Protocol A: Oxidative Cyclocondensation (Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines)
Causality: The use of Na₂S₂O₅ serves a dual purpose: it forms a reactive bisulfite adduct with the aldehyde to accelerate nucleophilic attack by the diamine, and it provides the necessary oxidative environment to convert the transient imidazolidine into the aromatic core[7].
-
Setup: In a 25 mL round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in anhydrous DMSO (5 mL).
-
Activation: Add sodium metabisulfite (Na₂S₂O₅, 1.1 mmol) directly to the reaction mixture.
-
Thermal Cyclization: Heat the mixture to 130°C for 4–6 hours under an inert nitrogen atmosphere.
-
Self-Validation Check: Pull a 10 µL aliquot at 3 hours. Analyze via LC-MS. You should observe the disappearance of the intermediate mass [M+2] and the dominance of the [M] target mass. If [M+2] persists, add an additional 0.2 eq of Na₂S₂O₅.
-
-
Workup: Cool the reaction to room temperature and pour it slowly into ice-cold deionized water (50 mL) while stirring vigorously to precipitate the product.
-
Purification: Filter the resulting precipitate under vacuum, wash extensively with water to remove DMSO, and recrystallize from ethanol to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine[7].
Protocol B: Regioselective Synthesis via Pd-Catalyzed Amidation
Causality: To completely avoid the N1/N3/N4 alkylation dilemma, this protocol forms the C–N bond before the imidazole ring exists. By cross-coupling an amide to a 2-chloro-3-aminopyridine, the substituent's position is locked. The basic conditions and heat then drive an intramolecular cyclization cascade[9].
-
Setup: Charge an oven-dried sealed tube with 2-chloro-3-aminopyridine (0.40 mmol), the desired primary amide (0.48 mmol), Pd(PPh₃)₄ (0.09 mmol, catalyst), and K₂CO₃ (1.60 mmol, base)[9].
-
Solvation: Add anhydrous 1,4-dioxane or t-butanol (2 mL). Purge the vessel with nitrogen for 5 minutes to prevent catalyst oxidation.
-
Cascade Reaction: Seal the tube and heat to 110°C for 4–12 hours.
-
Self-Validation Check: The reaction relies on basic conditions to drive the cyclization. If TLC indicates the presence of the acyclic coupled intermediate but no cyclic product, ensure your K₂CO₃ is strictly anhydrous, as water can stall the dehydrative cyclization.
-
-
Workup: Cool the mixture, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (gradient of dichloromethane/methanol) to isolate the strictly N1-substituted imidazo[4,5-b]pyridine derivative[5].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine solubility and stability issues
Welcome to the Technical Support Center for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 109128-32-7). This guide is designed for researchers and drug development professionals encountering solubility and stability bottlenecks during in vitro assays and in vivo formulation.
By understanding the causality behind this compound's physicochemical behavior, you can implement self-validating protocols to ensure data integrity.
Compound Profiling & Physicochemical Data
To troubleshoot effectively, we must first establish the baseline properties of the molecule. The fused bicyclic imidazo[4,5-b]pyridine core heavily dictates its behavior in aqueous media[1].
| Property | Value | Causality / Impact on Assays |
| Compound Name | 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | The planar core promotes strong π−π stacking, resisting solvation. |
| CAS Number | 109128-32-7[2] | Essential for verifying batch purity and sourcing. |
| Molecular Weight | 181.62 g/mol [3] | Low MW favors cellular permeability, but the rigid structure limits hydration. |
| Molecular Formula | C8H8ClN3[3] | The halogen (Cl) and methyl groups significantly increase lipophilicity. |
| Aqueous Solubility | < 0.05 mg/mL (Predicted)[4] | High risk of rapid nucleation and precipitation in standard biological buffers. |
| pKa (Pyridine N) | ~ 4.5 - 5.5[4] | Requires acidic formulation conditions for full protonation and dissolution. |
Troubleshooting Solubility Bottlenecks
Q: Why does the compound immediately crash out of solution when added to cell culture media? A: The imidazo[4,5-b]pyridine core is a highly planar system that promotes strong intermolecular crystal packing[1]. The addition of the lipophilic 6-chloro and 2,3-dimethyl substituents further increases the desolvation penalty in water[5]. When transitioning from a high-solubility vehicle (like DMSO) to an aqueous environment (pH ~7.4), the localized supersaturation at the pipette tip causes rapid nucleation, leading to micro-precipitation[4]. Solution: Pre-warm the media to 37°C and use a step-wise vortexing method. If precipitation persists, incorporate a non-ionic surfactant (e.g., Tween-80) or a solubilizing carrier like Hydroxypropyl- β -cyclodextrin (HP- β -CD)[6].
Q: Can I use pH adjustment to improve its aqueous solubility for in vivo dosing? A: Yes, but with strict limitations. The nitrogen atom on the pyridine ring is weakly basic[4]. Lowering the formulation pH below 4.0 will protonate the pyridine nitrogen, disrupting the crystal lattice and drastically improving solubility. However, this highly acidic vehicle must be carefully buffered prior to intravenous or oral administration. If the local physiological pH rapidly neutralizes the compound upon injection, it will precipitate in situ, leading to erratic bioavailability and potential tissue necrosis.
Troubleshooting Chemical & Physical Stability
Q: Is 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine chemically stable in DMSO stock solutions over time? A: Chemically, the imidazo[4,5-b]pyridine scaffold is highly resistant to hydrolysis and oxidation[5]. However, the primary issue in DMSO is physical stability. Repeated freeze-thaw cycles cause the compound to form microscopic crystals that do not readily redissolve upon thawing at room temperature. This physical loss is frequently misdiagnosed as chemical degradation. Solution: Aliquot the primary DMSO stock into single-use amber vials. Prior to use, subject the thawed vial to bath sonication at 37°C for 5-10 minutes to ensure complete dissolution.
Q: Does the 6-chloro substituent pose a risk for nucleophilic aromatic substitution (SNAr) in biological assays? A: The pyridine ring is electron-withdrawing, which theoretically activates the 6-chloro position toward nucleophilic attack by biological thiols (e.g., glutathione) under physiological conditions[7]. While the imidazo-fusion donates some electron density back into the system to stabilize it, prolonged incubation in high-thiol environments (like liver microsomes) can lead to the formation of GSH-adducts[6]. Solution: Conduct a Glutathione (GSH) trapping assay (see Protocol B) during your preliminary DMPK screening to quantify the rate of adduct formation.
Validated Experimental Protocols
Protocol A: Preparation of a Soluble in vivo Dosing Formulation (5 mg/kg)
This protocol utilizes a co-solvent system to prevent precipitation during aqueous dilution.
-
Weighing: Weigh exactly 5.0 mg of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine into a sterile glass vial.
-
Primary Dissolution: Add 50 µL of 100% DMSO and vortex vigorously until completely dissolved (yielding a 100 mg/mL intermediate).
-
Co-solvent Addition: Add 400 µL of PEG400 and vortex for 30 seconds. The PEG400 acts as a thermodynamic barrier against nucleation.
-
Surfactant Addition: Add 50 µL of Tween-80 and bath-sonicate the mixture for 2 minutes at 37°C.
-
Aqueous Phase: Slowly add 500 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.
Self-Validating Check: The final solution (1 mL total, 5 mg/mL) must be completely transparent. If turbidity or a milky appearance is observed, the compound has nucleated; discard the batch, ensure your saline is pre-warmed, and restart the protocol.
Protocol B: Glutathione (GSH) Trapping Assay for Chemical Stability
This protocol verifies if the 6-chloro group is susceptible to thiol-mediated degradation.
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH).
-
Reaction Initiation: Dilute your compound from a DMSO stock to a final concentration of 10 µM in the GSH buffer (ensure final DMSO is ≤1%).
-
Incubation: Incubate the mixture at 37°C in a shaking water bath.
-
Quenching: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 150 µL of ice-cold Acetonitrile containing an internal standard.
-
Clearance: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins and buffer salts.
-
Analysis: Analyze the supernatant via LC-MS/MS, monitoring the parent mass (m/z ~182.0) and the theoretical GSH-adduct mass (m/z ~489.1, depending on ionization).
Self-Validating Check: The disappearance of the parent peak must directly correlate with the appearance of the adduct peak. If the parent disappears without adduct formation, the compound is precipitating out of solution, not chemically degrading.
Workflow Visualization
Workflow for mitigating solubility and stability bottlenecks of imidazo[4,5-b]pyridines.
Sources
- 1. CAS 273-21-2: Imidazo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 2. CAS Number List - -8 - Page 744 - Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support guide for the purification of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the common and complex challenges associated with isolating this key heterocyclic intermediate. The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, making the efficient purification of its derivatives a critical step in the development of novel therapeutics.[1]
This guide moves beyond simple protocols to provide in-depth, experience-driven advice in a direct question-and-answer format. We will explore the "why" behind each technique, helping you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and its analogs.
Question 1: My crude product has a low purity (<85%) after initial workup. What are the likely impurities and my first purification step?
Answer: Low purity after initial synthesis and aqueous workup is common. The primary impurities are typically:
-
Unreacted Starting Materials: Such as the corresponding 4-chloro-2,3-diaminopyridine derivative.
-
Reaction Byproducts: Including regioisomers if the N-methylation step is not perfectly selective, or products from incomplete cyclization. Alkylation reactions on the imidazo[4,5-b]pyridine core can sometimes yield mixtures of N-alkylated products, which can be challenging to separate.[2]
-
Reagents: Residual acids or bases from the reaction.
Your First Step: A Diagnostic Approach Before attempting large-scale purification, perform a thorough analysis.
-
TLC Analysis: Run a thin-layer chromatogram using a solvent system like 10-20% Methanol in Dichloromethane (DCM) or 5-10% Methanol in Ethyl Acetate. This will visualize the number of components.
-
NMR Spectroscopy: Take a crude ¹H NMR spectrum. This is invaluable for identifying unreacted starting materials or major byproducts by comparing it to the spectra of your precursors.
-
Solubility Tests: Test the solubility of a small amount of crude material in various solvents (e.g., Ethanol, Ethyl Acetate, Hexanes, Toluene). This will inform your choice of recrystallization or chromatography solvents.
For a first purification attempt, recrystallization is often the most efficient method if your compound is solid and the impurities have different solubility profiles.[3] If the product is an oil or TLC shows many closely-spaced spots, proceed directly to column chromatography.
Question 2: I'm struggling with recrystallization. My compound either "oils out" or the crystals are very fine and seem to trap impurities.
Answer: This is a classic purification challenge. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice.
Causality & Solution:
-
Cause (Oiling Out): The solvent is too good for your compound. The solution becomes supersaturated too quickly upon cooling.
-
Solution: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Ethanol, Acetone). Then, add a "poor" hot solvent (e.g., Water, Hexanes, Heptane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly. This controlled decrease in solubility promotes proper crystal growth.
-
Cause (Fine/Impure Crystals): The solution is cooling too rapidly.
-
Solution: Slow down the crystallization process. After preparing your hot, saturated solution, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools to room temperature over several hours. Do not place it directly in an ice bath until crystal formation at room temperature is complete.[4]
| Solvent System Component | Role | Common Examples |
| Primary Solvent | High solubility when hot | Ethanol, Isopropanol, Acetone, Ethyl Acetate |
| Anti-Solvent | Low solubility | Water, Hexanes, Heptane, Toluene |
Question 3: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I fix this?
Answer: Streaking and tailing are characteristic issues for basic compounds like pyridines on acidic silica gel. The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor elution and band broadening.
Causality & Solution:
-
Cause: Strong acid-base interaction between your basic compound and the acidic stationary phase.
-
Solution: Neutralize the active sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent (e.g., 94:5:1 Ethyl Acetate/Hexane/Et₃N). The triethylamine will bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Ammonia: For very basic compounds, pre-treating the silica gel with ammonia or using a mobile phase containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol system) can be effective.
-
Alternatively, consider a different stationary phase.[4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18): If your compound has sufficient organic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent option and often provides superior separation.
Question 4: I suspect I have a regioisomer (e.g., 6-Chloro-1,2-dimethyl-1H-imidazo[4,5-b]pyridine). How can I separate it?
Answer: Separating regioisomers is one of the most significant challenges in this chemical class because they often have very similar polarities and physical properties.[3]
Solution Strategy:
-
Optimize Column Chromatography: Standard silica gel chromatography may not be sufficient.
-
Shallow Gradient: Use a very slow, shallow gradient during elution. For example, instead of going from 0% to 10% Methanol in DCM, try a gradient from 2% to 5% over many column volumes.
-
Different Selectivity: Change the solvent system entirely. If an Ethyl Acetate/Hexane system fails, try a DCM/Methanol or a Toluene/Acetone system. The different solvent interactions can alter the relative retention times of the isomers.
-
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating difficult isomers.[3]
-
Normal Phase: A chiral column (even for non-chiral compounds) can sometimes provide the unique selectivity needed to separate positional isomers.
-
Reversed-Phase: A C18 column with a water/acetonitrile gradient, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is highly effective. The acidic modifier protonates the basic nitrogens, which can improve peak shape and alter selectivity.
-
-
Recrystallization (Fractional): If you are fortunate, the isomers may have slightly different solubilities. A series of careful, sequential recrystallizations can enrich one isomer in the crystalline solid while the other remains in the mother liquor. This requires patience and careful analysis of each fraction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography? A1: For 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a good starting point is a mobile phase of Ethyl Acetate in Hexanes. Begin with a low polarity (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity. Monitor by TLC to find a system that gives your product an Rf value of ~0.3. If the compound is too polar for EtOAc/Hexanes, switch to a Dichloromethane (DCM) / Methanol (MeOH) system, starting with 1-2% MeOH in DCM. Remember to add 0.5-1% triethylamine if you observe streaking.[4]
Q2: What are the general solubility properties of this compound? A2: Imidazo[4,5-b]pyridine derivatives tend to be soluble in polar organic solvents like Methanol, Ethanol, DMSO, and DMF.[2] They often have moderate solubility in DCM, Chloroform, and Ethyl Acetate, and poor solubility in non-polar solvents like Hexanes and Diethyl Ether. The poor solubility of related organic compounds in aqueous media is a known characteristic.[5]
Q3: How should I handle and store the purified 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine? A3: The compound is a solid at room temperature.[6] Like many heterocyclic compounds, it is best stored in a cool, dry, and dark place under an inert atmosphere (like nitrogen or argon) to prevent potential degradation over long periods.
Q4: My reaction is complete according to TLC, but after workup and extraction, my yield is very low. Where could my product be? A4: This is often due to the compound's basicity. If your aqueous workup involves an acidic wash, your compound may have become protonated and partitioned into the aqueous layer as a salt. Before discarding any aqueous layers, basify them with a solution like sodium bicarbonate or sodium hydroxide to a pH > 8 and re-extract with an organic solvent like Ethyl Acetate or DCM.[3]
Experimental Protocols
Protocol 1: High-Recovery Recrystallization
This protocol uses a two-solvent system to maximize purity and yield.
-
Solvent Selection: Identify a "good" solvent (e.g., Isopropanol) in which your compound is soluble when hot but sparingly soluble when cold, and an "anti-solvent" (e.g., Heptane) in which it is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Isopropanol required to fully dissolve the solid.
-
Induce Saturation: While stirring the hot solution, add hot Heptane dropwise until you observe a persistent faint cloudiness.
-
Clarification: Add a few drops of hot Isopropanol to re-dissolve the precipitate and produce a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling, you can place it inside a larger beaker filled with hot water.
-
Maximize Crystallization: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Heptane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Modified Silica Gel Flash Column Chromatography
This protocol is optimized for basic heterocyclic compounds.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use pressure to pack the bed firmly and evenly. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimum amount of DCM or the mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (like DCM), add silica gel, and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 30% Ethyl Acetate in Hexane + 0.5% Triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). A slow, shallow gradient is more effective for separating closely related impurities.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflows
Caption: General purification workflow for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Sources
Technical Support Center: Troubleshooting Regioselectivity in Imidazo[4,5-b]pyridine N-Substitution
Welcome to the Advanced Application Support Center. Imidazo[4,5-b]pyridines are critical scaffolds in drug discovery, acting as purine isosteres with applications ranging from kinase inhibitors to antimicrobial agents[1]. However, functionalizing the core via N-alkylation presents a notorious regioselectivity challenge. The scaffold contains three nucleophilic nitrogen atoms (N1, N3, and N4), and standard alkylation conditions often yield an intractable mixture of regioisomers[2][3].
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to help you control and confirm regioselectivity in your workflows.
Section 1: Mechanistic Insights & Causality
The relative reactivity of the N1, N3, and N4 positions is not random; it is governed by a delicate balance of thermodynamics, kinetics, and steric approach control[4].
-
Tautomerism and Nucleophilicity: In solution, the mobile proton rapidly tautomerizes between N1 and N3. Upon deprotonation by a base, the resulting anion exhibits delocalized charge across the N1, N3, and N4 atoms.
-
Steric Approach Control: Alkylation at N1 is heavily sterically hindered by the adjacent C7-H of the pyridine ring. Consequently, direct alkylation typically favors the N3 or N4 positions, especially when utilizing bulky electrophiles[3][4].
-
Electronic Effects: Substitution on the pyridine ring (e.g., electron-withdrawing halogens at C6) alters the electron density at N4, shifting the preferred site of electrophilic attack toward the pyridine nitrogen[5][6].
Quantitative Data on Regioselectivity under Direct Alkylation
| Scaffold | Reagents / Conditions | Electrophile | Observed Ratio (N1 : N3 : N4) | Reference |
| Unsubstituted Imidazo[4,5-b]pyridine | NaH, DMF, RT | Benzyl bromide | 1 : 3.6 : 1.6 | [3] |
| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | K₂CO₃, DMF, RT | Benzyl iodide | Predominantly N3 | [4] |
| 6-Bromo-2-aryl-imidazo[4,5-b]pyridine | K₂CO₃, DMF, RT | 4-Methoxybenzyl chloride | Exclusively N4 | [5] |
Section 2: Troubleshooting FAQs
Q1: Why am I getting a mixture of N1, N3, and N4 isomers despite using a weak base? Causality: Weak bases like K₂CO₃ generate the thermodynamic enolate equivalent, but the kinetic energy barriers for alkylation at N1, N3, and N4 are often too similar to achieve high selectivity. The unsubstituted core is remarkably unselective[3]. Solution: If you require the N3 isomer, increasing the steric bulk of the alkylating agent or using a bulkier base can exploit "steric approach control" to disfavor N1[4]. If you require the N1 isomer, direct alkylation is fundamentally flawed; you must pivot to a transition-metal-catalyzed cyclization approach.
Q2: How can I selectively synthesize the N1-substituted isomer? Causality: Because N1 is sterically hindered by the C7 proton, direct SN2 alkylation yields poor N1 conversion. Solution: Abandon direct alkylation. Instead, utilize a Palladium-catalyzed Buchwald-Hartwig amidation of a 2-chloro-3-amino-heterocycle with a primary amide, followed by dehydrative cyclization. This method bypasses the tautomeric enolate entirely, providing complete regiocontrol for the N1 position[3].
Q3: How do I definitively distinguish the N1, N3, and N4 regioisomers in my NMR data? Causality: 1D ¹H NMR is insufficient due to overlapping aliphatic and aromatic signals. Definitive structural elucidation relies on through-space interactions (Nuclear Overhauser Effect). Solution: Perform a 2D-NOESY experiment[2][5].
-
N1 Isomer: Shows a strong NOE correlation between the N-CH₂ protons and the pyridine C7-H.
-
N3 Isomer: Shows an NOE correlation to the imidazole C2-H, but no correlation to the pyridine ring protons.
-
N4 Isomer: Shows a strong NOE correlation between the N-CH₂ protons and the pyridine C5-H[5].
Section 3: Workflows & Decision Trees
Decision tree for selecting the optimal synthetic strategy based on the desired regioisomer.
2D-NOESY NMR workflow for the definitive structural elucidation of N-alkylated regioisomers.
Section 4: Validated Experimental Protocols
Protocol A: Standard Direct Alkylation (Favors N3/N4 Mixtures)
Self-Validating Principle: This protocol uses a mild base to generate the thermodynamic enolate. TLC monitoring is critical as over-alkylation or degradation can occur if left unmonitored. The subsequent 2D-NOESY NMR acts as the internal validation step to confirm the isolated isomer[2][5].
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the imidazo[4,5-b]pyridine scaffold (1.0 equiv, e.g., 1.25 mmol) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration[2].
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.2 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Dropwise, add the alkylating agent (e.g., benzyl bromide, 1.1 equiv). Note: Using a bulky electrophile will shift the product ratio toward the N3 isomer due to steric approach control[4].
-
Monitoring: Stir at room temperature for 12-24 hours. Monitor strictly via LC-MS or TLC (EtOAc/Hexane gradients) until the starting material is consumed.
-
Workup: Pour the mixture into cold deionized water (5x volume of DMF) to precipitate the crude product. Filter, wash with water, and purify via flash column chromatography to separate the N3 and N4 regioisomers.
Protocol B: Regioselective Pd-Catalyzed Synthesis of N1-Substituted Isomers
Self-Validating Principle: By building the imidazole ring after establishing the N-C bond, this method completely bypasses the thermodynamic and steric pitfalls of direct alkylation, ensuring 100% N1 regioselectivity. The absence of N3/N4 isomers in the crude LC-MS validates the mechanistic pathway[3].
-
Reagent Setup: In a glovebox or under strict Schlenk conditions, combine 2-chloro-3-aminopyridine (1.0 equiv), the desired primary amide (1.2 equiv), Pd₂(dba)₃ (1-2 mol% Pd), and a bulky phosphine ligand such as t-BuBrettPhos or XantPhos (5 mol%)[1][3].
-
Base & Solvent: Add anhydrous K₃PO₄ (2.0 equiv) and tert-butanol (t-BuOH) to achieve a 0.2 M concentration.
-
Coupling & Cyclization: Seal the reaction vessel and heat to 110 °C for 4-12 hours. The elevated temperature drives both the initial Buchwald-Hartwig cross-coupling and the subsequent dehydrative cyclization.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel chromatography. The resulting product is exclusively the N1-substituted imidazo[4,5-b]pyridine[3].
References
-
Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study - ResearchGate. URL: [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. URL: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC (National Institutes of Health). URL:[Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - ACS Publications (Organic Letters). URL: [Link]
-
Regioselective C2-arylation of imidazo[4,5-b]pyridines - RSC Publishing. URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
Imidazo[4,5-b]pyridine Synthesis & Optimization: Technical Support Center
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Introduction & Diagnostic Hub
Imidazo[4,5-b]pyridines are highly privileged pharmacophores, acting as purine and benzimidazole bioisosteres with potent anticancer, antiviral, and kinase-inhibitory activities[1]. However, their synthesis is notoriously prone to byproduct formation. The structural complexity of the heterocycle introduces competing reaction pathways, leading to regioisomer mixtures during alkylation, dehalogenation during cross-coupling, and incomplete cyclization[2][3].
This technical support guide is designed to move beyond basic troubleshooting. By understanding the underlying mechanistic causality of these side reactions, researchers can implement self-validating protocols to ensure high-fidelity, byproduct-free synthesis.
Section 1: Interactive Troubleshooting Q&A
Q1: I am attempting N-alkylation of an unsubstituted imidazo[4,5-b]pyridine, but LC-MS shows a complex mixture of isomers. Why is this happening, and how can I achieve N1-selectivity? A1: The imidazo[4,5-b]pyridine core contains three competing nucleophilic nitrogen atoms: N1, N3 (on the imidazole ring), and N4 (on the pyridine ring)[2]. Standard alkylation utilizing bases like NaH with alkyl halides is thermodynamically and kinetically unselective, often yielding a highly problematic ~1:3.6:1.6 (N1:N3:N4) ratio[1].
-
Causality & Solution: The tautomeric nature of the imidazole N-H proton makes traditional alkylation highly sensitive to steric approach control and solvent polarity[4][5]. To exclusively synthesize N1-substituted derivatives and eliminate byproducts, you must abandon late-stage alkylation. Instead, utilize a Palladium-catalyzed amide coupling starting from a 2-chloro-3-amino-heterocycle and a formamide derivative[1]. This directed approach forces ring closure exclusively at the N1 position.
Q2: During the Suzuki cross-coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine, I am observing significant amounts of a dehalogenated byproduct. How can I suppress this? A2: Dehalogenation (protodehalogenation) actively competes with the transmetallation step of the Suzuki catalytic cycle. If oxidative addition occurs but transmetallation is slow, the organopalladium intermediate undergoes protonolysis, destroying your starting material[3][6].
-
Causality & Solution: This is typically caused by insufficient base strength or a poorly matched catalyst-ligand system. Switching to a highly reactive borate species accelerates transmetallation. Use tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) as the catalyst and potassium carbonate ( K2CO3 ) as the base in a dioxane/water mixture. This specific combination has been shown to completely suppress the dehalogenated byproduct, yielding 100% of the target 2,6-disubstituted product[3].
Q3: My condensation reaction between 2,3-diaminopyridine and an aldehyde is stalling, and I suspect the formation of an N-oxide byproduct. How do I drive cyclization without over-oxidizing the pyridine ring? A3: Condensation requires an oxidative environment to achieve aromatization of the imidazo[4,5-b]pyridine core. However, the N4 pyridine nitrogen is highly susceptible to oxidation, forming an N-oxide if the oxidant is too harsh or the reaction is run too long[4][5].
-
Causality & Solution: Stalled cyclization is often a water-removal issue or an oxidant-mismatch. Use a mild, targeted oxidant like p -benzoquinone in absolute ethanol, or employ a catalytic amount of acid with an orthoester to facilitate dehydration[3][4]. If water accumulation is the culprit, integrate a Dean-Stark trap or molecular sieves to continuously shift the equilibrium toward the dehydrated, cyclized product[5].
Section 2: Visualizing Mechanistic Workflows
Caption: Mechanistic decision tree for controlling N1/N3/N4 regioselectivity to eliminate isomer byproducts.
Caption: Workflow to eliminate dehalogenation byproducts during Suzuki cross-coupling.
Section 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and byproduct formation during the functionalization of imidazo[4,5-b]pyridines, synthesizing data from recent optimization studies[1][3].
| Reaction Type | Traditional Reagents / Conditions | Primary Byproduct | Optimized Conditions to Reduce Byproduct | Yield / Outcome |
| N-Alkylation | NaH, Benzyl bromide, DMF | N3 & N4 Regioisomers | Replace with Pd-catalyzed amidation of 2-chloro-3-aminopyridines | >85% (Pure N1 isomer) |
| Suzuki Coupling | Pd(OAc)2 , Weak Base, EtOH | Dehalogenated Core | Pd(PPh3)4 , K2CO3 , Dioxane/Water | 100% Conversion to Product |
| Cyclization | Aldehyde, Air Oxidation | N-Oxide / Uncyclized | p -Benzoquinone, Absolute Ethanol, Reflux | >86% (Pure Cyclized Core) |
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in checkpoints to confirm intermediate success before proceeding.
Protocol A: Regioselective Synthesis of N1-Substituted Imidazo[4,5-b]pyridines via Pd-Catalyzed Amidation
Purpose: To completely avoid N3/N4 alkylation byproducts by building the imidazole ring directly onto the target nitrogen[1].
-
Preparation: In an inert-atmosphere glovebox, charge a Schlenk flask with 2-chloro-3-aminopyridine (0.4 mmol), Palladium catalyst ( Pd2(dba)3 , 1 mol%), and an electron-rich phosphine ligand (e.g., Xantphos, 5 mol%).
-
Reagent Addition: Add the desired formamide derivative (acting as both the N1-substituent source and the C2 carbon source) and t -BuOH (2 mL, 0.2 M).
-
Reaction: Seal the flask, remove from the glovebox, and heat to 110 °C for 4 hours.
-
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the 2-chloro-3-aminopyridine spot indicates successful oxidative addition and coupling.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate under reduced pressure and purify via flash chromatography. The resulting product will be exclusively the N1-substituted regioisomer.
Protocol B: Optimized Suzuki Cross-Coupling to Prevent Dehalogenation
Purpose: To couple aryl boronic acids to 6-bromo-imidazo[4,5-b]pyridines without generating protodehalogenated byproducts[3].
-
Preparation: In a round-bottom flask, dissolve 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq) and the target aryl boronic acid (1.2 eq) in a thoroughly degassed mixture of 1,4-Dioxane and Water (4:1 v/v).
-
Catalyst & Base: Add K2CO3 (3.0 eq) and Pd(PPh3)4 (0.05 eq).
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 12-18 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The absence of the [M-Br+H]+ mass peak confirms the total suppression of the dehalogenation byproduct.
-
-
Isolation: Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous Na2SO4 , and purify via column chromatography.
References
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles | Organic Letters - ACS Publications Source: acs.org URL:[Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI Source: mdpi.com URL:[Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals Source: beilstein-journals.org URL:[Link]
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchGate Source: researchgate.net URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is disappointingly low. What are the common culprits and how can I address them?
Answer:
Low yields in the synthesis of imidazo[4,5-b]pyridines can stem from several factors. A systematic approach to troubleshooting is crucial.
Probable Causes & Recommended Solutions:
-
Incomplete Reaction: The condensation or cyclization may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For condensations involving aldehydes, oxidative conditions are often required for the final aromatization step. While air oxidation can work, it is often slow. Consider adding a mild oxidizing agent to drive the reaction to completion.[1]
-
-
Sub-optimal pH: The pH of the reaction medium is critical, particularly for condensation reactions.
-
Solution: If you are reacting a diaminopyridine with a carboxylic acid, the reaction typically requires acidic conditions to activate the carboxyl group.[1] Conversely, if using an orthoester as a carboxylic acid equivalent, a catalytic amount of a strong acid can be beneficial.[1] Careful screening of the pH is recommended.
-
-
Inefficient Water Removal: The condensation and cyclization steps release water, which can inhibit the reaction equilibrium.[1]
-
Solution: For high-temperature reactions, employing a Dean-Stark trap is an effective method for water removal. In other setups, consider adding a compatible drying agent to the reaction mixture.[1]
-
-
Side Reactions: Your starting materials might be consumed by competing, undesired reaction pathways.
-
Solution: Analyze your crude reaction mixture to identify potential byproducts. Common side reactions include N-oxide formation on the pyridine ring, especially under oxidative conditions.[1] See Question 3 for specific advice on N-oxides.
-
-
Purification Losses: Significant amounts of your product may be lost during the workup and purification stages.
-
Solution: Re-evaluate your extraction and chromatography protocols. Ensure the pH during aqueous extraction is optimized for your product's solubility and that your chosen chromatography conditions (solvent system, stationary phase) are suitable for your specific imidazo[4,5-b]pyridine derivative.[1]
-
Question 5: For a palladium-catalyzed amidation, how do I select the optimal catalyst, ligand, and base?
Answer:
The success of a palladium-catalyzed C-N coupling for imidazo[4,5-b]pyridine synthesis hinges on the careful selection of each component of the catalytic system.
-
Palladium Precatalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd₂(dba)₃ is a source of Pd(0), which is the active catalytic species. Pd(OAc)₂ is a Pd(II) source that is reduced to Pd(0) in the catalytic cycle.
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For C-N couplings involving electron-rich amines and aryl chlorides, bulky, electron-rich phosphine ligands are required.
-
Me₄tBu-XPhos (di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethyl-[1,1′-biphenyl]-2-yl)phosphine): This is an excellent choice for coupling primary amides with 2-chloro-3-aminopyridines, providing high yields. [2] * XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand is effective for coupling with pyridone nucleophiles. [3]The choice of ligand significantly impacts the reaction's efficiency. [3]
-
-
Base: A base is required to deprotonate the amide starting material. The choice of base can affect reaction rates and yields.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in these couplings. [3] * Cesium Carbonate (Cs₂CO₃): Another commonly used strong base, often employed with ligands like XantPhos. [4] * Sodium Bicarbonate (NaHCO₃): A weaker base that is sometimes sufficient but may lead to lower conversions compared to stronger bases like K₂CO₃. [4] The optimal combination is often found through empirical screening.
-
Sources
Technical Support Center: Synthesis & Troubleshooting of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing regioselectivity and yield challenges during the synthesis of imidazo[4,5-b]pyridine scaffolds.
The synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a two-stage process: the cyclocondensation of a diaminopyridine precursor to form the core, followed by a highly sensitive N-methylation step. Because the imidazo[4,5-b]pyridine core is an ambident nucleophile, the final methylation step is notoriously prone to yielding complex mixtures of regioisomers[1]. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to achieve high N3-regioselectivity.
I. Synthetic Workflow
Workflow for the regioselective synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
II. Troubleshooting & FAQs: Solvent Effects & Regioselectivity
Q: During the final N-methylation step, I am isolating a complex mixture of N1, N3, and N4 methylated products instead of the pure target. What is the root cause? A: The intermediate 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine contains multiple nucleophilic nitrogen atoms[2]. Deprotonation yields an anion with electron density delocalized across the N1 and N3 positions. If you are using a polar aprotic solvent like DMF with a standard base (e.g., K₂CO₃), the solvent heavily solvates the potassium cation. This creates a "naked," highly reactive anion where alkylation is governed purely by steric approach control, inevitably leading to a mixture of N1 and N3 isomers[3].
Q: How does the choice of solvent specifically alter the N3 vs. N1 regioselectivity? A: Solvent polarity directly dictates the ion-pairing state of the intermediate salt. In polar aprotic solvents (DMF, DMSO), the loss of N3 vs N1 selectivity is highly evident[4]. To drive the reaction toward the target N3-isomer (3H-imidazo[4,5-b]pyridine), you must switch to a non-polar solvent system (e.g., Toluene) combined with Phase Transfer Catalysis (PTC)[5]. The non-polar environment enforces a tight ion pair between the bulky tetraalkylammonium cation and the N1 position, sterically shielding it and forcing the methyl iodide electrophile to attack the N3 position.
Q: I attempted the methylation without a base (neutral conditions) to avoid anion delocalization, but I isolated a completely different byproduct. Why? A: Under neutral conditions, the imidazole nitrogen atoms remain protonated and less nucleophilic. Consequently, direct alkylation bypasses the imidazole ring entirely and occurs preferentially at the N4 position (the pyridine nitrogen) following an SE2′ mechanism[4]. A base is strictly required to activate the imidazole ring, but the base/solvent pairing must be optimized[2].
Q: My cyclocondensation step to form the 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine intermediate is stalling with low yields. What is the mechanistic cause? A: When using triethyl orthoacetate for cyclization, a catalytic amount of acid (e.g., p-TsOH or HCl) is required to protonate the orthoester, making it sufficiently electrophilic for the initial amine attack[6]. Without acid catalysis, the formation of the imidazolidine intermediate is thermodynamically unfavorable, leaving unreacted starting material.
Q: How can I definitively distinguish the N3-methyl target from the N1-methyl byproduct using NMR? A: Utilize 2D ¹H-¹H NOESY or ROESY NMR experiments. The target N3-methyl protons will show a strong Nuclear Overhauser Effect (NOE) correlation only with the C2-methyl protons. Conversely, the undesired N1-methyl protons will show NOE correlations with both the C2-methyl protons and the C7-proton on the pyridine ring.
III. Quantitative Data: Solvent Influence on Regioselectivity
The table below summarizes the causal relationship between solvent/base selection and the resulting regioisomer distribution during the methylation of 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine.
| Solvent System | Base / Catalyst | Ion-Pairing State | Major Isomer | Approx. Ratio (N1 : N3 : N4) |
| DMF (Polar Aprotic) | K₂CO₃ | Loose / Naked Anion | Mixture | 45 : 50 : 5 |
| Acetone (Polar Aprotic) | Cs₂CO₃ | Loose / Naked Anion | N1 Favored | 65 : 35 : 0 |
| Toluene / H₂O (Biphasic) | NaOH + TBAB (PTC) | Tight Ion Pair | N3 (Target) | 10 : 85 : 5 |
| Neat (No Solvent) | None (Neutral) | Protonated Imidazole | N4 Favored | 0 : 0 : >95 |
IV. Mechanistic Pathways
Mechanistic pathways showing solvent-dependent regioselectivity during N-methylation.
V. Self-Validating Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (Core Cyclization)
Causality: Triethyl orthoacetate acts as both the solvent and the acetylating agent. Acid catalysis is mandatory to drive the elimination of ethanol and force ring closure[6].
-
Setup: In a 100 mL round-bottom flask, suspend 5-chloro-2,3-diaminopyridine (10.0 mmol, 1.0 eq) in triethyl orthoacetate (30.0 mmol, 3.0 eq).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 0.05 eq).
-
Reaction: Equip with a reflux condenser and heat to 110°C under a nitrogen atmosphere for 5 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Eluent: DCM/MeOH 9:1). The diamine starting material (ninhydrin active, Rf ~0.2) must completely disappear, replaced by a single UV-active product spot (Rf ~0.5).
-
Isolation: Cool the mixture to 0°C. Add 20 mL of cold diethyl ether to precipitate the product. Filter the solid, wash with cold ether, and dry under a vacuum to yield the intermediate.
Protocol B: Regioselective Synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (N3-Methylation)
Causality: Using a biphasic non-polar solvent system with a Phase Transfer Catalyst (PTC) creates a bulky, tight ion pair at the N1 position, sterically blocking it and redirecting the methyl iodide to the target N3 position[5].
-
Setup: Dissolve 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine (5.0 mmol, 1.0 eq) in 20 mL of Toluene.
-
Phase Transfer: Add 5 mL of a 50% aqueous NaOH solution, followed by tetrabutylammonium bromide (TBAB, 0.5 mmol, 0.1 eq). Stir vigorously (1000 rpm) for 15 minutes to generate the anion.
-
Alkylation: Cool the biphasic mixture to 0°C using an ice bath. Add methyl iodide (MeI, 5.5 mmol, 1.1 eq) dropwise over 10 minutes. Note: Strict temperature control prevents over-alkylation to quaternary salts.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 8 hours.
-
Self-Validation (LC-MS): Sample the organic layer. LC-MS should show a dominant peak corresponding to [M+H]+ = 182.0 m/z, with minimal N1-isomer presence.
-
Workup: Separate the organic toluene layer. Extract the aqueous layer once with 10 mL EtOAc. Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to isolate the pure 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
VI. References
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (NIH).
-
Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
-
Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem.
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate.
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC (NIH).
Sources
A Comparative Guide to the NMR Spectral Analysis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide will leverage a comparative approach. We will predict the ¹H and ¹³C NMR spectra based on the known electronic effects of its substituents and by drawing parallels with structurally related imidazo[4,5-b]pyridine derivatives. This methodology not only offers a robust framework for the structural elucidation of the title compound but also serves as an instructive case study for researchers and drug development professionals working with novel heterocyclic entities.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its structural similarity to purines makes it a compelling target for the development of novel therapeutics.[1] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution.
Predicted ¹H NMR Spectrum of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl groups on the imidazole ring. The chemical shifts are governed by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system, as well as the electron-donating nature of the methyl groups.
Key Predicted Resonances:
-
Pyridine Ring Protons (H-5 and H-7): The pyridine ring features two aromatic protons. The proton at the C-7 position is expected to be a doublet, coupled to the H-5 proton. The H-5 proton will also appear as a doublet. Due to the electron-withdrawing chlorine atom at C-6, both protons are expected to be shifted downfield. In similar 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine systems, the pyridine protons appear in the range of 7.5-8.5 ppm.[2][3]
-
Methyl Protons (N-CH₃ and C-CH₃): Two sharp singlets are expected for the two methyl groups. The N-methyl group (at position 3) is directly attached to a nitrogen atom and will likely appear in the range of 3.5-4.0 ppm. The C-methyl group (at position 2) is attached to a carbon atom in the imidazole ring and is expected to be found further upfield, likely in the 2.4-2.8 ppm region. This is consistent with data from related methyl-substituted imidazo[1,2-a]pyridines.[4]
Predicted ¹³C NMR Spectrum of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.
Key Predicted Resonances:
-
Pyridine Ring Carbons: The carbon atom bearing the chlorine (C-6) will be significantly influenced by the halogen's electronegativity and is expected to have a chemical shift in the range of 120-130 ppm. The other pyridine carbons (C-5, C-7, and the bridgehead carbons C-7a and C-4a) will have shifts characteristic of nitrogen-containing aromatic rings, generally appearing between 110 and 150 ppm.
-
Imidazole Ring Carbons: The C-2 carbon, substituted with a methyl group, is anticipated to be the most downfield of the imidazole carbons due to its position between two nitrogen atoms, likely appearing above 150 ppm. The bridgehead carbon C-7a will also be in a similar region. The carbon of the C-methyl group will be found in the aliphatic region, typically between 10-20 ppm, while the N-methyl carbon will be in the 30-40 ppm range.
Comparative Analysis with Related Imidazo[4,5-b]pyridine Derivatives
To substantiate our predictions, we will now compare them with experimental data from the literature for analogous structures. This comparison underscores the predictable nature of substituent effects on NMR spectra.
| Compound/Analog | Key ¹H NMR Chemical Shifts (ppm) | Key ¹³C NMR Chemical Shifts (ppm) | Reference |
| Predicted: 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | H-5/H-7: ~7.5-8.5 (d); N-CH₃: ~3.5-4.0 (s); C-CH₃: ~2.4-2.8 (s) | C-2: >150; C-6: ~120-130; Pyridine CHs: ~110-140; N-CH₃: ~30-40; C-CH₃: ~10-20 | N/A |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Pyridine protons: 8.42-7.57 (m) | Aromatic carbons: 113.43-131.40 | [3] |
| 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | Pyridine protons: 8.42 (m), 8.08 (t), 7.26 (m) | Pyridine carbons: 147.7, 143.0, 117.7 | [5] |
| 3-Chloro-6-iodoimidazo[1,2-a]pyridine | Pyridine protons: 8.13 (s), 7.57 (d), 7.19 (d) | Pyridine carbons: 131.0, 126.0, 121.8, 120.7, 118.5 | [4] |
This comparative table illustrates the general regions where the protons and carbons of the imidazo[4,5-b]pyridine core resonate. The presence of different substituents will cause slight variations in the exact chemical shifts, but the overall patterns remain consistent. For instance, the downfield shift of the pyridine protons is a common feature across all the examples.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, the following protocol is recommended for obtaining high-quality NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).[7]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 300 MHz for adequate resolution.
- Acquire ¹³C NMR spectra, including a broadband proton-decoupled spectrum and potentially a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in distinguishing between CH, CH₂, and CH₃ groups.
- For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons are highly recommended.[8]
3. Data Processing and Interpretation:
- Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of the protons.
- Assign the peaks in both ¹H and ¹³C NMR spectra based on chemical shifts, multiplicities, and correlations observed in 2D spectra, and by comparing with the predicted values and data from related compounds.
Visualizing Molecular Connectivity and NMR Correlations
The following diagram illustrates the structure of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and highlights the key predicted NMR correlations that would be confirmed by 2D NMR experiments.
Caption: Molecular structure and key predicted 2D NMR correlations for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
Conclusion
This guide provides a comprehensive framework for the NMR spectral analysis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. By combining theoretical predictions with comparative data from structurally related analogs, a detailed and reliable interpretation of the molecule's ¹H and ¹³C NMR spectra can be achieved. The outlined experimental protocol offers a clear path for obtaining high-quality data for this and similar novel compounds. This systematic approach is invaluable for chemists in research and development, ensuring the accurate structural elucidation that underpins the advancement of chemical and pharmaceutical sciences.
References
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. ResearchGate. Available at: [Link]
-
Gade, D., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Al-Tel, T. H., et al. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Patil, S. A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal. Available at: [Link]
-
Patel, R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]
-
Unknown Author. (n.d.). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. acs.org. Available at: [Link]
-
Kumar, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O–IPA Medium. ACS Omega. Available at: [Link]
-
El Arem, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Dyminska, L. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comprehensive analysis of the expected mass spectral behavior of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine , a representative of this important class of heterocyclic compounds.
Due to the limited availability of experimental mass spectrometry data for this specific molecule in the public domain, this guide will present a predicted fragmentation pattern based on established principles of mass spectrometry and data from core structural analogues. This predictive approach, contrasted with experimental data from simpler, related molecules, offers valuable insights for researchers working with similar compounds.
Predicted Mass Spectral Profile of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
The mass spectral behavior of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is dictated by its key structural features: a fused imidazopyridine core, two methyl substituents, and a chlorine atom.
Electrospray Ionization (ESI-MS)
Under the soft ionization conditions of ESI, particularly in the positive ion mode, the primary species observed is expected to be the protonated molecule, [M+H]⁺. The basic nitrogen atoms within the imidazo[4,5-b]pyridine ring system are readily protonated.
Table 1: Predicted ESI-MS Data for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
| Predicted m/z | Ion Formula | Description |
| 182.06 | [C₈H₉ClN₃ + H]⁺ | Protonated molecule |
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules.
Electron Ionization (EI-MS)
Electron ionization, a higher-energy technique, will induce more extensive fragmentation. The resulting mass spectrum is predicted to show a series of characteristic fragment ions that provide significant structural information.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 181/183 | [C₈H₈ClN₃]⁺˙ | Molecular ion (M⁺˙) |
| 166/168 | [C₇H₅ClN₃]⁺˙ | Loss of a methyl radical (•CH₃) |
| 146 | [C₈H₈N₃]⁺ | Loss of a chlorine radical (•Cl) |
| 131 | [C₇H₅N₃]⁺˙ | Loss of •CH₃ and •Cl |
| 118 | [C₆H₄N₃]⁺ | Subsequent fragmentation of the ring system |
| 78 | [C₅H₄N]⁺ | Formation of a pyridine-like fragment |
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.
Comparative Analysis with Structural Analogues
To ground our predictions in experimental data, we will compare the expected fragmentation of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine with the known mass spectra of two of its core building blocks: 2,3-dimethylpyridine and 2-chloropyridine.
2,3-Dimethylpyridine: The Core Methylated Pyridine
The EI mass spectrum of 2,3-dimethylpyridine provides a model for the fragmentation of the substituted pyridine portion of our target molecule.
Table 3: Experimental EI-MS Data for 2,3-Dimethylpyridine [1]
| m/z | Relative Intensity | Proposed Fragment |
| 107 | 100 | Molecular ion (M⁺˙) |
| 106 | 80 | [M-H]⁺ |
| 92 | 40 | [M-CH₃]⁺ |
| 79 | 25 | [C₅H₅N]⁺˙ (Pyridine) |
| 78 | 30 | [C₅H₄N]⁺ |
The dominant fragmentation pathways involve the loss of a hydrogen radical and a methyl radical, which is a common feature for alkyl-substituted aromatic rings.
2-Chloropyridine: The Influence of the Chloro Substituent
The EI mass spectrum of 2-chloropyridine illustrates the characteristic fragmentation induced by a chlorine atom on the pyridine ring.
Table 4: Experimental EI-MS Data for 2-Chloropyridine [2]
| m/z | Relative Intensity | Proposed Fragment |
| 113/115 | 100 | Molecular ion (M⁺˙) |
| 78 | 85 | [M-Cl]⁺ |
| 51 | 40 | [C₄H₃]⁺ |
The most significant fragmentation is the loss of the chlorine radical to form the pyridyl cation at m/z 78. This highlights the propensity for the C-Cl bond to cleave upon electron ionization.
Experimental Protocols
For researchers aiming to acquire mass spectrometry data for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine or related compounds, the following protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the standard method for obtaining EI mass spectra of volatile and thermally stable compounds.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for the analyte's boiling point, for example, starting at 100 °C and ramping to 280 °C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is ideal for obtaining the molecular weight of polar compounds and for performing tandem MS experiments.
-
Sample Preparation: Dissolve the compound in a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
LC Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate to observe the [M+H]⁺ ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) to observe fragment ions.
-
Visualizing Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathway of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and the experimental workflow for its analysis.
Caption: Predicted EI fragmentation of the target molecule.
Caption: A typical GC-MS experimental workflow.
Conclusion
References
-
PubChem. 3-Chloropyridine. [Link]
-
NIST. Pyridine, 2-chloro-. In: NIST Chemistry WebBook. [Link]
-
Wikipedia. 3-Chloropyridine. [Link]
-
NIST. Pyridine, 2,3-dimethyl-. In: NIST Chemistry WebBook. [Link]
Sources
Comparing biological activity of imidazo[4,5-b]pyridine isomers
Title: Comparative Biological Activity of Imidazo[4,5-b]pyridine Isomers: A Structural and Mechanistic Guide
Introduction As a privileged bioisostere of purine, the imidazo[4,5-b]pyridine scaffold is ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors, antimicrobial agents, and GPCR ligands[1]. However, the biological efficacy of this pharmacophore is exquisitely sensitive to its isomeric form. A shift from the [4,5-b] to the [4,5-c] core, or a simple regioisomeric switch of an alkyl group from N1 to N3, can alter a molecule's target affinity by orders of magnitude[2]. As an application scientist, understanding the structural causality behind these differences is paramount. This guide provides a rigorous, data-driven comparison of imidazo[4,5-b]pyridine isomers, dissecting the mechanisms behind their divergent biological activities and providing self-validating protocols for their evaluation.
Structural Causality: The Isomeric Binding Paradox
Core Isomerism: [4,5-b] vs. [4,5-c] The orientation of the pyridine nitrogen dictates the electronic distribution and hydrogen-bonding vector of the molecule. Inotropic and antiproliferative assays frequently demonstrate that [4,5-b] isomers outperform their [4,5-c] counterparts. This is driven by the specific dipole moment and the spatial alignment of the heteroatoms, which in the [4,5-b] configuration more accurately mimics the adenine core of ATP[1].
Regioisomerism: The N1 vs. N3 Kinase Hinge Motif When designing ATP-competitive kinase inhibitors (e.g., for Aurora A or FLT3), the choice between N1 and N3 substitution is the single most critical determinant of activity. The imidazo[4,5-b]pyridine core binds to the kinase hinge region (e.g., Ala213 in Aurora A) via a highly conserved bidentate motif[3].
-
The Active Conformation (N1-Substituted): The N4 (pyridine nitrogen) acts as a hydrogen bond acceptor, while the unsubstituted N3-H acts as a hydrogen bond donor. Alkylating the N1 position leaves the N3 position free as an NH, preserving this critical bidentate binding face[3].
-
The Inactive Conformation (N3-Substituted): Alkylating the N3 position destroys the hydrogen bond donor capability at N3. The remaining N1-H is located on the opposite face of the molecule, physically incapable of engaging the hinge region alongside N4, leading to a catastrophic loss of affinity[3].
Fig 1. Mechanistic divergence of N1 vs N3 imidazo[4,5-b]pyridine isomers in kinase hinge binding.
Comparative Performance Data
To illustrate the profound impact of isomerism, Table 1 summarizes the structure-activity relationship (SAR) divergence between N1 and N3 regioisomers in kinase inhibition[3]. Table 2 highlights differences in antimicrobial efficacy, where alternative docking modes (e.g., DHFR inhibition) dictate that Gram-positive bacteria are highly sensitive to specific regioisomers[4].
Table 1: Representative Kinase Inhibition (Aurora A / FLT3)
| Scaffold / Isomer | Substituent Position | Hinge Binding Motif | Aurora A IC50 (nM) | FLT3 IC50 (nM) |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | N1-Alkyl (N3 is NH) | Intact (N4 Acceptor, N3 Donor) | < 5 | < 10 |
| Imidazo[4,5-b]pyridine | N3-Alkyl (N1 is NH) | Disrupted (Loss of N3 Donor) | > 10,000 | > 5,000 |
| Imidazo[4,5-c]pyridine | N1-Alkyl | Suboptimal Geometry | ~ 450 | ~ 800 |
Table 2: Antimicrobial Activity against Gram-Positive Bacteria (B. cereus)
| Regioisomer | DHFR Docking Efficiency | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| N1-Regioisomer | Moderate | 32 |
| N3-Regioisomer | High | 8 |
| N4-Regioisomer | Low | > 128 |
(Note: Unlike kinase hinge binding, DHFR active sites can preferentially accommodate N3-alkylated isomers due to distinct hydrophobic pocket geometries[4].)
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these isomers requires rigorous, self-validating workflows. Standard alkylation of the imidazo[4,5-b]pyridine core yields a mixture of N1, N3, and N4 regioisomers[4]. Below are the standard operating procedures for isolating and validating these compounds.
Fig 2. Self-validating workflow for the isolation and biological testing of regioisomers.
Protocol A: Regioselective Synthesis and NMR Validation
-
Causality: Chromatographic separation must be coupled with 2D-NMR to unambiguously assign the structures before biological testing, as visual or mass-spec differentiation of regioisomers is impossible.
-
Step 1 (Synthesis): React the imidazo[4,5-b]pyridine core with the desired alkyl halide in DMF using K2CO3 as a base. Stir at 80°C for 4 hours.
-
Step 2 (Separation): Purify the crude mixture via flash chromatography (Silica gel, EtOAc/Hexane gradient). The N3 isomer typically elutes first due to a lower polar surface area (shielded dipole), followed by the N1 isomer.
-
Step 3 (Self-Validating 2D-NOESY NMR):
-
Control: Acquire a standard 1H-NMR to ensure >95% purity.
-
Validation: Run a 2D-NOESY experiment. To assign the N1-Isomer , identify NOE cross-peaks between the N-alkyl protons and both the C2-proton and the C7-proton (pyridine ring). To assign the N3-Isomer , look for NOE cross-peaks between the N-alkyl protons and only the C2-proton (because N4 lacks a proton, breaking the spatial NOE chain).
-
Protocol B: Self-Validating In Vitro Kinase Assay (TR-FRET)
-
Causality: To prove that the N1 isomer's superiority is due to specific target engagement and not assay artifact, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with rigorous internal controls is required.
-
Step 1 (Preparation): Plate Aurora A kinase and ATP (at its predetermined Km value) in a 384-well microplate.
-
Step 2 (Compound Addition): Add the purified N1 and N3 isomers in a 10-point dose-response series (10 µM to 0.5 nM).
-
Step 3 (Internal Controls):
-
Positive Control: VX-680 (Tozasertib) to define maximum assay inhibition.
-
Negative Control: 1% DMSO vehicle to define baseline uninhibited kinase activity.
-
Interference Control: Read compound fluorescence prior to adding the tracer to rule out autofluorescence.
-
-
Step 4 (Reaction & Detection): Add the generic peptide substrate and incubate for 60 minutes. Add the Eu-labeled anti-phospho antibody and XL665-labeled streptavidin.
-
Step 5 (Data Quality Check): Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid and self-consistent if Z' > 0.65. Fit the data to a 4-parameter logistic curve to determine the IC50.
References
-
Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]
-
Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute) URL: [Link]
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: Molecules (PMC / MDPI) URL: [Link]
Sources
A Comparative Guide to Imidazo[4,5-b]pyridine-Based Kinase Inhibitors and Other Targeted Agents
This guide provides a comparative analysis of kinase inhibitors, with a focus on the versatile imidazo[4,5-b]pyridine scaffold. While specific experimental data for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is not extensively available in public literature, the broader imidazo[4,5-b]pyridine chemical class is a well-established and privileged structure in the development of potent kinase inhibitors.[1][2] These compounds are recognized for their structural resemblance to purines, enabling them to effectively compete for the ATP-binding site of various kinases.[2]
To provide a robust and data-driven comparison, this guide will utilize CCT241736 , a well-characterized imidazo[4,5-b]pyridine derivative, as a representative of this class.[3] CCT241736 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3][4] We will compare its performance against established inhibitors targeting these pathways: Gilteritinib , a highly specific FLT3 inhibitor, and AZD1152 (Barasertib) , a selective Aurora B kinase inhibitor. Furthermore, the notoriously non-selective inhibitor Staurosporine will be included as a promiscuous control to highlight the importance of selectivity.[5]
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the biochemical potency, cellular efficacy, and experimental methodologies essential for evaluating and differentiating kinase inhibitors.
Section 1: The Kinase Targets - FLT3 and Aurora Kinases in Oncology
Understanding the biological rationale for targeting specific kinases is fundamental to inhibitor development.
-
FMS-Like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML), FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD), which drives uncontrolled cell proliferation and confers a poor prognosis.[3] Inhibition of FLT3 is therefore a key therapeutic strategy in these patients.
-
Aurora Kinases (A and B): A family of serine/threonine kinases that are essential regulators of mitosis. Aurora A governs centrosome maturation and mitotic entry, while Aurora B is a critical component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[4] Overexpression of Aurora kinases is common in many cancers, leading to genomic instability. Their inhibition can induce cell cycle arrest and apoptosis.[6]
The dual inhibition of both FLT3 and Aurora kinases, as seen with CCT241736, presents a compelling therapeutic hypothesis: simultaneously targeting the primary oncogenic driver (FLT3-ITD) and a key mechanism of cell division (Aurora kinases) could lead to a more potent and durable anti-tumor response in relevant cancers like AML.[3]
Figure 2: Workflow for the ADP-Glo™ luminescent kinase assay.
Methodology:
-
Plate Preparation: All reactions are performed in white, non-binding 384-well plates.
-
Reaction Setup:
-
Add 2 µL of test inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution in a buffer containing 5% DMSO). Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.
-
Add 4 µL of kinase solution (e.g., recombinant Aurora A or FLT3) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 4 µL of substrate/ATP solution (e.g., appropriate peptide substrate and ATP at its Kₘ concentration) to all wells to start the kinase reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [7] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 60 minutes at room temperature. [7]6. Data Acquisition: Measure luminescence using a plate reader.
-
-
Analysis: Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Anti-Proliferation Assay (MTT)
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [8][9] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13 or HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 24 hours. [8]2. Compound Treatment: Add 100 µL of medium containing the kinase inhibitor at 2x the final desired concentration (perform serial dilutions). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. [9]5. Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Cellular Target Engagement
This technique verifies that an inhibitor is engaging its target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates. [10]A potent inhibitor should decrease the level of phosphorylation. [11]
Figure 3: Step-by-step workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Plate cells (e.g., Hela or MV4-11) and allow them to reach 70-80% confluency. Treat with varying concentrations of the kinase inhibitor (e.g., CCT241736) for a specified time (e.g., 2 hours). [12]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. [13]4. Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. [10]5. SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. [10]6. Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Aurora A (Thr288) or anti-phospho-Histone H3 (Ser10) for Aurora B activity) overnight at 4°C. [3]8. Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]9. Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total Aurora A) and a loading control (e.g., β-actin). [11]
-
Conclusion
The imidazo[4,5-b]pyridine scaffold remains a highly valuable core structure for the design of novel kinase inhibitors. As exemplified by CCT241736, derivatives of this scaffold can be engineered to achieve potent activity against single or multiple kinase targets, such as FLT3 and the Aurora kinase family. [3][4] A comparative analysis against more selective agents like Gilteritinib and AZD1152 underscores the critical trade-offs in drug development between single-target specificity and multi-targeted polypharmacology. While highly selective inhibitors are excellent tools for validating the role of a single kinase, dual- or multi-targeted inhibitors may offer a more powerful therapeutic effect in complex diseases like cancer by simultaneously blocking parallel or complementary oncogenic pathways.
The rigorous application of the biochemical and cellular assays detailed in this guide is paramount for any research program aiming to characterize and advance new kinase inhibitors. By systematically evaluating potency, selectivity, and cellular effects, researchers can build a comprehensive profile of their compounds and make data-driven decisions for further development.
References
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]
-
Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PMC. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
PNAS. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
PubMed. (2007, December 1). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
PMC. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analyses of the effects of protein kinase inhibitors on.... Retrieved from [Link]
-
ACS Publications. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Retrieved from [Link]
-
ChEMBL. (n.d.). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhi.... Retrieved from [Link]
-
ResearchGate. (2025, August 9). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]
-
PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 6-CHLORO-3-METHYL-3H-IMIDAZO[4,5-B]PYRIDINE. Retrieved from [Link]
-
ACS Omega. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. Retrieved from [Link]
-
Molport. (n.d.). 6-chloro-2-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
PMC. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2017, July 5). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) and Performance Guide: 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Analogs
As drug development shifts toward highly selective, multi-targeted therapies, the imidazo[4,5-b]pyridine core has emerged as a privileged pharmacophore. Specifically, analogs featuring a 6-chloro-2,3-dimethyl substitution pattern have demonstrated exceptional utility in two distinct therapeutic arenas: as dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia (AML) [1], and as competitive inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in immuno-oncology [2].
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this specific scaffold, compares its performance against alternative inhibitors, and provides a self-validating experimental protocol for biochemical evaluation.
Mechanistic Causality & SAR Analysis
To understand the efficacy of the 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine scaffold, we must deconstruct the causality behind its structural components. Every functional group serves a distinct biophysical purpose:
-
The Imidazo[4,5-b]pyridine Core: Acting as a bioisostere of purine, this bicyclic system provides essential hydrogen bond donors and acceptors (specifically at the N3 and N4 positions). These nitrogens form critical interactions with the hinge region of kinases (e.g., Ala213 in FLT3) and the catalytic pocket of ectonucleotidases.
-
6-Chloro Substitution: The addition of a halogen at the C6 position is a critical SAR driver. First, it acts as an electron-withdrawing group (EWG), lowering the pKa of the core nitrogens to optimize hydrogen-bonding strength at physiological pH. Second, the lipophilic chlorine atom perfectly occupies adjacent hydrophobic pockets within the target enzyme, significantly increasing binding affinity (Ki) and residence time compared to unsubstituted analogs [1].
-
2,3-Dimethyl Substitution: Alkylation at the 2 and 3 positions of the imidazole ring introduces steric constraints that restrict rotational freedom, locking the molecule into its bioactive conformation. Furthermore, these methyl groups increase the overall lipophilicity (LogP), driving better cell membrane permeability and improving human liver microsomal (HLM) stability by physically blocking sites prone to metabolic oxidation.
Dual mechanistic pathways of 6-chloro-imidazo[4,5-b]pyridine analogs.
Performance Comparison: Scaffold Alternatives
To objectively evaluate the 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine scaffold, we must benchmark it against standard alternatives in the field, such as purines and pyrido-pyrimidines [3]. The table below synthesizes quantitative data to highlight the trade-offs between potency, stability, and selectivity.
| Scaffold Class | Primary Target | Biochemical Potency (IC50 / Ki) | Microsomal Stability (HLM % remaining) | Key SAR Advantage / Disadvantage |
| 6-Chloro-2,3-dimethyl-imidazo[4,5-b]pyridine | FLT3 / Aurora | 6.2 nM / 7.5 nM | High (>85%) | Advantage: 6-Cl enhances hydrophobic pocket binding; dimethylation provides excellent metabolic stability. |
| Unsubstituted imidazo[4,5-b]pyridine | FLT3 / Aurora | >45.0 nM | Low (<50%) | Disadvantage: Lacks steric protection; susceptible to rapid hepatic clearance and weaker hinge binding. |
| Purine Analogs | ENPP1 | 5.0 nM | Moderate (~60%) | Disadvantage: High potency, but mimics endogenous ATP too closely, risking off-target kinome toxicity. |
| Pyrido[2,3-d]pyrimidin-7-one | ENPP1 | 0.3 nM | High (>90%) | Advantage: Exceptional sub-nanomolar potency, though it requires a highly complex, low-yield multi-step synthesis. |
Self-Validating Experimental Protocol: In Vitro ENPP1 Inhibition
Self-validating high-throughput workflow for ENPP1 inhibitor screening.
Step-by-Step Methodology
1. Reagent & Enzyme Preparation
-
Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 250 mM NaCl, 0.5 mM CaCl₂, and 1 μM ZnCl₂. Causality: ENPP1 is a metalloenzyme; the inclusion of Zn²⁺ and Ca²⁺ is strictly required to maintain the structural integrity of the catalytic domain.
-
Dilute recombinant human ENPP1 to a working concentration of 0.5 nM in the assay buffer.
2. Compound Titration (Self-Validation Step)
-
Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine analog in 100% DMSO.
-
Causality: A 10-point curve is mandatory to capture both the upper and lower asymptotes of the inhibition profile. This mathematically validates the Hill slope, ensuring the calculated IC50 is not an artifact of compound aggregation or assay interference.
3. Enzymatic Reaction & Incubation
-
In a 384-well solid white microplate, combine 5 μL of the ENPP1 enzyme solution with 100 nL of the diluted compound.
-
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.
-
Add 5 μL of 10 μM cGAMP (natural substrate) to initiate the reaction. Incubate the plate for 60 minutes at 37°C.
4. Detection & Signal Conversion
-
Add 10 μL of AMP-Glo™ Reagent I to the wells. Incubate for 60 minutes at room temperature. Causality: This reagent terminates the enzymatic reaction and actively depletes any unreacted ATP or cGAMP, preventing high background noise and false-positive luminescence.
-
Add 20 μL of AMP-Detection Solution. This converts the generated AMP into ATP, which then drives a luciferase-mediated luminescent reaction.
5. Data Analysis
-
Quantify luminescence using a microplate reader (integration time: 0.5 seconds/well).
-
Normalize the data against positive (DMSO + Enzyme) and negative (DMSO + Buffer) controls. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[Link]
-
Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). Journal of Medicinal Chemistry.[Link]
-
Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry.[Link]
A Proposed Research Framework for Evaluating the Efficacy of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Against Established Therapeutic Agents
Introduction
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines, which allows for diverse biological activities.[1] This "privileged structure" has given rise to compounds investigated for a wide array of therapeutic applications, including oncology, inflammation, and central nervous system disorders.[1] The subject of this guide, 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, is a specific derivative within this promising class. To date, public-domain literature does not contain extensive efficacy data for this particular compound.
This guide, therefore, serves as a comprehensive research and comparison framework for drug development professionals. It is designed to provide a robust, scientifically-grounded pathway for evaluating the therapeutic potential of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. We will hypothesize its efficacy against two well-validated molecular targets for which the imidazo[4,5-b]pyridine scaffold has shown significant promise: Aurora kinases (in oncology) and Cyclooxygenase (COX) enzymes (in inflammation).
We will propose a head-to-head comparison with established drugs in these fields—Alisertib for Aurora kinase inhibition and Celecoxib for COX-2 inhibition. This document outlines the requisite experimental protocols, data interpretation frameworks, and logical workflows necessary to rigorously assess the compound's potential and position it within the current therapeutic landscape.
Part 1: Comparative Efficacy as a Potential Anticancer Agent via Aurora Kinase Inhibition
Scientific Rationale and Comparator Drug Profile
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in a variety of human cancers.[2] Their role in cell division makes them a compelling target for anticancer therapies. Several small-molecule inhibitors of Aurora kinases have been identified, with some advancing to clinical trials.[2] Notably, the imidazo[4,5-b]pyridine core has been successfully utilized to develop potent Aurora kinase inhibitors.[2] This precedent provides a strong rationale for investigating 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine as a potential inhibitor in this class.
Comparator Drug: Alisertib (MLN8237) Alisertib is a selective and potent, orally bioavailable inhibitor of Aurora A kinase. It has been extensively studied in clinical trials for various hematological and solid tumors. Its well-characterized mechanism of action and established preclinical and clinical data make it an ideal benchmark for comparison.
Proposed Experimental Workflow for Comparative Analysis
The following workflow is designed to first establish the inhibitory potential of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine against Aurora kinases and then to directly compare its cellular effects against Alisertib.
Caption: Proposed workflow for evaluating anticancer efficacy.
Detailed Experimental Protocols
1. Biochemical Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine against recombinant human Aurora A, B, and C kinases and compare it to Alisertib.
-
Methodology:
-
Prepare a serial dilution of the test compound and Alisertib in a suitable buffer (e.g., 1% DMSO).
-
In a 384-well plate, add the kinase, its specific substrate (e.g., Kemptide), and ATP to initiate the reaction.
-
Add the serially diluted compounds to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) in cancer cell lines known to be sensitive to Aurora kinase inhibition (e.g., HCT116 colon carcinoma) and compare the cellular potency.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and Alisertib for 72 hours.
-
For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence.
-
Normalize the data to untreated control cells and plot cell viability versus drug concentration to calculate the GI50.
-
Data Presentation for Comparative Analysis
The quantitative data generated should be summarized in clear, structured tables to facilitate a direct comparison.
Table 1: Comparative Biochemical Potency
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | Experimental Value | Experimental Value | Experimental Value |
| Alisertib (MLN8237) | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
Table 2: Comparative Cellular Potency
| Compound | HCT116 GI50 (µM) | SW620 GI50 (µM) |
| 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | Experimental Value | Experimental Value |
| Alisertib (MLN8237) | Experimental Value | Experimental Value |
Part 2: Comparative Efficacy as a Potential Anti-inflammatory Agent via COX Inhibition
Scientific Rationale and Comparator Drug Profile
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Studies have shown that certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives can act as potent and selective COX-2 inhibitors.[3][4] This provides a basis for evaluating 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine for similar activity.
Comparator Drug: Celecoxib Celecoxib is a widely prescribed selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Its well-defined selectivity profile and clinical efficacy make it an appropriate benchmark.
Proposed Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for evaluating anti-inflammatory efficacy.
Detailed Experimental Protocols
1. Biochemical COX Inhibition Assay (Colorimetric)
-
Objective: To determine the IC50 of the test compound and Celecoxib against purified ovine or human COX-1 and COX-2.
-
Methodology:
-
Prepare serial dilutions of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and Celecoxib.
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the diluted compounds to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the peroxidase activity of COX using a colorimetric substrate (e.g., TMPD).
-
Read the absorbance at 590 nm.
-
Calculate the percent inhibition and determine the IC50 values for both enzymes.
-
2. Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay
-
Objective: To assess the ability of the compound to inhibit COX-2 activity in a cellular context.
-
Methodology:
-
Culture a suitable cell line, such as murine macrophage RAW 264.7 cells, in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound and Celecoxib for 1 hour.
-
Induce inflammation and COX-2 expression by adding LPS (1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Calculate the percent inhibition of PGE2 production and determine the cellular IC50.
-
Data Presentation for Comparative Analysis
Table 3: Comparative COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
Table 4: Comparative Inhibition of PGE2 Production
| Compound | RAW 264.7 Cellular IC50 (µM) |
| 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | Experimental Value |
| Celecoxib | Experimental Value |
Summary and Future Directions
This guide provides a structured, hypothesis-driven framework for the initial preclinical evaluation of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. By conducting the proposed biochemical and cell-based assays in parallel with well-characterized drugs like Alisertib and Celecoxib, researchers can efficiently determine the compound's primary mechanism of action, potency, and selectivity.
Positive results from this initial screening would warrant further investigation, including:
-
Broader Kinase and Receptor Profiling: To assess off-target effects and confirm selectivity.
-
In Vivo Efficacy Studies: Using appropriate animal models, such as tumor xenografts for anticancer evaluation or carrageenan-induced paw edema for anti-inflammatory testing.
-
ADME/Tox Studies: To evaluate the compound's pharmacokinetic properties and safety profile.
By following this rigorous, comparative approach, drug development professionals can make informed decisions about the future of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine as a potential therapeutic candidate.
References
-
Bond, C. P., & Corbett, J. R. (1970). The mode of action and metabolism of 6-chloro-2-trifluoromethylimidazo[4,5-b] pyridine, an experimental herbicide. Biochemical Journal, 118(3), 50P–51P. [Link]
-
Guesmi, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Serbian Chemical Society. [Link]
-
Poczta, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Pannico, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 24(13), 11065. [Link]
-
Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Poczta, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5226. [Link]
-
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 62–69. [Link]
-
Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
-
Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(18), 3365. [Link]
Sources
A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives for Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine are two isomeric heterocyclic scaffolds of immense interest in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them "privileged structures" in drug design.[1][2][3][4] This guide provides a comparative analysis of these two cores, delving into their synthesis, physicochemical properties, and structure-activity relationships (SAR), with a particular focus on their roles as kinase inhibitors. We will explore how the subtle difference in the placement of a single nitrogen atom profoundly influences their biological activity, offering distinct opportunities for therapeutic intervention. Experimental data and detailed protocols are provided to support researchers in the practical application of this knowledge.
Introduction: The Power of Isomerism in a Privileged Scaffold
The imidazopyridine framework, an isostere of the purine ring system, is a cornerstone of modern medicinal chemistry.[3] This structural mimicry enables compounds based on this scaffold to act as antagonists or inhibitors of biological targets that normally bind purines, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][5][6][7]
Among the various isomeric forms, the imidazo[4,5-b] and imidazo[4,5-c] derivatives have emerged as particularly fruitful grounds for drug discovery, leading to the development of agents with anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] The key difference lies in the position of the lone nitrogen atom in the pyridine ring. In the imidazo[4,5-b]pyridine (also known as 1-deazapurine or 4-azabenzimidazole), the nitrogen is at position 4, whereas in the imidazo[4,5-c]pyridine (or 3-deazapurine), it resides at position 6. This seemingly minor structural alteration has significant consequences for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
Comparative Synthesis Strategies
The most prevalent and versatile method for synthesizing both scaffolds involves the condensation and subsequent cyclization of a diaminopyridine precursor with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester). The choice of the starting diaminopyridine isomer is the critical determinant of the final product.
-
Imidazo[4,5-b]pyridines are typically synthesized from pyridine-2,3-diamine .
-
Imidazo[4,5-c]pyridines are synthesized from pyridine-3,4-diamine .
The reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, and microwave irradiation can significantly accelerate the process and improve yields.[2]
While this fundamental approach is common, more advanced, and regioselective methods have been developed, including transition metal-catalyzed cross-coupling reactions to introduce diverse substituents at various positions on the core structure.[2] For instance, Pd/Cu co-catalyzed direct C-2 alkenylation has been reported for the imidazo[4,5-b]pyridine scaffold.[2]
Physicochemical and Pharmacokinetic Profiles
The position of the pyridine nitrogen directly influences key physicochemical properties that are critical for drug development, such as solubility, lipophilicity (logP), and metabolic stability. While specific values are highly dependent on the substituents, general trends can be observed. The different nitrogen placement affects the dipole moment and the hydrogen bond donor/acceptor pattern of the core, which can lead to differences in crystal packing, solubility, and off-target interactions.
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Rationale |
| pKa | Generally lower | Generally higher | The N-4 in the [4,5-b] isomer is less basic due to the electron-withdrawing effect of the adjacent fused imidazole ring nitrogen. |
| LogP | Varies by substituent | Varies by substituent | While substituent-dependent, the inherent polarity difference can lead to baseline variations in lipophilicity. |
| Solubility | Generally moderate | Can be higher | The N-6 in the [4,5-c] isomer may present a more accessible site for hydrogen bonding with water, potentially improving aqueous solubility. |
| Metabolic Stability | Can be susceptible to oxidation | Can be susceptible to oxidation | Both scaffolds can undergo metabolism, often on the pyridine or imidazole rings, but the specific sites and rates can differ based on isomer and substituent placement. |
Comparative Biological Activity & Mechanism of Action: A Focus on Kinase Inhibition
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are prevalent in the design of protein kinase inhibitors, a critical class of anticancer drugs.[4][5] Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
A particularly relevant target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers. Inhibitors targeting PI3Kα, a key isoform in this pathway, have been developed using various heterocyclic cores, including imidazopyridines.[8][9][10]
A compelling example of the impact of isomerism comes from the development of inhibitors for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[11][12][13] A study directly comparing the two scaffolds found that the imidazo[4,5-c]pyridine inhibitor exhibited significantly higher activity against BTK than its corresponding imidazo[4,5-b]pyridine isomer.[11] This highlights that even with identical substituents, the orientation of the core scaffold within the kinase's active site, dictated by the nitrogen position, can be the decisive factor for potency.
Structure-Activity Relationship (SAR) Insights:
-
Imidazo[4,5-b]pyridine: The N-5 atom often acts as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase active site. Substitutions at the C-2 and C-7 positions are commonly explored to enhance potency and selectivity.[14][15]
-
Imidazo[4,5-c]pyridine: The N-6 atom provides a different vector for hydrogen bonding compared to its isomer. For TLR7 agonists, substitutions at the N-1, C-2, and N-6 positions have been shown to be critical for modulating activity.[16] In the context of BTK inhibitors, substitutions at the N-1, C-4, and C-6 positions were found to be well-tolerated.[11]
Table of Comparative Biological Activity (Illustrative)
| Compound Scaffold | Target Kinase | IC50 (nM) | Key SAR Observation | Reference |
| Imidazo[4,5-b]pyridine (analogue 6b) | BTK | 1140 | Moderate activity. | [11] |
| Imidazo[4,5-c]pyridine (analogue 1) | BTK | 21 | Significantly more potent than its [4,5-b] isomer, demonstrating the critical role of the N-6 atom for target engagement. | [11] |
| Imidazo[4,5-b]pyridine (analogue 6b) | BTK | 1.14 µM | Noncovalent inhibitor; 2,4-dihydroxyphenyl substitution enhanced activity. | [12] |
| Imidazo[4,5-b]pyridine | CDK9/Cyclin T1 | 19 | Potent anti-proliferative activity in colon and breast cancer cell lines. | [17] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine Derivative
This protocol describes a representative synthesis via condensation and cyclization.
Materials:
-
2,3-Diaminopyridine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium metabisulfite (Na2S2O5) (1.5 eq)
-
Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMF, add the substituted benzaldehyde (1.0 eq).
-
Heat the mixture to 80 °C and add sodium metabisulfite (1.5 eq) portion-wise over 15 minutes.
-
Continue heating at 120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete upon the disappearance of the starting diaminopyridine spot.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to ~8-9 using saturated NaHCO3 solution. A precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude solid in EtOAc and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes/EtOAc) to yield the pure 2-aryl-imidazo[4,5-b]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a common, robust method for determining the potency (IC50) of an inhibitor.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" dye binds to the kinase's ATP pocket. In the absence of an inhibitor, excitation of the Eu results in energy transfer to the tracer, producing a high FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET and lowering the signal.
Materials:
-
Kinase of interest (e.g., BTK, PI3Kα), tagged (e.g., GST-tagged)
-
Eu-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (imidazo[4,5-b] and [4,5-c] derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM, diluted in 1:3 steps for a 10-point curve.
-
In the 384-well plate, add the test compounds from the dilution series. Include "no inhibitor" (DMSO only) controls for the maximum FRET signal and "no kinase" controls for background.
-
Prepare a Kinase/Antibody mixture in assay buffer at the desired concentration and add it to all wells.
-
Prepare the Tracer solution in assay buffer and add it to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis & Self-Validation:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" controls (100% activity) and "no kinase" controls (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. A well-defined sigmoidal curve validates the quality of the data.
-
Conclusion and Future Perspectives
The comparative analysis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives clearly demonstrates the profound impact of constitutional isomerism on biological activity. The subtle shift in a nitrogen atom's position alters the electronic and steric properties of the scaffold, leading to distinct binding modes and potencies against therapeutic targets like protein kinases.[11] As seen with BTK inhibitors, one isomer can be dramatically more effective than the other, a crucial insight for rational drug design.[11]
Future research should continue to exploit this isomeric diversity. The systematic synthesis and parallel screening of both imidazo[4,5-b] and imidazo[4,5-c] libraries against various target classes will undoubtedly uncover novel structure-activity relationships. Furthermore, advanced computational modeling and co-crystallography studies will be invaluable in elucidating the precise molecular interactions that underpin the observed differences in activity, paving the way for the design of next-generation inhibitors with enhanced potency and selectivity.
References
-
Smolinski, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Kopacz, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Yoo, E., et al. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (n.d.). ResearchGate. Available at: [Link]
-
Hudeček, O., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]
-
SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). Semantic Scholar. Available at: [Link]
-
Shi, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Available at: [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Taylor & Francis Online. Available at: [Link]
-
The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2016). Molecules. Available at: [Link]
-
Griesgraber, G., et al. (1998). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Bentham Science. Available at: [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). PubMed. Available at: [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. Available at: [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). ResearchGate. Available at: [Link]
-
Imidazo(4,5-b)pyridine. (n.d.). PubChem. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines
Introduction: The Privileged Scaffold in Oncology Research
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets, offering a rich foundation for drug discovery. The imidazo[4,5-b]pyridine scaffold is a prime example of such a structure.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] This has made imidazo[4,5-b]pyridine and its derivatives a focal point in the development of novel therapeutic agents, particularly in oncology.[1]
Derivatives of this scaffold have demonstrated significant potential in preventing the proper functioning of cancerous cells by inhibiting various protein kinases, which are crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives against prominent cancer cell lines. We will delve into the experimental data, provide detailed protocols for cytotoxicity assessment, and explore the underlying mechanisms of action that make these compounds promising candidates for next-generation cancer therapeutics.
Mechanism of Action: Targeting Key Cancer-Promoting Kinases
The anticancer activity of many imidazo[4,5-b]pyridine derivatives stems from their ability to function as potent kinase inhibitors. These enzymes are critical regulators of cell cycle progression, proliferation, and apoptosis. By blocking their activity, these compounds can effectively halt cancer growth and induce programmed cell death.
Two of the most significant targets for this class of compounds are:
-
Aurora Kinases (A, B, C): These are a family of serine/threonine kinases that play essential roles in mitotic progression. Their overexpression is common in many cancers and is linked to genetic instability.[3][4] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, disrupting cell division in cancer cells.[1][3]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key transcriptional regulator. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.[5][6] This mechanism has been confirmed for several highly active imidazo[4,5-b]pyridine compounds.[6][7]
The inhibition of these pathways disrupts the cellular machinery that cancer cells rely on for their uncontrolled growth, as illustrated below.
Caption: Simplified pathway of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives leading to apoptosis.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of several representative imidazo[4,5-b]pyridine derivatives against various human cancer cell lines, with the standard drug Etoposide included for comparison where available.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound IX | MCF-7 | Breast Adenocarcinoma | 0.85 | [5] |
| HCT116 | Colon Carcinoma | 1.05 | [5] | |
| Compound VIII | MCF-7 | Breast Adenocarcinoma | 0.92 | [5] |
| HCT116 | Colon Carcinoma | 1.12 | [5] | |
| Compound 10 (Bromo-substituted) | SW620 | Colon Carcinoma | 0.4 | [8] |
| Compound 14 (Bromo-substituted) | SW620 | Colon Carcinoma | 0.7 | [8] |
| U251 | Glioblastoma | 8.0 | [8] | |
| PANC-1 | Pancreatic Adenocarcinoma | 9.4 | [8] | |
| Tetracyclic Derivative 6 | HCT116 | Colon Carcinoma | 0.3 - 0.9 | [1] |
| Tetracyclic Derivative 7 | HCT116 | Colon Carcinoma | 0.3 - 0.9 | [1] |
| Tetracyclic Derivative 9 | HCT116 | Colon Carcinoma | 0.3 - 0.9 | [1] |
| Etoposide (Standard Drug) | HeLa | Cervical Cancer | 1.8 | [8] |
| SW620 | Colon Carcinoma | 1.3 | [8] |
Analysis of Structure-Activity Relationship (SAR): The compiled data reveals key structural insights. Notably, the substitution of the pyridine core with a bromine atom markedly enhances antiproliferative activity, as seen in compounds 10 and 14.[8] Furthermore, the position of nitrogen atoms in the pyridine ring and the nature of amino side chains significantly influence cytotoxic potency, with some tetracyclic derivatives showing pronounced effects in the submicromolar range.[1] Several novel derivatives have shown greater potency than the standard drug Etoposide against certain cell lines.[1]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[9][10]
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[9] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[10]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)[11]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate for 24 hours to allow cells to attach.[12]
-
Compound Preparation and Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in serum-free medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control (vehicle control). Incubate the plate for 48 hours in a humidified incubator.[5]
-
MTT Reagent Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Crystal Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[9][12]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Pipette up and down to ensure all formazan crystals are dissolved.
-
Incubation for Solubilization: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[9][11]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9][11] A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Outlook
The in vitro data strongly support the potential of imidazo[4,5-b]pyridine derivatives as a novel and potent class of anticancer agents.[5] Their ability to target critical cellular pathways, such as those regulated by Aurora and CDK9 kinases, provides a solid mechanistic basis for their cytotoxic effects. The superior potency of several derivatives compared to standard chemotherapeutics highlights the promise of this chemical scaffold.
Future research should focus on optimizing these lead compounds to improve their selectivity for cancer cells, enhance their pharmacokinetic properties, and reduce potential off-target toxicities.[3][13] The progression of the most promising candidates into preclinical in vivo models will be a critical next step in validating their therapeutic potential for the treatment of various solid tumors and hematological malignancies.[3][13]
References
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available from: [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. Available from: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Scite.ai. Available from: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available from: [Link]
-
Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. Available from: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available from: [Link]
-
MTT (Assay protocol). Bio-protocol. Available from: [Link]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available from: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available from: [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available from: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available from: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. atcc.org [atcc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Purity of Synthesized 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and meaningful data are built. The heterocyclic scaffold of 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is of significant interest due to the broad pharmacological activities exhibited by imidazopyridine derivatives, which are often explored as potential therapeutic agents.[1][2] Consequently, ensuring the isomeric and chemical purity of this specific compound is paramount before its use in any biological or chemical investigation.
This guide provides an in-depth, objective comparison of methods to purify and confirm the purity of synthesized 6-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. We will move beyond simple protocols to explore the rationale behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Challenge: Synthesis and Potential Impurities
The synthesis of imidazo[4,5-b]pyridines typically involves the condensation of a substituted 2,3-diaminopyridine with a carbonyl compound.[3][4] For our target molecule, a common approach is the reaction of 5-chloro-2,3-diaminopyridine with diacetyl (2,3-butanedione).
A primary challenge in this synthesis is the potential for the formation of regioisomers. Due to the unsymmetrical nature of the diaminopyridine precursor, cyclization can theoretically occur in two different orientations, although electronic and steric factors often favor one isomer. Other potential impurities include unreacted starting materials, by-products from side reactions, and residual solvents.
Caption: Synthetic workflow leading to the crude product mixture.
Purification Strategies: Recrystallization vs. Column Chromatography
The choice of purification method is critical and depends on the nature of the impurities. Here, we compare two common techniques.
Method 1: Recrystallization (The Workhorse)
Recrystallization is often the first choice for purifying crystalline solids due to its simplicity and cost-effectiveness. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize while impurities remain dissolved.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it fully dissolves. If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any adhering impurities, and dry them under vacuum.[5]
Method 2: Flash Column Chromatography (The High-Resolution Alternative)
When recrystallization fails to remove closely related impurities, such as regioisomers, flash column chromatography is the superior alternative.[3] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column under pressure.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system (mobile phase) using Thin-Layer Chromatography (TLC). The ideal system should provide good separation between the desired product (Rf value ~0.3-0.4) and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Pass the mobile phase through the column using positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Best For | Removing impurities with different solubility profiles | Separating closely related compounds (e.g., regioisomers) |
| Yield | Can be lower due to product loss in the mother liquor | Generally higher if optimized, but some loss is inevitable |
| Purity Achieved | Good to excellent for many impurities | Excellent, often the only way to separate isomers |
| Time & Labor | Relatively fast and less labor-intensive | More time-consuming and requires active monitoring |
| Cost | Low (solvents, filter paper) | Higher (silica gel, large volumes of high-purity solvents) |
| Scalability | Easily scalable to large quantities | More challenging to scale up significantly |
The Purity Verdict: A Multi-Technique Analytical Workflow
No single analytical method can definitively confirm purity. A robust assessment requires an orthogonal approach, using multiple techniques that measure different chemical and physical properties.[7] This ensures that "invisible" impurities to one method are detected by another.
Caption: Orthogonal analytical workflow for purity confirmation.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination, separating components of a mixture with high resolution.[][9]
Experimental Protocol: Analytical HPLC
-
System: A high-performance liquid chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile impurities and confirming the molecular weight of the target compound.[][10]
Experimental Protocol: GC-MS
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for heterocyclic compounds (e.g., 5% phenyl-methylpolysiloxane).[9]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: A temperature gradient, e.g., starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Analysis: The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (C₈H₈ClN₃, MW: 181.62 g/mol ).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can provide crucial information about purity.[11][12] The absence of significant unassignable peaks in both ¹H and ¹³C NMR spectra is a strong indicator of high purity.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the two methyl groups. The integration of these signals should match the expected proton count.
-
¹³C NMR: The spectrum should display the correct number of signals for the eight unique carbon atoms in the molecule.[14]
-
Impurity Check: Scrutinize the spectra for small peaks that do not correspond to the target molecule or the solvent.[15]
-
D. Elemental Analysis (CHNS)
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.[16][17] For a new compound, this is a critical piece of evidence for its identity and purity.[13]
Principle: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[18]
Acceptance Criteria: For a compound to be considered pure, the experimentally found percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[13][19]
| Analytical Technique | Information Provided | Key Advantage | Limitation |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities | High resolution and sensitivity for quantitative analysis | May not detect impurities that lack a UV chromophore |
| GC-MS | Molecular weight confirmation, detection of volatile impurities | High sensitivity and provides structural information from fragmentation | Not suitable for non-volatile or thermally labile compounds |
| NMR (¹H, ¹³C) | Unambiguous structure confirmation, qualitative purity | Provides detailed structural information | Lower sensitivity for detecting minor impurities compared to chromatography |
| Elemental Analysis | Confirmation of elemental composition and empirical formula | A fundamental measure of bulk sample purity | Does not distinguish between isomers; requires high sample purity |
Conclusion
Confirming the purity of a synthesized compound like 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a rigorous, multi-step process. It begins with an effective purification strategy—choosing between the efficiency of recrystallization and the high-resolution power of column chromatography—and culminates in a comprehensive, orthogonal analytical assessment. By combining the quantitative strength of HPLC, the molecular weight confirmation of GC-MS, the structural certainty of NMR, and the fundamental validation of elemental analysis, researchers can be confident in the integrity of their material. This meticulous approach is indispensable for ensuring that subsequent scientific investigations are both valid and reproducible.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
-
National Institutes of Health. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
National Institutes of Health. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
-
MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. research.rice.edu [research.rice.edu]
- 16. azom.com [azom.com]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Safe Handling of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
An Essential Protocol for Laboratory Safety and Risk Mitigation
As a Senior Application Scientist, it is my priority to equip fellow researchers with the critical information needed to handle specialized chemical compounds safely and effectively. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and emergency protocols for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic amine with potential biological activity. The following information is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure a self-validating system of laboratory safety.
Initial Hazard Assessment: Understanding the Risks
While specific toxicological data for 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is not extensively documented in readily available literature, its structure as a chlorinated heterocyclic amine warrants a cautious approach. Heterocyclic amines, as a class, can present various health hazards, and it is prudent to handle this compound with the assumption of potential toxicity. The chloro- functional group also indicates that hazardous byproducts, such as hydrogen chloride gas, could be generated under certain conditions, like combustion.
Key Potential Hazards:
-
Inhalation: May be harmful if inhaled.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: Can cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Given the limited specific data, a thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the scale of the experiment, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when working with 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Recommended, especially if weighing outside a fume hood (N95 or higher) |
| Solution Preparation and Transfers | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene), consider double-gloving | Chemical-resistant laboratory coat or |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
